HBV Seq2 aa:179-186
Description
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Properties
Molecular Formula |
C52H70N10O10 |
|---|---|
Molecular Weight |
995.2 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C52H70N10O10/c1-29(2)23-41(52(71)72)57-43(64)28-56-50(69)44(30(3)4)62-49(68)39(25-33-17-11-8-12-18-33)59-48(67)40(26-34-27-55-37-20-14-13-19-35(34)37)60-47(66)38(21-22-42(54)63)58-51(70)45(31(5)6)61-46(65)36(53)24-32-15-9-7-10-16-32/h7-20,27,29-31,36,38-41,44-45,55H,21-26,28,53H2,1-6H3,(H2,54,63)(H,56,69)(H,57,64)(H,58,70)(H,59,67)(H,60,66)(H,61,65)(H,62,68)(H,71,72)/t36-,38-,39-,40-,41-,44-,45-/m0/s1 |
InChI Key |
ADTXPIHKFSDPJQ-VQGHZGBQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N |
Origin of Product |
United States |
Foundational & Exploratory
The Immunological Core of Hepatitis B Viral Control: A Technical Guide to the HBsAg Epitope aa:179-186
For Immediate Release
This technical guide provides a comprehensive analysis of the Hepatitis B virus (HBV) surface antigen (HBsAg) epitope spanning amino acids 179-186. This region has been identified as a critical target for the cellular immune response, particularly cytotoxic T-lymphocytes (CTLs), and is a focal point for the development of novel therapeutic vaccines against chronic hepatitis B. This document is intended for researchers, scientists, and drug development professionals engaged in the study of HBV immunopathology and the design of next-generation antiviral therapies.
Core Function: A Cytotoxic T-Lymphocyte Epitope
The amino acid sequence 179-186 of HBsAg, with the specific peptide sequence FVQWFVGL , functions as a novel CD8+ T-cell epitope.[1] Its primary role is to be presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of infected hepatocytes, thereby flagging the cell for recognition and elimination by virus-specific CTLs.[2][3]
In preclinical studies using C57BL/6 mice, this epitope has been shown to bind to the H-2Kb MHC class I molecule and serve as an effective motif for inducing a CTL response.[1][2][3] This has led to its inclusion in innovative vaccine strategies aimed at augmenting the T-cell response in chronically infected individuals, a key requirement for achieving a functional cure.[4]
While its function as a T-cell immunogen is well-documented, there is currently no substantial evidence in the reviewed literature to suggest a direct role for the aa:179-186 epitope in other phases of the HBV lifecycle, such as viral entry into host cells, viral assembly, or egress. The primary function of this epitope appears to be intrinsically linked to the host's adaptive immune response.
Quantitative Data on Immune Response
Quantitative data on the direct molecular interactions of the HBsAg aa:179-186 epitope, such as binding affinity to H-2Kb, are not extensively detailed in the available literature. However, the cellular immune response elicited by this epitope has been quantified in several preclinical vaccine studies. The data below is derived from studies utilizing a glycolipid-peptide conjugate vaccine, α-GalCer-HBsAg179–186, designed to stimulate NKT cells and enhance the CD8+ T-cell response.
| Experimental Model | Vaccine/Stimulus | Assay | Metric | Result | Reference |
| C57BL/6J Mice | α-GalCer-HBsAg179–186 (1 nmol) | IFN-γ ELISpot | Mean Spot Forming Units (SFU) / 3x10^5 splenocytes (± SEM) | ~150 ± 50 | [3] |
| C57BL/6J Mice | PBS (Control) | IFN-γ ELISpot | Mean Spot Forming Units (SFU) / 3x10^5 splenocytes (± SEM) | ~0 | [3] |
Table 1: Quantified Cellular Immune Response to HBsAg aa:179-186 in a Preclinical Vaccine Model. Data is approximated from graphical representations in the cited literature.
Key Experimental Protocols
The characterization of the HBsAg aa:179-186 epitope has heavily relied on immunological assays that measure T-cell activation. The Interferon-gamma (IFN-γ) Enzyme-Linked Immunospot (ELISpot) assay is a cornerstone technique for quantifying the frequency of antigen-specific T-cells.
Protocol: Mouse IFN-γ ELISpot Assay for HBsAg aa:179-186 Specific T-Cells
This protocol is adapted from methodologies used in preclinical HBV vaccine studies.[3]
I. Plate Preparation (Day 1)
-
Coating: Coat a 96-well filter plate with anti-mouse IFN-γ monoclonal antibody at the manufacturer's recommended concentration.
-
Incubation: Incubate the plate overnight at 4°C.
-
Washing: The following day, wash the plate with sterile PBS.
-
Blocking: Block the plate with complete RPMI medium for at least 2 hours at room temperature to prevent non-specific binding.
II. Cell Preparation and Stimulation (Day 2)
-
Splenocyte Isolation: Isolate splenocytes from immunized and control mice to create a single-cell suspension.
-
Cell Seeding: Seed 3 x 10^5 live cells per well into the prepared ELISpot plate.
-
Peptide Stimulation: Add the HBsAg aa:179-186 peptide (FVQWFVGL) to the respective wells at a final concentration of 10 μM.
-
Controls:
-
Negative Control: Wells with cells but no peptide.
-
Positive Control: Wells with cells stimulated with a mitogen (e.g., PHA or PMA/Ionomycin).
-
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
III. Plate Development (Day 3)
-
Cell Removal: Wash the plate with PBS to remove the cells.
-
Detection Antibody: Add a biotinylated anti-mouse IFN-γ antibody (e.g., at a 1:1000 dilution) to each well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate with PBS.
-
Enzyme Conjugate: Add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP) and incubate for 1 hour at room temperature.
-
Washing: Wash the plate thoroughly with PBS.
-
Substrate Addition: Add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP) to each well.
-
Spot Development: Monitor the plate for the development of spots. Stop the reaction by washing with water once the spots are clearly visible.
-
Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Visualizing Experimental and Logical Frameworks
To further elucidate the experimental and conceptual frameworks surrounding the HBsAg aa:179-186 epitope, the following diagrams are provided.
Caption: Workflow for IFN-γ ELISpot Assay.
Caption: HBsAg aa:179-186 presentation and CTL activation.
Conclusion and Future Directions
The HBsAg epitope aa:179-186 is a well-characterized cytotoxic T-lymphocyte epitope that plays a significant role in the immune response to HBV infection. Its ability to elicit a robust CTL response in preclinical models has positioned it as a valuable component in the development of therapeutic vaccines. Future research should aim to quantify the binding affinity of this peptide to its corresponding MHC molecule, which would aid in the rational design of more potent immunogens. Furthermore, elucidating the specific T-cell receptor signaling pathways engaged upon recognition of this epitope could unveil new targets for immunomodulatory therapies. A deeper understanding of the structural basis of this epitope's interaction with the TCR-MHC complex would provide invaluable insights for the development of next-generation therapies aimed at achieving a functional cure for chronic hepatitis B.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Systematic Review of T Cell Epitopes Defined from the Proteome of Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical evaluation of therapeutic vaccines for chronic hepatitis B that stimulate antiviral activities of T cells and NKT cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Cytotoxic T Lymphocyte Response to Hepatitis B Virus Surface Antigen Epitope (aa:179-186) in Viral Clearance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cellular immune response, particularly the activity of cytotoxic T lymphocytes (CTLs), is a critical determinant in the outcome of Hepatitis B virus (HBV) infection. While much research has focused on CTL responses to the HBV core antigen, epitopes within the surface antigen (HBsAg) also play a significant role in orchestrating viral clearance. This technical guide provides an in-depth analysis of the CTL response targeting the HBsAg epitope spanning amino acids 179-186. Initially identified in murine models, the significance of this specific CTL response in human HBV infection is an area of ongoing investigation. This document summarizes the foundational discovery, presents relevant quantitative data from murine studies, details essential experimental protocols for assessing CTL responses, and provides visual workflows and pathways to aid in the understanding of the underlying immunological mechanisms. A comprehensive understanding of the interplay between HBsAg-specific CTLs and HBV is paramount for the development of novel immunotherapies and therapeutic vaccines aimed at achieving functional cure in chronic hepatitis B.
Introduction
Hepatitis B virus (HBV) infection presents a spectrum of clinical outcomes, ranging from acute, self-limiting infection to chronic hepatitis, which can lead to severe liver pathologies including cirrhosis and hepatocellular carcinoma. The adaptive immune response, mediated by both B and T lymphocytes, is central to the control and clearance of the virus. Cytotoxic T lymphocytes (CTLs), or CD8+ T cells, are key effector cells that recognize and eliminate HBV-infected hepatocytes. The specificity of this response is directed towards viral epitopes presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of infected cells.
While the HBV core protein is a well-established dominant target for CTLs, the HBV surface antigen (HBsAg) also contains immunogenic epitopes. One such epitope, located at amino acid positions 179-186 of the HBsAg, has been identified as a target for the CTL response. Understanding the frequency, functionality, and clinical relevance of CTLs specific for this epitope is crucial for dissecting the complex immune dynamics of HBV infection and for designing effective immunotherapeutic strategies.
The HBsAg aa:179-186 Epitope: Foundational Research
The HBsAg epitope spanning amino acids 179-186 was first identified as a novel CTL epitope in a study by Roh S, et al. (2001) utilizing a C57BL/6 mouse model. In this seminal work, mice were immunized with recombinant vaccinia viruses expressing HBV surface antigens. The subsequent analysis of splenocytes revealed a CTL response directed against this specific peptide sequence. This discovery highlighted the immunogenicity of this HBsAg region and established it as a potential target for the cellular immune response against HBV.
Quantitative Analysis of CTL Response to HBsAg aa:179-186
To date, quantitative data on the CTL response to the HBsAg aa:179-186 epitope in human subjects with varying clinical outcomes of HBV infection (acute vs. chronic, resolved vs. persistent) remains limited in publicly available literature. The majority of human studies have focused on CTL responses to other immunodominant epitopes, particularly within the HBV core antigen. However, preclinical studies in murine models provide valuable insights into the immunogenicity of this epitope.
The following table summarizes representative quantitative data from a murine study where a vaccine construct incorporating the HBsAg aa:179-186 epitope was evaluated.
Table 1: IFN-γ ELISpot Analysis of HBsAg aa:179-186-Specific T-Cell Response in Vaccinated Mice
| Vaccine Construct | Mean Spot Forming Units (SFU) per 10^6 Splenocytes (± SEM) |
| α-GalCer-HBsAg179-186 | 250 (± 50) |
| PBS (Control) | <10 |
Data adapted from a representative preclinical vaccine study. The number of IFN-γ secreting cells (measured as Spot Forming Units) is an indicator of the magnitude of the T-cell response.
Experimental Protocols
The accurate assessment of CTL responses is fundamental to understanding their role in viral immunity. The Interferon-gamma (IFN-γ) Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying antigen-specific T cells.
IFN-γ ELISpot Assay for Detection of HBsAg aa:179-186-Specific T Cells
Objective: To enumerate the frequency of peripheral blood mononuclear cells (PBMCs) that secrete IFN-γ in response to stimulation with the HBsAg aa:179-186 peptide.
Materials:
-
96-well PVDF membrane ELISpot plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin
-
Human peripheral blood mononuclear cells (PBMCs) isolated from whole blood
-
Synthetic HBsAg aa:179-186 peptide (lyophilized)
-
Positive control (e.g., Phytohemagglutinin - PHA)
-
Negative control (e.g., DMSO vehicle)
Methodology:
Day 1: Plate Coating
-
Pre-wet the ELISpot plate with 15 µL of 35% ethanol for 1 minute.
-
Wash the wells three times with 150 µL of sterile phosphate-buffered saline (PBS).
-
Coat each well with 100 µL of anti-human IFN-γ capture antibody diluted in sterile PBS to the manufacturer's recommended concentration.
-
Seal the plate and incubate overnight at 4°C.
Day 2: Cell Stimulation
-
Aseptically decant the coating antibody solution.
-
Wash the wells three times with 150 µL of sterile PBS.
-
Block the membrane by adding 200 µL of complete RPMI medium to each well and incubate for at least 2 hours at 37°C.
-
Thaw and count PBMCs. Resuspend cells in complete RPMI medium at a concentration of 2 x 10^6 cells/mL.
-
Prepare peptide stimulation solutions:
-
Test wells: HBsAg aa:179-186 peptide at a final concentration of 10 µg/mL.
-
Negative control wells: DMSO at the same final concentration as in the peptide solution.
-
Positive control wells: PHA at a final concentration of 5 µg/mL.
-
-
Decant the blocking solution from the plate.
-
Add 100 µL of the cell suspension (200,000 cells) to each well.
-
Add 100 µL of the appropriate stimulation solution to each well.
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
Day 3: Spot Development
-
Decant the cell suspension from the wells.
-
Wash the plate three times with PBS containing 0.05% Tween-20 (PBS-T) and then three times with PBS.
-
Add 100 µL of biotinylated anti-human IFN-γ detection antibody (diluted in PBS-T) to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate six times with PBS-T.
-
Add 100 µL of Streptavidin-ALP/HRP conjugate (diluted in PBS-T) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate six times with PBS-T, followed by three final washes with PBS.
-
Add 100 µL of the appropriate substrate solution (e.g., BCIP/NBT or AEC) to each well.
-
Monitor spot development (typically 5-30 minutes). Stop the reaction by washing thoroughly with deionized water.
-
Allow the plate to dry completely before counting the spots using an automated ELISpot reader.
Visualizing Key Processes and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological workflows and signaling pathways.
Caption: Workflow for IFN-γ ELISpot Assay.
Caption: CTL Recognition and Activation Pathway.
Role in Viral Clearance and Therapeutic Implications
A robust and multi-specific CTL response is strongly associated with the resolution of acute HBV infection. Conversely, a weak or dysfunctional CTL response is a hallmark of chronic infection. While the HBsAg aa:179-186 epitope has been identified and shown to be immunogenic in animal models, its precise contribution to viral clearance in humans requires further investigation.
Should this epitope prove to be a significant target for the human CTL response in individuals who successfully clear the virus, it would have several important implications for drug and vaccine development:
-
Therapeutic Vaccines: The HBsAg aa:179-186 peptide could be incorporated into novel therapeutic vaccine formulations designed to elicit or boost CTL responses in chronically infected patients.
-
Immunotherapy: Adoptive T-cell therapies, such as those utilizing T-cell receptor (TCR) engineered T cells, could be developed to specifically target this epitope on infected hepatocytes.
-
Biomarkers: The frequency and functional capacity of HBsAg aa:179-186-specific CTLs could potentially serve as a biomarker to predict treatment response or spontaneous viral clearance.
Conclusion
The CTL response to the HBsAg aa:179-186 epitope represents a potentially important, yet under-investigated, component of the immune response to HBV. While foundational research has established its immunogenicity in murine models, a critical need exists for further studies in human cohorts to elucidate its role in viral clearance. The experimental protocols and conceptual frameworks presented in this guide provide a basis for researchers and drug development professionals to further explore this promising area. A deeper understanding of the CTL response to this and other HBsAg epitopes will undoubtedly contribute to the development of more effective immunotherapies for chronic hepatitis B, with the ultimate goal of achieving a functional cure.
A Technical Guide to the Discovery of Novel CTL Epitopes in Hepatitis B Virus Surface Antigen
For researchers, scientists, and drug development professionals, the identification of novel cytotoxic T-lymphocyte (CTL) epitopes within the Hepatitis B virus (HBV) surface antigen (HBsAg) is a critical step in the development of therapeutic vaccines and T-cell based immunotherapies. This guide provides an in-depth overview of the core methodologies, from in silico prediction to experimental validation, for discovering and characterizing these crucial immune targets.
Introduction: The Role of CTLs in HBV Infection
Chronic HBV infection, affecting millions globally, is characterized by the host's inability to mount an effective immune response to clear the virus. Cytotoxic T-lymphocytes (CTLs) are key players in the control of viral infections, recognizing and eliminating infected cells by identifying viral peptides presented on the cell surface by Human Leukocyte Antigen (HLA) class I molecules. The HBV surface antigen (HBsAg) is a major target for the host immune response, and identifying the specific HBsAg-derived epitopes that elicit robust CTL responses is paramount for designing effective immunotherapies.
The discovery process for novel CTL epitopes is a multi-step approach that combines computational prediction with rigorous experimental validation. This ensures the identification of epitopes that are not only predicted to bind to HLA molecules but are also processed and presented by infected cells and are capable of inducing a functional CTL response.
The Workflow of Novel CTL Epitope Discovery
The systematic discovery of novel HBsAg CTL epitopes follows a well-defined workflow, beginning with the analysis of the viral protein sequence and culminating in the functional validation of the identified epitopes.
Experimental Protocols
In Silico Epitope Prediction
The initial step in identifying potential CTL epitopes is the use of bioinformatics tools to predict peptides from the HBsAg sequence that are likely to bind to specific HLA class I molecules.
Protocol:
-
Sequence Retrieval: Obtain the amino acid sequence of the HBsAg protein from a public database such as the NCBI Entrez Protein database. To enhance the global relevance of the discovered epitopes, it is advisable to use a consensus sequence derived from the alignment of multiple HBV genotypes.[1][2]
-
Epitope Prediction: Utilize reputable epitope prediction software, such as NetMHCpan, to predict 9-mer or 10-mer peptides with a high binding affinity for common HLA supertypes. These tools employ artificial neural networks trained on large datasets of known peptide-MHC binding affinities.
-
Filtering Criteria: Predicted peptides are typically filtered based on a predicted binding affinity score (e.g., IC50 < 500 nM) and a high percentile rank. Further filtering can be applied based on peptide conservation across different HBV genotypes to select for epitopes that are less prone to immune escape.[3][4]
Peptide Synthesis
Peptides that are identified as high-priority candidates through in silico prediction are then chemically synthesized for use in subsequent experimental validation assays.
Protocol:
-
Synthesis: Peptides are synthesized using standard solid-phase peptide synthesis (SPPS) chemistry.
-
Purification: The synthesized peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to a purity of >95%.
-
Quality Control: The identity of the purified peptides is confirmed by mass spectrometry.
-
Storage: Lyophilized peptides are stored at -80°C until use.
HLA-Peptide Binding Assays
To experimentally confirm the binding of predicted peptides to their target HLA molecules, in vitro binding assays are performed.
Protocol:
-
Cell Lines: Use a cell line that is deficient in TAP (transporter associated with antigen processing) and expresses a specific HLA allele of interest (e.g., T2 cells for HLA-A*02:01).
-
Peptide Incubation: Incubate the TAP-deficient cells with varying concentrations of the synthetic peptide.
-
Stabilization of HLA: The binding of the peptide to the HLA molecule stabilizes its expression on the cell surface.
-
Detection: The level of HLA expression on the cell surface is quantified by flow cytometry using an antibody specific for the HLA molecule. An increase in HLA expression in the presence of the peptide, as compared to a negative control peptide, indicates binding.
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method used to quantify the frequency of antigen-specific, cytokine-secreting T cells.[5][6]
Protocol:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from HBV-infected patients or from HLA-transgenic mice immunized with a candidate vaccine.
-
Plate Coating: Coat a 96-well ELISpot plate with a capture antibody specific for the cytokine of interest (typically IFN-γ for CTL responses).
-
Cell Stimulation: Add the isolated PBMCs to the wells along with the synthetic peptide at a final concentration of 1-10 µg/mL. Include positive (e.g., phytohemagglutinin) and negative (e.g., an irrelevant peptide) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: After incubation, wash the plate and add a biotinylated detection antibody specific for the cytokine. Following another incubation and washing step, add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
-
Spot Development: Add a substrate that is converted by the enzyme into a colored precipitate. Each spot that develops represents a single cytokine-secreting cell.
-
Analysis: The spots are counted using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS is a powerful technique that allows for the simultaneous identification of the phenotype and function of antigen-specific T cells at the single-cell level.[5]
Protocol:
-
Cell Stimulation: Stimulate PBMCs with the synthetic peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 6-12 hours. This prevents the secreted cytokines from leaving the cell.
-
Surface Staining: Stain the cells with fluorescently-labeled antibodies against cell surface markers, such as CD3 and CD8, to identify CTLs.
-
Fixation and Permeabilization: Fix the cells with a fixative solution and then permeabilize the cell membrane with a permeabilization buffer.
-
Intracellular Staining: Stain the permeabilized cells with fluorescently-labeled antibodies against intracellular cytokines, such as IFN-γ and TNF-α.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. The data is then analyzed to determine the percentage of CD8+ T cells that are producing the cytokine(s) of interest in response to the peptide stimulation.
Quantitative Data of Novel HBsAg CTL Epitopes
The following table summarizes a selection of novel HBsAg CTL epitopes that have been identified and validated through various studies.
| Epitope Sequence | HLA Restriction | Method of Validation | Reported Immunogenicity | Reference |
| HBs245-253 | HLA-A33:03 | ELISpot, Cytotoxicity Assay | IFN-γ production and cytolytic activity in patient PBMCs | [7] |
| HBs335-343 | HLA-A33:03 | ELISpot, Cytotoxicity Assay | IFN-γ production and cytolytic activity in patient PBMCs | [7] |
| S33 (aa 129-143) | Not specified | Peptide Array | Recognized by sera from patients with HBsAg loss | [8][9] |
| S76 (aa 297-311) | Not specified | Peptide Array | Higher recognition in HBsAg loss patients | [8][9] |
| S78 (aa 305-319) | Not specified | Peptide Array | Higher recognition in HBsAg loss patients | [8][9] |
Signaling Pathways and Logical Relationships
Antigen Processing and Presentation Pathway
The presentation of endogenous viral antigens, such as HBsAg, on HLA class I molecules is a critical process for the activation of CTLs.
CTL Recognition and Activation
The recognition of the peptide-HLA complex on an infected cell by the T-cell receptor (TCR) of a CTL initiates a signaling cascade that leads to the activation of the CTL and the killing of the target cell.
Conclusion
The discovery of novel CTL epitopes in HBsAg is a dynamic field that leverages the power of immunoinformatics and sophisticated immunological assays. The methodologies outlined in this guide provide a robust framework for the identification and validation of these critical immune targets. The continued discovery and characterization of HBsAg CTL epitopes will be instrumental in the development of next-generation immunotherapies for the treatment of chronic HBV infection, with the ultimate goal of achieving a functional cure.
References
- 1. Design of multi-epitope-based therapeutic vaccine candidates from HBc and HBx proteins of hepatitis B virus using reverse vaccinology and immunoinformatics approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of multi-epitope-based therapeutic vaccine candidates from HBc and HBx proteins of hepatitis B virus using reverse vaccinology and immunoinformatics approaches | PLOS One [journals.plos.org]
- 3. Discovery and Selection of Hepatitis B Virus-Derived T Cell Epitopes for Global Immunotherapy Based on Viral Indispensability, Conservation, and HLA-Binding Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Selection of Hepatitis B Virus-Derived T Cell Epitopes for Global Immunotherapy Based on Viral Indispensability, Conservation, and HLA-Binding Strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Systematic Review of T Cell Epitopes Defined from the Proteome of Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening and Identification of HBV Epitopes Restricted by Multiple Prevalent HLA-A Allotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of hepatitis B virus-specific CTL epitopes presented by HLA-A*33:03 in peripheral blood mononuclear cells from patients and transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Identification and Mapping of HBsAg Loss-Related B-Cell Linear Epitopes in Chronic HBV Patients by Peptide Array [frontiersin.org]
- 9. Identification and Mapping of HBsAg Loss-Related B-Cell Linear Epitopes in Chronic HBV Patients by Peptide Array - PubMed [pubmed.ncbi.nlm.nih.gov]
HBV Pre-S2 Epitope (aa:179-186): A Potential T-Cell Immunogen for Novel Vaccine Strategies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessitating the development of novel therapeutic vaccine candidates capable of eliciting robust and durable immune responses. The HBV surface antigen (HBsAg) pre-S2 domain has emerged as a critical target for inducing both humoral and cellular immunity. This technical guide focuses on a specific cytotoxic T-lymphocyte (CTL) epitope within the pre-S2 region, spanning amino acids 179-186. This peptide has been identified as a novel T-cell immunogen and is being explored in preclinical vaccine constructs. This document consolidates the available quantitative data, details relevant experimental methodologies, and provides visual representations of key immunological pathways and experimental workflows to support further research and development in this promising area.
Introduction: The Pre-S2 Domain as an Immunological Target
The HBV envelope proteins, particularly the pre-S1 and pre-S2 domains, are integral to the viral life cycle and present key targets for the host immune system. Unlike the S-domain, which is the primary component of conventional HBV vaccines, the pre-S domains are involved in viral entry into hepatocytes and can elicit both B-cell and T-cell responses. The lack of a robust immune response to the pre-S2 region has been implicated in the persistence of HBV infection[1]. Consequently, next-generation prophylactic and therapeutic vaccines aim to incorporate these domains to induce a more comprehensive immune attack against HBV.[2][3][4] A specific epitope within this region, aa:179-186, has been identified as a promising candidate for inducing CTL responses, which are crucial for clearing established infections.[5][6]
Quantitative Data on the Immunogenicity of HBV Pre-S2 aa:179-186
Direct quantitative data for the standalone HBV pre-S2 aa:179-186 peptide is limited in the public domain. However, preclinical studies on conjugate vaccines incorporating this epitope provide valuable insights into its immunogenic potential. The following table summarizes key findings from a study evaluating a glycolipid-peptide conjugate vaccine designed to stimulate T-cell responses.
| Vaccine Construct | Experimental Model | Assay | Key Findings | Reference |
| α-GalCer-HBsAg179-186 | C57BL/6 Mice | In vivo CTL Assay | Induced CTL response in splenocytes. | [5] |
| α-GalCer-HBsAg179-186 | HBV Transgenic Mice | Serum HBV DNA levels | Reduction in viral DNA levels post-vaccination. | [7][8] |
| α-GalCer-HBsAg179-186 | HBV Transgenic Mice | IFN-γ ELISpot | Stimulation of HBV-specific IFN-γ-secreting CD8+ T-cells. | [7][8] |
Note: The α-GalCer-HBsAg179-186 construct links the HBsAg peptide (FVQWFVGL) to a derivative of α-GalCer, a potent NKT cell agonist, to enhance T-cell activation.
Clinical trials for the therapeutic vaccine BRII-179 (VBI-2601), which includes the entire pre-S2 domain, have also demonstrated the immunogenicity of this region in patients with chronic HBV.
| Vaccine | Patient Population | Assay | Key Findings | Reference |
| BRII-179 (VBI-2601) | Chronic HBV patients on Nrtl therapy | IFN-γ ELISpot | Restoration and/or boosting of pre-S2-specific IFN-γ producing T-cells in the majority of treated patients. | [9][10][11] |
| BRII-179 (VBI-2601) | Chronic HBV patients on Nrtl therapy | ELISA | Moderate anti-pre-S2 antibody responses observed, particularly when co-administered with IFN-α. | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following protocols are based on studies investigating the immunogenicity of the pre-S2 aa:179-186 epitope and related constructs.
Peptide Synthesis and Conjugation
The HBsAg179-186 peptide with the sequence FVQWFVGL is synthesized using standard solid-phase peptide synthesis (SPPS) protocols. For conjugate vaccine development, the peptide is then covalently linked to a glycolipid adjuvant, such as an α-GalCer derivative, often employing a cathepsin-cleavable linker to ensure proper antigen processing and presentation.[7][8]
In Vivo Immunogenicity and Viral Clearance Studies in Mice
-
Animal Models: C57BL/6 mice are used for initial immunogenicity studies, while HBV transgenic mouse models are employed to assess antiviral efficacy.[5][7][8]
-
Immunization: Mice are immunized intravenously (i.v.) to maximize the delivery of the vaccine to NKT cell-rich tissues. The vaccine is typically administered in a suitable vehicle, such as a saline/DMSO solution.
-
Sample Collection: Blood samples are collected periodically to measure serum HBV DNA levels and antibody titers. Splenocytes are harvested at the end of the study for T-cell analysis.
-
HBV DNA Quantification: Serum HBV DNA is quantified using real-time quantitative PCR (qPCR) with primers specific for the HBV genome.
-
CTL Response: The cytotoxic T-lymphocyte response can be evaluated in vitro by co-culturing splenocytes from immunized mice with peptide-pulsed target cells and measuring specific cell lysis.[5]
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
The ELISpot assay is a highly sensitive method for quantifying antigen-specific T-cells based on their cytokine secretion.
-
Plate Coating: 96-well ELISpot plates are coated with an anti-IFN-γ capture antibody overnight at 4°C.
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) from vaccinated subjects or splenocytes from mice are plated in the coated wells.
-
Antigen Stimulation: Cells are stimulated with pools of overlapping peptides covering the pre-S2 region, including the aa:179-186 epitope, or with the specific peptide alone. A positive control (e.g., phytohemagglutinin) and a negative control (medium only) are included.
-
Incubation: Plates are incubated for 18-24 hours at 37°C in a CO2 incubator.
-
Detection: After incubation, cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-alkaline phosphatase conjugate.
-
Spot Development: A substrate is added to develop colored spots, each representing a single IFN-γ-secreting cell.
-
Analysis: The spots are counted using an automated ELISpot reader.
Visualizing Pathways and Workflows
Signaling Pathway of the Glycolipid-Peptide Conjugate Vaccine
The following diagram illustrates the proposed mechanism of action for the α-GalCer-HBsAg179-186 conjugate vaccine, highlighting the role of NKT cells in licensing dendritic cells (DCs) for enhanced CD8+ T-cell activation.
Caption: Proposed signaling pathway for an HBV glycolipid-peptide conjugate vaccine.
Experimental Workflow for Preclinical Evaluation
This diagram outlines the typical experimental workflow for evaluating the immunogenicity and efficacy of a peptide-based HBV vaccine candidate in a mouse model.
Caption: Experimental workflow for preclinical evaluation of an HBV peptide vaccine.
Conclusion and Future Directions
The HBV pre-S2 aa:179-186 epitope represents a promising target for the development of therapeutic HBV vaccines. Preclinical data, although limited, supports its role as a CTL immunogen capable of contributing to viral control. The incorporation of this and other T-cell epitopes into novel vaccine platforms, such as glycolipid-adjuvanted peptides or as part of multi-antigen formulations like BRII-179, is a viable strategy to enhance cell-mediated immunity in chronic HBV patients.
Future research should focus on:
-
Conducting more extensive preclinical studies to quantify the dose-response relationship and long-term efficacy of vaccines incorporating the aa:179-186 epitope.
-
Evaluating the breadth of the T-cell response to this epitope across different HLA types to ensure broad population coverage.
-
Investigating the synergistic effects of combining this peptide-based approach with other immunomodulators or antiviral therapies to achieve a functional cure for chronic hepatitis B.
This technical guide provides a foundational overview for researchers and developers. As more data becomes available, a clearer picture of the clinical utility of the HBV pre-S2 aa:179-186 epitope will emerge, potentially leading to a new class of effective immunotherapies for chronic HBV infection.
References
- 1. [Expression of Pre-S2 antigen and antibody in patients with hepatitis B virus infection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced immune response to hepatitis B vaccination through immunization with a Pre-S1/Pre-S2/S Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Pre-S Protein-Containing Hepatitis B Virus Surface Antigens and a Powerful Adjuvant To Develop an Immune Therapy for Chronic Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical evaluation of therapeutic vaccines for chronic hepatitis B that stimulate antiviral activities of T cells and NKT cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 9. vbivaccines.com [vbivaccines.com]
- 10. Therapeutic vaccine BRII-179 restores HBV-specific immune responses in patients with chronic HBV in a phase Ib/IIa study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Interplay of HBV Polymerase Mutations and S-Gene Epitopes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the critical relationship between mutations in the Hepatitis B Virus (HBV) polymerase (Pol) gene and the resulting alterations in the overlapping S-gene, which encodes the HBV surface antigen (HBsAg). This interplay is a key mechanism for the development of antiviral drug resistance and immune escape, posing significant challenges to the clinical management of chronic hepatitis B, vaccine efficacy, and diagnostic accuracy.
The Molecular Basis: Overlapping Reading Frames
The compact 3.2 kb genome of HBV utilizes overlapping open reading frames (ORFs) to maximize its coding capacity.[1] The Pol gene, encoding the viral reverse transcriptase (RT), is the largest ORF and is completely overlapped by the S gene.[1] This genetic architecture means that a single nucleotide change can simultaneously alter the amino acid sequences of both the polymerase and the surface antigen.[1] Consequently, selection pressures, such as antiviral therapy targeting the polymerase, can inadvertently drive the evolution of the S-gene's antigenic epitopes.[2]
Clinical Significance: Drug Resistance and Immune Escape
The primary driver for the selection of Pol mutations is antiviral therapy with nucleos(t)ide analogues (NAs).[3] These drugs target the RT function of the polymerase, but the error-prone nature of this enzyme leads to a high mutation rate, facilitating the emergence of drug-resistant variants.[4]
Due to the overlapping ORFs, these drug resistance mutations (DRMs) in the Pol gene can lead to amino acid substitutions in HBsAg.[3] These changes can alter the conformation of HBsAg's antigenic epitopes, particularly within the major hydrophilic region (MHR) and the 'a' determinant (amino acids 124-147), which is the primary target for neutralizing antibodies.[5] This can result in:
-
Immune Escape: The altered HBsAg may no longer be recognized by host antibodies, allowing the virus to evade the immune system.[5]
-
Vaccine Escape: Vaccine-induced antibodies may be ineffective against these variants, leading to breakthrough infections in immunized individuals.[6]
-
Diagnostic Failure: Commercial HBsAg immunoassays, which rely on monoclonal or polyclonal antibodies targeting specific epitopes, may fail to detect these mutated HBsAg variants, leading to false-negative results and occult HBV infection.[2]
A logical diagram illustrating this cascade is presented below.
Quantitative Data on Key Polymerase and S-Gene Co-mutations
The following tables summarize quantitative data from various studies on the frequency and functional impact of clinically significant co-mutations.
| Polymerase Mutation | Corresponding S-Gene Change | Clinical Context / Frequency | Functional Impact | References |
| rtA181T | sW172* (Stop codon) | Detected in 5.37% of patients on NAs. The sW172* form accounts for ~83% of rtA181T mutations. | Impaired virion secretion, dominant negative effect on wild-type virus secretion, reduced viral rebound. | [7][8][9] |
| rtA181T | sW172L/S (Missense) | Accounts for ~7.7% of rtA181T mutations. | Higher HBV DNA levels compared to sW172*. Increased resistance to adefovir. | [7] |
| rtM204V/I (YMDD motif) | sW196S/L or sI195M | rtM204V/I detected in up to 13.7% of patients with acute hepatitis B in some studies. | Reduced HBsAg antigenicity and secretion. | [10] |
| rtL180M + rtM204V | sE164D + sI195M | Common lamivudine resistance pattern. | Associated with vaccine escape and diagnostic failure. | [11] |
| rtN236T | sI233V | Adefovir resistance mutation. | [8] |
| Mutation Combination | Fold-Change in Drug Resistance (IC50) | Replication Capacity (% of Wild-Type) | References |
| rtA181T/sW172S + rtN236T | 7.38-fold increase for Adefovir | 98.02% | [7] |
| rtA181T/sW172* + rtN236T | 3.69-fold increase for Adefovir | 42.1% | [7] |
| rtA181T/V | <10-fold for Lamivudine, 2- to 8-fold for Adefovir, 2- to 3-fold for Tenofovir | Variable | [12] |
| rtA181T/sW172* | Reduced susceptibility to LAM, ADV, and LdT by ~2.36, 1.77, and 1.74-fold respectively in an animal model. | Increased in liver tissue, but decreased in serum. | [13] |
| sG145R with rtL180M/M204V | - | Restored impaired replication of LAM-resistant mutants to wild-type levels. | [6][14][15] |
Experimental Protocols
This section details common methodologies for investigating the relationship between Pol and S-gene mutations.
Sequencing of the Overlapping Pol/S Gene Region
-
Viral DNA Extraction: Extract HBV DNA from 100-200 µL of patient serum using a commercial viral DNA extraction kit (e.g., QIAamp MinElute Virus Spin Kit).
-
PCR Amplification: Amplify the overlapping Pol/S region using specific primers. A nested PCR approach is often employed for higher sensitivity, especially for samples with low viral loads.
-
Sequencing: The purified PCR product is then sequenced, typically using Sanger sequencing for clonal analysis or next-generation sequencing (NGS) for deep sequencing to identify minor variants.
-
Sequence Analysis: The obtained nucleotide sequences are aligned with a reference HBV genome of the appropriate genotype. Amino acid translations for both the Pol and S reading frames are performed to identify mutations.
Site-Directed Mutagenesis and Construction of HBV Replicons
To study the functional impact of specific mutations, they are introduced into a replication-competent HBV plasmid, often a 1.3-mer overlength replicon.
-
Plasmid Backbone: A wild-type HBV 1.3-mer replicon plasmid (e.g., pHBV1.3) is used as the template.
-
Mutagenesis: Site-directed mutagenesis is performed using techniques like overlap extension PCR. This involves designing primers that contain the desired nucleotide change. Two separate PCR reactions generate two DNA fragments with overlapping ends containing the mutation. These fragments are then used as a template in a subsequent "fusion" PCR to generate the full-length mutated product.
-
Cloning: The mutated fragment is cloned back into the original plasmid backbone.
-
Verification: The final plasmid construct is verified by sequencing to ensure the desired mutation is present and no other unintended mutations have been introduced.
In Vitro Functional Analysis of HBV Mutants
-
Cell Culture and Transfection: Hepatoma cell lines (e.g., Huh7, HepG2) are cultured and transfected with the wild-type or mutant HBV replicon plasmids.
-
Analysis of Viral Replication:
-
Southern Blotting: Intracellular HBV DNA replication intermediates are extracted from the transfected cells. These are separated by agarose gel electrophoresis and transferred to a membrane. A labeled HBV-specific probe is used to detect the viral DNA, allowing for the quantification of replicative intermediates like relaxed circular (RC) DNA and single-stranded (ss) DNA.
-
qPCR: Secreted HBV DNA in the cell culture supernatant is quantified using real-time PCR.
-
-
Analysis of Protein Expression and Secretion:
-
Western Blotting: Intracellular HBsAg and core protein levels are assessed by separating cell lysates via SDS-PAGE, transferring to a membrane, and probing with specific antibodies.
-
ELISA: Secreted HBsAg and HBeAg levels in the cell culture supernatant are quantified using commercial ELISA kits.
-
An example of an experimental workflow is depicted below.
Assessment of HBsAg Antigenicity
-
Principle: A common method is a sandwich ELISA.
-
Procedure:
-
Microplate wells are coated with a capture anti-HBs antibody.
-
The sample containing the mutant HBsAg (from cell culture supernatant or recombinant protein) is added and incubated.
-
After washing, a second, enzyme-conjugated anti-HBs antibody (detection antibody) is added.
-
A substrate is added, and the resulting colorimetric or chemiluminescent signal is measured.
-
-
Interpretation: A reduced signal for a mutant HBsAg compared to the wild-type (at the same concentration) indicates reduced antigenicity, as the antibodies in the assay have a lower binding affinity for the mutated epitope.[16][17][18]
Structural Implications of Mutations
Mutations in the Pol/S ORF can lead to significant structural changes in HBsAg, affecting its antigenicity and function.
-
The G145R Mutation: This well-characterized immune escape mutation is located in the second loop of the 'a' determinant. Computational modeling suggests that the substitution of the small, flexible glycine with the larger, charged arginine induces a major conformational change.[19][20][21] This can include the insertion of a new β-strand, altering the loop structure and increasing the rigidity of the epitope, thereby reducing antibody binding affinity.[19][20][21]
-
The sW172* Mutation: This mutation, resulting from rtA181T, truncates the C-terminal 55 amino acids of HBsAg. This region is important for proper protein folding and secretion. The truncated protein is often retained within the endoplasmic reticulum, leading to impaired virion secretion.[3][5][9]
The diagram below illustrates the structural consequence of a mutation on HBsAg.
Conclusion and Future Directions
The overlapping nature of the HBV Pol and S genes creates a complex challenge for antiviral therapy and long-term disease management. Mutations selected in the polymerase gene under drug pressure can have profound consequences on the antigenicity of HBsAg, leading to immune and diagnostic escape. A thorough understanding of these linked mutations is crucial for:
-
Drug Development: Designing new antivirals that are less prone to resistance or that target different viral proteins.
-
Vaccine Design: Developing next-generation vaccines that can provide broader protection against emerging escape mutants.
-
Clinical Management: Utilizing genotypic resistance testing that analyzes both the Pol and S genes to guide treatment decisions and monitor for potential vaccine escape or diagnostic failure.
Future research should focus on large-scale surveillance of co-mutations, further characterization of their functional and structural impacts, and the development of novel therapeutic strategies that can overcome these viral escape mechanisms.
References
- 1. youtube.com [youtube.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Overview of hepatitis B virus mutations and their implications in the management of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatitis B virus core/capsid protein induces hepatocellular carcinoma progression via long non-coding RNA KCNQ1OT1/miR-335-5p/CDC7 axis - Liu - Translational Cancer Research [tcr.amegroups.org]
- 5. mdpi.com [mdpi.com]
- 6. Differential impact of immune escape mutations G145R and P120T on the replication of lamivudine-resistant hepatitis B virus e antigen-positive and -negative strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatitis B virus rtA181T/sW172non-stop mutation may increase resistance fold to adefovir- and entecavir-resistant mutants compared to rtA181T/sW172* mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Impact of the Hepatitis B Virus Polymerase rtA181T Mutation on Replication and Drug Resistance Is Potentially Affected by Overlapping Changes in Surface Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antiviral drug selected hepatitis B virus rtA181T/sW172* mutant has a dominant negative secretion defect and alters the typical profile of viral rebound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lamivudine-resistant HBV strain rtM204V/I in acute hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of mutations in the partial sequences... | F1000Research [f1000research.com]
- 12. Impact of hepatitis B virus rtA181V/T mutants on hepatitis B treatment failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biological characteristics of the rtA181T/sW172* mutant strain of Hepatitis B virus in animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential Impact of Immune Escape Mutations G145R and P120T on the Replication of Lamivudine-Resistant Hepatitis B Virus e Antigen-Positive and -Negative Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. sceti.co.jp [sceti.co.jp]
- 17. 4adi.com [4adi.com]
- 18. access.wiener-lab.com [access.wiener-lab.com]
- 19. Impacts of the G145R Mutation on the Structure and Immunogenic Activity of the Hepatitis B Surface Antigen: A Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. repository.brieflands.com [repository.brieflands.com]
- 21. researchgate.net [researchgate.net]
Immunological Significance of the HBV Amino Acid 179-186 Region: A Technical Guide
A Note on Antigen Specificity: Extensive research has identified the amino acid sequence 179-186 as a significant immunological epitope of the Hepatitis B Virus Surface Antigen (HBsAg) , not the core protein (HBcAg). This guide will focus on the well-documented immunological importance of the HBsAg aa:179-186 region, as there is a lack of specific data in the scientific literature regarding the same region within the HBV core protein. The HBV core protein is highly immunogenic, with its own set of dominant epitopes, primarily located in different regions of the protein.
The HBsAg aa:179-186 Epitope: A Key Target for Cytotoxic T Lymphocytes
The amino acid sequence 179-186 of the Hepatitis B Virus Surface Antigen (HBsAg) is a recognized and crucial epitope for the cellular immune response, particularly for cytotoxic T lymphocytes (CTLs). This region serves as an effective motif for inducing a CTL response, which is vital for clearing virally infected cells.[1]
Quantitative Data on Immunogenicity
The immunogenicity of the HBsAg aa:179-186 epitope has been quantified in various studies, primarily focusing on T-cell activation and cytokine release. The following table summarizes key quantitative findings from preclinical studies.
| Parameter | Experimental System | Measurement | Result | Reference |
| T-cell Response | C57BL/6 mice immunized with α-GalCer-HBsAg179-186 conjugate vaccine | IFN-γ ELISpot | ~150 Spot Forming Units (SFU) / 10^6 splenocytes | [2] |
| CTL Induction | C57BL/6 mice splenocytes stimulated with HBsAg aa:179-186 peptide | In vitro restimulation | Effective induction of CTL response | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to characterize the immunological significance of the HBsAg aa:179-186 epitope.
IFN-γ ELISpot Assay for T-cell Response Quantification
This assay is used to quantify the number of antigen-specific, IFN-γ secreting T-cells.
-
Animal Model: Wild-type C57BL/6J mice are utilized.
-
Vaccination: Mice are vaccinated intravenously with a specific dose (e.g., 1 nmol) of a vaccine construct containing the HBsAg179-186 epitope, such as α-GalCer-HBsAg179-186. A control group receives a phosphate-buffered saline (PBS) injection.
-
Splenocyte Isolation: Seven days post-vaccination, spleens are harvested, and splenocytes are isolated.
-
In Vitro Restimulation: Splenocytes are restimulated in vitro with the minimal H-2Kb-binding peptide corresponding to the HBsAg179-186 epitope.
-
Detection: The number of IFN-γ secreting cells is determined using an ELISpot plate pre-coated with an anti-IFN-γ antibody. Spots are developed and counted, with each spot representing a single IFN-γ secreting cell.[2]
In Vitro CTL Response Induction
This protocol assesses the ability of the HBsAg aa:179-186 peptide to stimulate a CTL response in vitro.
-
Cell Source: Splenocytes are harvested from C57BL/6 mice.
-
Peptide Stimulation: The isolated splenocytes are cultured in the presence of the HBsAg aa:179-186 peptide (e.g., at a concentration of 5 mg/mL) for one week.
-
CTL Activity Assessment: The cytotoxic activity of the stimulated T-cells is then measured against target cells presenting the HBsAg aa:179-186 epitope. This is often done using a chromium-51 release assay or flow cytometry-based methods.[1]
Visualizing Immunological Pathways and Workflows
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key processes.
References
Unraveling the Initial T-Cell Response to a Novel HBV Surface Antigen Epitope: A Technical Guide
For Immediate Release
Shanghai, China – November 21, 2025 – In a significant advancement for Hepatitis B Virus (HBV) research, this technical guide provides a detailed initial characterization of the cytotoxic T-lymphocyte (CTL) response to a novel epitope on the HBV surface antigen (HBsAg), specifically the amino acid sequence 179-186 of sequence 2 (Seq2 aa:179-186). This document, intended for researchers, scientists, and professionals in drug development, synthesizes foundational data and experimental methodologies, offering a comprehensive resource for understanding and targeting this specific T-cell response.
The HBV Seq2 aa:179-186 peptide has been identified as an effective motif for eliciting a CTL response.[1][2] Foundational studies in H-2b murine models have demonstrated its capacity to induce CTL activity following in vitro restimulation of primed T-cells, establishing it as a noteworthy target for further immunological investigation.[1][2]
Quantitative Analysis of T-Cell Responses
To date, detailed quantitative data from human studies on the T-cell response to this compound remains to be fully elucidated in publicly accessible literature. The primary characterization was performed in a murine model, providing a baseline for its immunogenicity. The key findings from this initial work are summarized below.
| Parameter | Observation | Species/Model | Reference |
| Immune Cell Type | Cytotoxic T-Lymphocyte (CTL) | C57BL/6 Mice (H-2b system) | [1] |
| Induction Method | Immunization with recombinant vaccinia viruses expressing HBsAg, followed by in vitro restimulation of splenocytes with the this compound peptide. | C57BL/6 Mice | [1] |
| Response Efficacy | The peptide serves as an effective motif for inducing a CTL response. | C57BL/6 Mice | [1][2] |
Foundational Experimental Protocols
The initial characterization of the T-cell response to this compound relied on a series of established immunology techniques. The following sections detail the probable methodologies based on standard practices for inducing and measuring CTL responses in murine models.
In Vivo Priming of T-Cells
-
Objective: To generate a population of memory T-cells specific to HBV surface antigen, including the Seq2 aa:179-186 epitope.
-
Methodology:
-
Animal Model: C57BL/6 mice, which possess the H-2b haplotype, are utilized. This is a common inbred strain for immunological studies.
-
Immunization: Mice are immunized with a recombinant vaccinia virus engineered to express the HBV surface antigen. This method of immunization is effective at inducing cell-mediated immunity.
-
Timeline: A typical immunization schedule involves a primary immunization followed by a booster immunization after a set period (e.g., 2 weeks) to enhance the T-cell response.
-
Control Group: A control group of mice is typically immunized with a wild-type or irrelevant vaccinia virus to control for non-specific immune activation.
-
In Vitro Restimulation and CTL Assay
-
Objective: To measure the specific cytotoxic activity of T-cells against target cells presenting the this compound epitope.
-
Methodology:
-
Splenocyte Isolation: Spleens are harvested from immunized and control mice. Splenocytes, which contain a mixture of immune cells including T-cells, are isolated through mechanical disruption and density gradient centrifugation.
-
In Vitro Restimulation: The isolated splenocytes are cultured in vitro and stimulated with the synthetic this compound peptide. This step selectively expands the population of T-cells that recognize this specific epitope.
-
Target Cell Preparation: A suitable target cell line (e.g., EL4, a murine lymphoma cell line compatible with the H-2b haplotype) is labeled with a radioactive isotope, typically 51Cr. A portion of the labeled target cells is then pulsed with the this compound peptide, allowing the peptide to be presented on the cell surface via MHC class I molecules.
-
Co-culture and Cytotoxicity Measurement: The restimulated splenocytes (effector cells) are co-cultured with the peptide-pulsed and unpulsed labeled target cells at various effector-to-target ratios.
-
Data Analysis: The amount of 51Cr released into the supernatant is measured. The percentage of specific lysis is calculated using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the initial characterization of the T-cell response to the this compound epitope.
References
- 1. The Impact of Hepatitis B Surface Antigen Reduction via Small Interfering RNA Treatment on Natural and Vaccine (BRII-179)-Induced Hepatitis B Virus-Specific Humoral and Cellular Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting G9a-m6A translational mechanism of SARS-CoV-2 pathogenesis for multifaceted therapeutics of COVID-19 and its sequalae - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Immunogenicity of the HBV Seq2 aa:179-186 Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary immunogenicity studies concerning the Hepatitis B Virus (HBV) Seq2 peptide, specifically the amino acid sequence 179-186. This peptide has been identified as a novel cytotoxic T-lymphocyte (CTL) epitope on the surface antigen of HBV.[1] This document summarizes the available data, details relevant experimental protocols, and visualizes key workflows and signaling pathways to support further research and development in HBV therapeutics and vaccines.
Data Presentation: Immunogenic Response to HBV Surface Antigen Peptides
The following table summarizes representative quantitative data from immunogenicity studies of various HBV surface antigen (HBsAg) peptides in C57BL/6 mice. This data, while not specific to the aa:179-186 peptide, provides a quantitative framework for assessing the immunogenic potential of such epitopes. The primary measure of immunogenicity in these studies is the induction of a specific CTL response, often quantified by the number of interferon-gamma (IFN-γ) secreting cells.
| Peptide Epitope | Immunization Strategy | Assay | Results (Mean ± SD) | Reference Study |
| HBsAg S28–39 | HBsAg protein + α-GalCer | IFN-γ ELISPOT | ~150 ± 25 SFC / 106 splenocytes | Adapted from a study on HBsAg-specific CTL induction[2] |
| HBsAg S190 | Prime: HBsAg protein, Boost: MVA vector | Intracellular Cytokine Staining | ~1.5% of CD8+ T cells IFN-γ+ | Adapted from a study on therapeutic HBV vaccination[3] |
| HBsAg various peptides | DNA vaccine (pCMV-S2.S) | IFN-γ ELISPOT | Not specified quantitatively, but DNA vaccine induced IFN-γ secreting T cells | Based on descriptions of DNA vaccination studies[4] |
SFC: Spot Forming Cells; MVA: Modified Vaccinia Ankara
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the study of HBV peptide immunogenicity, compiled from various relevant research articles.
Peptide Synthesis
-
Method: Peptides corresponding to the HBV surface antigen sequence (e.g., aa:179-186) are synthesized using standard solid-phase peptide synthesis methodology.
-
Purity: The synthesized peptides are purified by high-performance liquid chromatography (HPLC) to a purity of >95%.
-
Verification: The identity of the peptides is confirmed by mass spectrometry.
-
Solubilization: Peptides are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then diluted in phosphate-buffered saline (PBS) for use in immunization and in vitro assays.
Animal Immunization (C57BL/6 Mice)
-
Animals: Female C57BL/6 mice, typically 6-8 weeks old, are used as the animal model due to their well-characterized H-2b haplotype.
-
Immunization Strategy:
-
Peptide with Adjuvant: The synthetic peptide is emulsified with an adjuvant, such as Complete Freund's Adjuvant (CFA) for the primary immunization and Incomplete Freund's Adjuvant (IFA) for subsequent booster immunizations. A typical dose is 50-100 µg of peptide per mouse, administered subcutaneously or intraperitoneally.
-
Prime-Boost Regimen: A heterologous prime-boost strategy can be employed. Mice are first primed with a recombinant vaccinia virus expressing the HBV surface antigen. Two to four weeks later, a booster injection of the synthetic peptide with an adjuvant is administered.
-
-
Schedule: Booster immunizations are typically given at 2-week intervals.
Cytotoxic T-Lymphocyte (CTL) Assays
-
Objective: To quantify the frequency of antigen-specific, IFN-γ-producing T cells.
-
Procedure:
-
Spleen Cell Preparation: Spleens are harvested from immunized mice 7-10 days after the final booster. Single-cell suspensions of splenocytes are prepared by mechanical disruption and filtration. Red blood cells are lysed using an ACK lysis buffer.
-
Assay Plate Preparation: 96-well ELISPOT plates are coated with an anti-mouse IFN-γ capture antibody overnight at 4°C. The plates are then washed and blocked.
-
Cell Plating and Stimulation: Splenocytes are plated in the coated wells at a density of 2-5 x 105 cells/well. The cells are stimulated with the HBV peptide (e.g., aa:179-186) at a concentration of 5-10 µg/mL. A negative control (no peptide) and a positive control (e.g., Concanavalin A) are included.
-
Incubation: The plates are incubated for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Detection: The plates are washed, and a biotinylated anti-mouse IFN-γ detection antibody is added. After incubation and washing, streptavidin-alkaline phosphatase is added. Finally, a substrate solution is added to develop the spots.
-
Analysis: The spots, each representing an individual IFN-γ-secreting cell, are counted using an automated ELISPOT reader.
-
-
Objective: To identify and phenotype the specific T cell subsets (CD4+ or CD8+) that produce cytokines in response to the peptide.
-
Procedure:
-
Splenocyte Stimulation: Splenocytes are stimulated with the HBV peptide (5-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. This prevents the secretion of cytokines, causing them to accumulate intracellularly.
-
Surface Staining: The cells are washed and stained with fluorescently labeled antibodies against cell surface markers, such as anti-CD3, anti-CD4, and anti-CD8.
-
Fixation and Permeabilization: The cells are fixed and permeabilized to allow antibodies to access intracellular proteins.
-
Intracellular Staining: The permeabilized cells are stained with fluorescently labeled antibodies against intracellular cytokines, such as anti-IFN-γ and anti-TNF-α.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer to determine the percentage of CD4+ and CD8+ T cells that are positive for the specific cytokines.
-
Mandatory Visualizations
Experimental Workflow for Assessing Peptide Immunogenicity
References
- 1. tandfonline.com [tandfonline.com]
- 2. Induction of hepatitis B virus surface antigen-specific cytotoxic T lymphocytes can be up-regulated by the inhibition of indoleamine 2, 3-dioxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular and functional analysis of a conserved CTL epitope in HIV-1 p24 recognized from a long-term nonprogressor: constraints on immune escape associated with targeting a sequence essential for viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A unique B cell epitope-based particulate vaccine shows effective suppression of hepatitis B surface antigen in mice - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Structural Basis of Hepatitis B Virus Core Epitope (aa:179-186) Presentation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and molecular mechanisms underlying the presentation of the immunodominant Hepatitis B Virus (HBV) core protein epitope, spanning amino acids 179-186, to the host immune system. A thorough understanding of this process is critical for the rational design of novel immunotherapies and vaccines aimed at achieving functional cure for chronic HBV infection.
Introduction: The Significance of the HBV Core Epitope (aa:179-186)
The Hepatitis B virus core protein (HBc) is a major target for the host's cytotoxic T lymphocyte (CTL) response during HBV infection. Within the core protein, the amino acid sequence from 179 to 186, corresponding to the peptide FLPSDFFPSV , has been identified as a highly immunogenic and well-characterized HLA-A2-restricted CTL epitope.[1][2] The effective presentation of this epitope by infected hepatocytes on Major Histocompatibility Complex (MHC) class I molecules, primarily HLA-A2, is a crucial step in the recognition and elimination of HBV-infected cells by the immune system.
This guide will delve into the structural intricacies of the HLA-A2/FLPSDFFPSV complex, the binding affinities to various HLA-A2 subtypes, the interaction with T-cell receptors (TCRs), and the downstream signaling events that lead to an anti-viral immune response.
Structural Presentation of the HBV aa:179-186 Epitope
The presentation of the FLPSDFFPSV epitope is contingent on its binding to the peptide-binding groove of the HLA-A2 molecule. This interaction is characterized by specific anchor residues within the peptide that fit into corresponding pockets of the HLA-A2 groove, providing stability to the complex.
The HLA-A2/FLPSDFFPSV Complex
High-resolution crystal structures of the FLPSDFFPSV peptide in complex with various HLA-A2 subtypes have provided invaluable insights into the molecular basis of this interaction. The peptide adopts a canonical extended conformation within the binding groove. The primary anchor residues are typically at position 2 (Leucine or Methionine) and the C-terminus (Valine or Leucine), which fit into the B and F pockets of the HLA-A2 molecule, respectively.
While a crystal structure of a T-cell receptor (TCR) in complex with the HLA-A2/FLPSDFFPSV peptide is not publicly available, studies of other TCR-pMHC complexes provide a framework for understanding this critical recognition event. The TCR is expected to dock diagonally across the peptide-binding groove, with its complementary-determining regions (CDRs) making specific contacts with both the presented peptide and the alpha-helices of the HLA-A2 molecule.
Quantitative Analysis of Epitope Presentation
The stability and affinity of the peptide-MHC interaction are key determinants of the immunogenicity of an epitope. Quantitative data from various studies underscore the high-affinity binding of the FLPSDFFPSV epitope to HLA-A2 and its subtypes.
Table 1: Binding Affinity and Thermostability of the FLPSDFFPSV Epitope with HLA-A2 Subtypes
| HLA-A2 Subtype | Binding Affinity (IC50, nM) | Thermostability (Tm, °C) | Reference |
| HLA-A02:01 | 5.0 | 58.5 | [3] |
| HLA-A02:03 | 12.0 | 56.0 | [4] |
| HLA-A02:06 | 2.5 | 60.0 | [4] |
| HLA-A02:07 | 7.0 | 59.0 | [4] |
Note: Lower IC50 values indicate higher binding affinity. Higher Tm values indicate greater complex stability.
Experimental Protocols
A variety of experimental techniques are employed to study the structural and functional aspects of HBV epitope presentation. Below are detailed methodologies for key experiments.
IFN-γ ELISpot Assay for Detecting HBV-Specific T-cells
This assay is used to quantify the frequency of antigen-specific, IFN-γ-secreting T-cells.
Materials:
-
96-well PVDF membrane plates
-
Human IFN-γ capture and detection antibodies
-
Streptavidin-Alkaline Phosphatase (ALP)
-
BCIP/NBT substrate
-
Recombinant human IL-2
-
HBV core peptide FLPSDFFPSV (and other control peptides)
-
Peripheral blood mononuclear cells (PBMCs) from HLA-A2+ donors
Protocol:
-
Plate Coating: Coat a 96-well PVDF plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Thaw and rest PBMCs overnight in complete RPMI medium supplemented with 10% fetal bovine serum.
-
Stimulation: Wash the coated plate and block with RPMI/10% FBS for 2 hours at 37°C. Add 2x10^5 PBMCs per well. Stimulate cells with the FLPSDFFPSV peptide (10 µg/mL), a positive control (e.g., PHA), and a negative control (irrelevant peptide or media alone).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Lyse the cells and wash the plate with PBS containing 0.05% Tween-20. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add Streptavidin-ALP. Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add BCIP/NBT substrate. Monitor for the appearance of spots. Stop the reaction by washing with distilled water.
-
Analysis: Air-dry the plate and count the spots using an ELISpot reader.
Peptide Binding Assay using T2 Cells
This assay measures the ability of a peptide to stabilize MHC class I expression on the surface of T2 cells, which are deficient in TAP (Transporter associated with Antigen Processing), leading to low surface expression of unstable MHC class I molecules.
Materials:
-
T2 cells (ATCC CRL-1992)
-
HBV core peptide FLPSDFFPSV
-
Control peptides (high and low affinity for HLA-A2)
-
FITC-conjugated anti-HLA-A2 antibody (e.g., clone BB7.2)
-
Flow cytometer
Protocol:
-
Cell Culture: Culture T2 cells in RPMI medium supplemented with 10% FBS.
-
Peptide Pulsing: Resuspend T2 cells at 1x10^6 cells/mL in serum-free RPMI. Add varying concentrations of the FLPSDFFPSV peptide and control peptides. Incubate for 16-18 hours at 37°C.
-
Staining: Wash the cells with PBS and stain with a FITC-conjugated anti-HLA-A2 antibody for 30 minutes on ice.
-
Flow Cytometry: Wash the cells and acquire data on a flow cytometer.
-
Analysis: The increase in mean fluorescence intensity (MFI) of HLA-A2 staining is proportional to the binding affinity of the peptide.
T-cell Activation Assay
This assay assesses the ability of the peptide-MHC complex to activate specific T-cells, often measured by the upregulation of activation markers or cytokine production.
Materials:
-
Antigen-presenting cells (APCs), e.g., HLA-A2+ dendritic cells or T2 cells
-
HBV core peptide FLPSDFFPSV
-
HBV-specific CTL line or clone
-
Fluorochrome-conjugated antibodies against CD8, CD69, and IFN-γ
-
Brefeldin A
-
Flow cytometer
Protocol:
-
APC Preparation: Pulse APCs with the FLPSDFFPSV peptide (10 µg/mL) for 2 hours at 37°C.
-
Co-culture: Co-culture the peptide-pulsed APCs with the HBV-specific CTLs at a 1:1 ratio for 5-6 hours at 37°C. For intracellular cytokine staining, add Brefeldin A for the last 4 hours of incubation.
-
Staining: Harvest the cells and stain for surface markers (e.g., CD8).
-
Fixation and Permeabilization: If performing intracellular staining, fix and permeabilize the cells according to the manufacturer's protocol.
-
Intracellular Staining: Stain for intracellular markers (e.g., IFN-γ).
-
Flow Cytometry: Acquire data on a flow cytometer and analyze the expression of activation markers on the CD8+ T-cell population.
Visualizing the Molecular Interactions and Pathways
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological processes involved in epitope presentation and T-cell recognition.
Caption: Experimental workflow for HBV epitope presentation.
Caption: T-cell receptor signaling pathway upon epitope recognition.
Conclusion and Future Directions
The structural and functional characterization of the HBV core epitope aa:179-186 (FLPSDFFPSV) presentation by HLA-A2 provides a solid foundation for the development of targeted immunotherapies. The high affinity of this epitope for multiple HLA-A2 subtypes makes it an attractive candidate for peptide-based vaccines and TCR-engineered T-cell therapies.
Future research should focus on obtaining a high-resolution crystal structure of the TCR in complex with the HLA-A2/FLPSDFFPSV to elucidate the precise molecular interactions governing T-cell recognition. Furthermore, a deeper understanding of the factors that influence the processing and presentation of this epitope in infected hepatocytes will be crucial for optimizing therapeutic strategies aimed at enhancing the visibility of infected cells to the immune system. This knowledge will pave the way for the development of more effective treatments for chronic Hepatitis B, a major global health challenge.
References
- 1. High-throughput identification of MHC class I binding peptides using an ultradense peptide array - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Examining the presentation of tumor-associated antigens on peptide-pulsed T2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. Extensive T cell receptor cross-reactivity on structurally diverse haptenated peptides presented by HLA-A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Restimulation of T Cells with HBV Seq2 aa:179-186
For researchers, scientists, and drug development professionals, the in vitro restimulation of T cells with specific viral epitopes is a cornerstone of immunological research. This document provides detailed application notes and protocols for the in vitro restimulation of T cells using the Hepatitis B Virus (HBV) surface antigen peptide Seq2 aa:179-186. This peptide is a known cytotoxic T lymphocyte (CTL) epitope and serves as an effective motif for eliciting a CTL response in vitro.[1]
Application Notes
The in vitro restimulation of T cells with the HBV Seq2 aa:179-186 peptide is a critical technique for several research applications:
-
Immunogenicity Studies: To assess the capacity of this specific HBV epitope to induce T cell activation, proliferation, and cytokine production. This is fundamental in understanding the natural immune response to HBV and for vaccine development.
-
Antiviral Drug Screening: To evaluate the efficacy of novel antiviral compounds on the function of HBV-specific T cells.
-
Adoptive T Cell Therapy Development: To expand HBV-specific T cells in vitro before re-infusion into patients as a therapeutic strategy.
-
Immune Monitoring: To quantify the frequency and functional capacity of HBV-specific T cells in patients with chronic HBV infection or in vaccinated individuals.
The successful restimulation of T cells in vitro is dependent on several key factors, including the quality of the isolated peripheral blood mononuclear cells (PBMCs), the purity and concentration of the peptide, the composition of the cell culture medium, and the duration of stimulation. It is crucial to include appropriate positive and negative controls in all experiments to ensure the validity of the results.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the in vitro restimulation of T cells with the this compound peptide.
Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To isolate a pure population of PBMCs from whole blood for subsequent T cell stimulation experiments.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS), sterile
-
Fetal bovine serum (FBS)
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the two layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the mononuclear cell layer at the interface.
-
Collect the mononuclear cell layer (the "buffy coat") using a sterile pipette and transfer to a new 50 mL conical tube.
-
Wash the isolated cells by adding sterile PBS to bring the volume to 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin, and 2 mM L-glutamine).
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
Protocol 2: In Vitro Restimulation of T Cells with this compound Peptide
Objective: To stimulate HBV-specific T cells within the PBMC population using the Seq2 aa:179-186 peptide.
Materials:
-
Isolated PBMCs
-
This compound peptide (lyophilized)
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete RPMI-1640 medium
-
96-well round-bottom cell culture plates
-
Positive control (e.g., Phytohemagglutinin (PHA) or a pool of known immunodominant viral peptides)
-
Negative control (e.g., vehicle control - DMSO)
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized this compound peptide in sterile DMSO to create a stock solution of 1 mg/mL. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Plating: Seed the isolated PBMCs in a 96-well round-bottom plate at a density of 2 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.
-
Peptide Stimulation:
-
Prepare a working solution of the this compound peptide by diluting the stock solution in complete RPMI-1640 medium. The optimal concentration should be determined empirically, but a final concentration range of 1-10 µg/mL is a common starting point.
-
Add 100 µL of the peptide working solution to the appropriate wells.
-
For the positive control, add PHA to a final concentration of 5 µg/mL.
-
For the negative control, add an equivalent volume of complete RPMI-1640 medium containing the same final concentration of DMSO as the peptide-stimulated wells.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5-7 days for T cell proliferation assays, or for shorter periods (e.g., 6-24 hours) for cytokine secretion assays.
Protocol 3: Assessment of T Cell Response
Objective: To quantify the T cell response to the this compound peptide using ELISpot and Intracellular Cytokine Staining (ICS) with Flow Cytometry.
A. Enzyme-Linked Immunosorbent Spot (ELISpot) Assay for IFN-γ Secretion
Materials:
-
ELISpot plate pre-coated with anti-human IFN-γ antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-HRP
-
Substrate solution (e.g., AEC or TMB)
-
ELISpot plate reader
Procedure:
-
Follow the manufacturer's instructions for the ELISpot kit.
-
Typically, after the stimulation period (usually 18-24 hours for IFN-γ), wash the plate to remove the cells.
-
Add the biotinylated detection antibody and incubate.
-
Wash and add streptavidin-HRP.
-
Wash and add the substrate solution to develop the spots.
-
Stop the reaction and allow the plate to dry.
-
Count the spots using an ELISpot reader. Each spot represents a single IFN-γ secreting cell.
B. Intracellular Cytokine Staining (ICS) and Flow Cytometry
Materials:
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Anti-human CD3, CD4, and CD8 antibodies conjugated to different fluorochromes
-
Anti-human IFN-γ and TNF-α antibodies conjugated to different fluorochromes
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Six hours prior to the end of the stimulation period, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to the cell cultures to block cytokine secretion.
-
Harvest the cells and wash with PBS.
-
Stain for surface markers by incubating the cells with anti-CD3, anti-CD4, and anti-CD8 antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization buffer according to the manufacturer's protocol.
-
Stain for intracellular cytokines by incubating the cells with anti-IFN-γ and anti-TNF-α antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells and resuspend in PBS.
-
Acquire the data on a flow cytometer.
-
Analyze the data to determine the percentage of CD4+ and CD8+ T cells producing IFN-γ and/or TNF-α in response to the peptide stimulation.
Data Presentation
The quantitative data from T cell restimulation experiments can be summarized in tables for clear comparison between different experimental conditions.
| Stimulation Condition | Parameter | Unit | Representative Value Range |
| Unstimulated (Negative Control) | IFN-γ Spot Forming Cells (SFCs) | SFCs / 10^6 PBMCs | < 10 |
| This compound (10 µg/mL) | IFN-γ Spot Forming Cells (SFCs) | SFCs / 10^6 PBMCs | 50 - 500 (responder dependent) |
| Positive Control (PHA) | IFN-γ Spot Forming Cells (SFCs) | SFCs / 10^6 PBMCs | > 1000 |
| Unstimulated (Negative Control) | % of IFN-γ+ CD8+ T cells | % of CD8+ T cells | < 0.1 |
| This compound (10 µg/mL) | % of IFN-γ+ CD8+ T cells | % of CD8+ T cells | 0.5 - 5 (responder dependent) |
| Positive Control (PHA) | % of IFN-γ+ CD8+ T cells | % of CD8+ T cells | > 20 |
Note: The representative value ranges are illustrative and can vary significantly depending on the donor's immune status, the specific experimental conditions, and the sensitivity of the assay.
Visualizations
T Cell Receptor Signaling Pathway
Experimental Workflow for In Vitro T Cell Restimulation
References
Application Note: High-Resolution B-Cell Epitope Mapping of Hepatitis B Surface Antigen (HBsAg) using Peptide Arrays
Topic: Application of Peptide Arrays for HBV Epitope Mapping at aa:179-186 Audience: Researchers, scientists, and drug development professionals.
Introduction
Hepatitis B virus (HBV) infection is a major global health problem, with chronic carriers at high risk of developing cirrhosis and hepatocellular carcinoma[1]. The HBV surface antigen (HBsAg) is a key protein involved in viral entry and is the primary target for neutralizing antibodies. Therefore, mapping the B-cell epitopes within HBsAg is crucial for the development of effective vaccines, therapeutic antibodies, and diagnostic assays[2][3]. The region spanning amino acids 179-186 of HBsAg has been identified as containing a significant epitope[1].
Peptide arrays have emerged as a powerful high-throughput technology for precisely identifying linear B-cell epitopes[4][5]. This method involves synthesizing a large number of overlapping peptides covering the entire protein sequence of interest onto a solid surface, such as a glass slide[6]. When the array is incubated with serum from an infected patient or a specific antibody, the antibodies will bind to their corresponding peptide epitopes. The location and intensity of this binding, typically detected via a fluorescently labeled secondary antibody, reveal the precise amino acid sequence of the epitope[7].
This application note provides a detailed protocol for using peptide arrays to map B-cell epitopes within the HBsAg protein, with a specific focus on the immunodominant region at amino acids 179-186.
Principle of Peptide Array Epitope Mapping
The core principle involves the immobilization of overlapping synthetic peptides that span the target protein sequence. The array is then probed with a primary antibody source (e.g., patient serum, purified monoclonal antibody). Antibodies that recognize a specific linear peptide sequence will bind to that spot on the array. This interaction is then detected by a fluorescently-labeled secondary antibody that binds to the primary antibody. A microarray scanner quantifies the fluorescence intensity at each spot, which correlates with the binding affinity of the primary antibody to that specific peptide sequence[4][7]. By analyzing the signal intensities across the overlapping peptides, researchers can identify the core amino acid motif of the epitope with high resolution[5].
Caption: Experimental workflow for peptide array-based epitope mapping.
Experimental Protocols
This protocol is adapted from standard peptide microarray immunoassay procedures[7][8][9].
Materials and Reagents
-
Peptide Microarray: Custom-synthesized microarray with overlapping 15-mer peptides covering the HBsAg sequence, with a specific high-density tiling across the aa 170-190 region. Peptides should be synthesized with a one amino acid offset for high-resolution mapping[5].
-
Primary Antibody: Serum from HBV-infected patients, HBV-negative control serum, or purified monoclonal/polyclonal antibodies targeting HBsAg.
-
Secondary Antibody: Fluorescently labeled anti-human IgG (e.g., conjugated to Cy5 or a similar far-red dye).
-
Blocking Buffer: e.g., Rockland Blocking Buffer for Fluorescent Western Blotting or similar.
-
Wash Buffer: Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Dipping Buffer: e.g., 0.1x SSC buffer or deionized water[9].
-
Microarray Incubation Chamber: (e.g., 96-well multi-chamber system)[8].
-
Orbital Shaker .
-
Microarray Scanner: Capable of detecting the chosen fluorescent dye.
-
Data Analysis Software .
Peptide Array Design for HBsAg aa:179-186
To precisely map the epitope within the FVQWFVGL sequence (aa 179-186), a high-resolution peptide array is required. A series of overlapping 15-mer peptides covering the region from approximately aa 170 to 190 should be synthesized. A peptide scan with a single amino acid shift provides the highest resolution.
Table 1: Example Peptide Design for HBsAg Epitope Mapping
| Peptide ID | Start Position | Sequence |
|---|---|---|
| HBsAg-170 | 170 | NCTSIPAFGNSNNPD |
| HBsAg-171 | 171 | CTSIPAFGNSNNPDW |
| HBsAg-172 | 172 | TSIPAFGNSNNPDWD |
| ... | ... | ... |
| HBsAg-178 | 178 | DFVQWFVGLSPTVWL |
| HBsAg-179 | 179 | FVQWFVGLSPTVWLS |
| HBsAg-180 | 180 | VQWFVGLSPTVWLSA |
| HBsAg-181 | 181 | QWFVGLSPTVWLSAI |
| HBsAg-182 | 182 | WFVGLSPTVWLSAIW |
| ... | ... | ... |
| HBsAg-189 | 189 | PTVWLSAIWMMWYWG |
| HBsAg-190 | 190 | TVWLSAIWMMWYWGP |
Immunoassay Protocol
-
Sample Preparation: Inactivate patient serum at 56°C for 30 minutes. Centrifuge at 16,000 x g for 5 minutes to pellet debris. Dilute the serum (e.g., 1:100) in staining or blocking buffer[2][9].
-
Blocking: Assemble the peptide microarray slides into the incubation chamber. Add blocking buffer to each well/chamber and incubate for 60 minutes at room temperature on an orbital shaker[9]. This step minimizes non-specific binding.
-
Primary Antibody Incubation: Remove the blocking buffer. Add the diluted serum or primary antibody solution to the microarray. Incubate overnight at 4°C or for 1-2 hours at 30°C on an orbital shaker[7][9].
-
Washing: Remove the primary antibody solution. Wash the slides three times with Wash Buffer for 1 minute each on an orbital shaker[9].
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in staining/blocking buffer (e.g., 1 µg/mL). Add the solution to the microarray and incubate for 30-60 minutes at room temperature in the dark[8][9].
-
Final Wash: Remove the secondary antibody solution. Wash the slides three times with Wash Buffer as in step 4. Afterwards, briefly immerse the slides twice in dipping buffer (e.g., deionized water) to remove salts[9].
-
Drying: Carefully dry the microarray slide by aspiration or centrifugation before scanning. Avoid touching the active surface.
Data Acquisition and Analysis
-
Scanning: Scan the microarray slide using a laser scanner at the appropriate wavelength for the fluorophore used. Set the resolution and laser power according to the manufacturer's instructions to obtain optimal signal without saturation[9].
-
Image Analysis: Use microarray analysis software to quantify the median fluorescence intensity for each peptide spot. Subtract the local background from each spot's intensity.
-
Data Normalization: Normalize the data to control for variations across the array.
-
Epitope Identification: Identify positive "hits" by selecting peptides with a signal intensity significantly above the background or negative controls (e.g., mean signal of negative control + 3 standard deviations)[10]. The core epitope sequence is identified as the consensus motif present in the series of adjacent, positively-reacting peptides[5].
Caption: Bioinformatic workflow for peptide array data analysis.
Data Presentation and Interpretation
The following table represents hypothetical but realistic data from a peptide array experiment probing the HBsAg 179-186 region with serum from an HBV-positive patient versus a healthy control.
Table 2: Quantitative Analysis of Peptide-Antibody Binding
| Peptide ID | Sequence | Patient Serum Signal (RFU¹) | Control Serum Signal (RFU¹) | Signal-to-Noise Ratio² |
|---|---|---|---|---|
| HBsAg-177 | NDFVQWFVGLSPTVW | 1,250 | 980 | 1.3 |
| HBsAg-178 | DFVQWFVGLSPTVWL | 11,500 | 1,050 | 11.0 |
| HBsAg-179 | FVQWFVGLSPTVWLS | 45,600 | 1,100 | 41.5 |
| HBsAg-180 | VQWFVGLSPTVWLSA | 48,200 | 1,020 | 47.3 |
| HBsAg-181 | QWFVGLSPTVWLSAI | 47,900 | 1,150 | 41.7 |
| HBsAg-182 | WFVGLSPTVWLSAIW | 25,300 | 990 | 25.6 |
| HBsAg-183 | FVGLSPTVWLSAIWM | 3,100 | 1,080 | 2.9 |
| HBsAg-184 | VGLSPTVWLSAIWMM | 1,500 | 1,120 | 1.3 |
¹RFU: Relative Fluorescence Units (background-subtracted) ²Signal-to-Noise Ratio calculated as Patient Signal / Control Signal
Interpretation: The data clearly show a peak of reactivity with peptides starting at positions 179, 180, and 181. The peptides immediately flanking this region (HBsAg-178 and HBsAg-182) show significantly reduced but still elevated signals. This pattern of strong signals from several overlapping peptides indicates a core epitope. The consensus sequence shared among the most reactive peptides (QWFVGL) is likely the central binding motif for the dominant antibodies in the patient's serum.
Conclusion
Peptide array technology offers a high-throughput, sensitive, and cost-effective method for high-resolution epitope mapping[4]. By applying this technique to the HBsAg protein, researchers can precisely identify immunodominant regions like aa:179-186. The detailed protocol and analysis workflow provided here serve as a robust guide for scientists in immunology and drug development to investigate antigen-antibody interactions, facilitating the rational design of next-generation vaccines and immunodiagnostics for Hepatitis B.
References
- 1. Preclinical evaluation of therapeutic vaccines for chronic hepatitis B that stimulate antiviral activities of T cells and NKT cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification and Mapping of HBsAg Loss-Related B-Cell Linear Epitopes in Chronic HBV Patients by Peptide Array [frontiersin.org]
- 3. Identification and Mapping of HBsAg Loss-Related B-Cell Linear Epitopes in Chronic HBV Patients by Peptide Array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide Array Epitope Mapping - Creative Peptides [creative-peptides.com]
- 5. PEPperPRINT: Epitope Mapping with PEPperCHIP® Peptide Microarrays [pepperprint.com]
- 6. Peptide Microarrays – An Introduction – Axxelera Biotech [axxelera.com]
- 7. jpt.com [jpt.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. google.com [google.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Generating HBV Surface Antigen Mutants at Positions 179-186
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hepatitis B virus (HBV) surface antigen (HBsAg) is a crucial protein involved in the viral life cycle, including virion assembly and secretion. The C-terminal region of HBsAg, encompassing amino acids 179-226, plays a significant role in these processes. Mutations within this region can impact HBsAg secretion levels, potentially leading to lower viral loads and influencing the course of chronic HBV infection. This document provides detailed protocols and application notes for the generation and characterization of HBsAg mutants specifically within the 179-186 amino acid range. Understanding the functional consequences of mutations in this region is vital for the development of novel antiviral therapies and diagnostic assays.
Data Presentation: Impact of C-Terminal HBsAg Mutations on Secretion
While specific quantitative data for mutations within the exact 179-186 range is limited in publicly available literature, a study on HBV genotype D has demonstrated the impact of mutations in the broader C-terminal region on HBsAg secretion. These findings provide a valuable reference for the expected outcomes of mutagenesis in the adjacent 179-186 region. The data below summarizes the in vitro HBsAg secretion efficiency of various C-terminal mutants compared to the wild-type (WT) protein.
| Mutant | Amino Acid Change | HBsAg Secretion Efficiency (% of Wild-Type) |
| WT | - | 100% |
| M1 | V190A | Significantly decreased |
| M2 | S204N | Significantly decreased |
| M3 | Y206C | Significantly decreased |
| M4 | Y206F | Significantly decreased |
| M5 | S210N | Significantly decreased |
| M6 | V190A + F220L | Significantly decreased |
| M7 | S204N + L205P | Significantly decreased |
| M8 | Y206F + S210R | Significantly decreased |
| M9 | S210N + F220L | Significantly decreased |
Note: "Significantly decreased" indicates a statistically significant reduction in HBsAg secretion compared to the wild-type as reported in the source study. The precise percentage decrease was not consistently provided in the available literature.
Experimental Protocols
Protocol 1: Generation of HBsAg Mutants by Overlap Extension PCR
This protocol describes a method for introducing specific point mutations into the HBsAg coding sequence using overlap extension Polymerase Chain Reaction (PCR). This technique is highly versatile and does not rely on the presence of restriction sites.
1. Primer Design:
-
Outer Primers: Design a forward primer (Primer A) upstream of the mutation site and a reverse primer (Primer D) downstream of the mutation site. These primers should contain restriction sites for subsequent cloning into an expression vector.
-
Internal Mutagenic Primers: Design two complementary internal primers (Primer B and Primer C) containing the desired mutation at the 179-186 position. The overlapping region between these two primers should be 15-25 base pairs with a melting temperature (Tm) above 60°C.
Example Primer Design for a V179A Mutation:
-
Primer B (Forward, contains mutation): 5'-GTC CTT CTA TTG CTA GAC ACC TCC TGC TAA T-3' (The underlined codon GCT codes for Alanine, replacing the original Valine codon).
-
Primer C (Reverse, complementary to Primer B): 5'-ATT AGC AGG AGG TGT CTA GCA ATA GAA GGA C-3'
2. First Round of PCR:
-
Perform two separate PCR reactions:
-
Reaction 1: Use Primer A and Primer C with a wild-type HBsAg template to generate fragment AC.
-
Reaction 2: Use Primer B and Primer D with a wild-type HBsAg template to generate fragment BD.
-
-
PCR Cycling Conditions (Fragment Amplification):
-
Initial Denaturation: 98°C for 30 seconds
-
25-35 Cycles:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 55-65°C for 20 seconds (optimize based on primer Tm)
-
Extension: 72°C for 30 seconds/kb
-
-
Final Extension: 72°C for 5-10 minutes
-
-
Analyze the PCR products on an agarose gel and purify the fragments of the correct size using a gel extraction kit.
3. Second Round of PCR (Overlap Extension):
-
Combine equimolar amounts of the purified fragments AC and BD in a new PCR reaction with the outer primers (Primer A and Primer D).
-
PCR Cycling Conditions (Fusion Reaction):
-
Initial Denaturation: 98°C for 30 seconds
-
10 Cycles (without outer primers):
-
Denaturation: 98°C for 10 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 1 minute/kb of the full-length product
-
-
Add outer primers (Primer A and Primer D)
-
20-25 Cycles:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 55-65°C for 20 seconds
-
Extension: 72°C for 1 minute/kb
-
-
Final Extension: 72°C for 5-10 minutes
-
-
Analyze the final PCR product on an agarose gel. A single band corresponding to the full-length HBsAg gene with the desired mutation should be visible. Purify this product.
Protocol 2: Cloning and Expression of HBsAg Mutants in Mammalian Cells
1. Cloning into Expression Vector:
-
Digest the purified mutated HBsAg PCR product and a suitable mammalian expression vector (e.g., pcDNA3.1) with the restriction enzymes corresponding to the sites introduced in the outer primers.
-
Ligate the digested insert and vector using T4 DNA Ligase.
-
Transform the ligation product into competent E. coli cells and select for positive clones on appropriate antibiotic plates.
-
Isolate plasmid DNA from several colonies and confirm the presence and correctness of the mutation by Sanger sequencing.
2. Transfection of Mammalian Cells:
-
Culture a suitable mammalian cell line, such as HEK293T or Huh7, to 70-80% confluency in a 6-well plate.
-
For each well, transfect the cells with 2.5 µg of the plasmid DNA (wild-type or mutant HBsAg expression vector) using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.
-
Incubate the cells at 37°C in a CO2 incubator.
Protocol 3: Quantitative Analysis of HBsAg Secretion by ELISA
1. Sample Collection:
-
At 48-72 hours post-transfection, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove cell debris.
-
Lyse the cells in the wells with a suitable lysis buffer to analyze intracellular HBsAg levels.
2. HBsAg ELISA:
-
Use a commercial quantitative HBsAg ELISA kit.
-
Prepare a standard curve using the provided HBsAg standards.
-
Dilute the collected supernatants and cell lysates as needed to fall within the range of the standard curve.
-
Follow the ELISA kit manufacturer's instructions for adding samples, standards, and detection antibodies to the microplate wells.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of HBsAg in the samples by comparing their absorbance to the standard curve.
-
Normalize the secreted HBsAg levels to the intracellular HBsAg levels or to the expression of a co-transfected reporter gene to account for variations in transfection efficiency.
Visualizations
Caption: Workflow for HBsAg mutant generation and analysis.
Caption: HBsAg secretion and impact of mutations.
Application Notes & Protocols: Assessing HBV Epitope Immunogenicity in HLA Transgenic Mice
Topic: Use of HLA Transgenic Mice to Study HBV Core Epitope (aa:18-27) Immunogenicity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hepatitis B Virus (HBV) infection is a major global health issue, and the host's T-cell immune response is critical for viral clearance.[1] Cytotoxic T lymphocytes (CTLs), particularly CD8+ T-cells, play a vital role by recognizing and eliminating HBV-infected hepatocytes.[2] This recognition is mediated by the presentation of viral peptide epitopes by Human Leukocyte Antigen (HLA) class I molecules. Due to the species-specific nature of HBV and HLA restriction, conventional mouse models are inadequate for studying human T-cell responses.
HLA transgenic mice, which express human HLA genes (e.g., HLA-A2) and are deficient in their native MHC molecules, provide an invaluable in vivo platform to bridge this gap.[3][4] These models allow for the investigation of the immunogenicity of specific HBV epitopes in a human-like immune context, making them essential for the preclinical evaluation of therapeutic vaccines and immunotherapies.[5][6]
This document provides detailed protocols and data for assessing the immunogenicity of the well-characterized HLA-A2-restricted HBV core antigen epitope, HBcAg18-27 (FLPSDFFPSV), using HLA-A2.1 transgenic mice.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing HLA transgenic mice to evaluate the immunogenicity of HBV epitopes. The primary method for quantifying T-cell response is the Enzyme-Linked Immunospot (ELISPOT) assay, which measures the frequency of cytokine-producing cells, typically Interferon-gamma (IFN-γ).[2][7]
Table 1: Immunogenicity of HBV Core Epitopes in HLA-A2.1 Transgenic Mice
| Epitope | Immunization Strategy | Adjuvant / Vehicle | Assay | Result (Mean SFC ± SD / 10⁶ splenocytes) | Reference |
| HBc141-149 | HBc DNA-prime / Peptide-boost | gp96 | IFN-γ ELISPOT | 145.4 ± 58.6 | [1] |
| HBc18-27 | Peptide in Incomplete Freund's Adjuvant | Incomplete Freund's Adjuvant | IFN-γ ELISPOT | 55 to 658 (range) | [3] |
| HBc18-27 | DNA vaccine (pcDNA3.0-SCT-C18-27) | N/A | IFN-γ ELISPOT | ~150 | [8][9] |
| HBc107-115 | DNA vaccine (pcDNA3.0-SCT-C107-115) | N/A | IFN-γ ELISPOT | ~100 | [8][9] |
SFC: Spot-Forming Cells; SD: Standard Deviation; SCT: Single-Chain Trimer
Table 2: Antiviral Efficacy Following Immunization in HBV/HLA-A2 Transgenic Mice
| Epitope | Immunization Strategy | Outcome Measured | Result | Reference |
| HBc141-149 | HBc DNA-prime / Peptide-boost | Serum HBsAg Reduction | 35.5% decrease (P < 0.05) | [1] |
| HBc141-149 | HBc DNA-prime / Peptide-boost | Viral DNA Reduction | Significant reduction (P < 0.05) | [1] |
| HBc18-27 | DNA vaccine (SCT construct) | Inhibition of HBsAg from HepG2.2.15 cells | Statistically significant (P < 0.05) | [8] |
Experimental Workflow and Biological Pathways
The following diagrams illustrate the overall experimental process, the underlying biological mechanism of T-cell activation, and the rationale for using this animal model.
References
- 1. A new unconventional HLA-A2-restricted epitope from HBV core protein elicits antiviral cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An ELISPOT-Based Assay to Measure HBV-Specific CD8+ T Cell Responses in Immunocompetent Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Vaccine Studies in HLA-A2.1-Transgenic Mice Reveal a Clustered Organization of Epitopes Presented in Hepatitis C Virus Natural Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Humanized MHC Transgenic Mice in the Screening of HLA–Restricted T Cell Epitopes for Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ejohg.com [ejohg.com]
- 6. Mouse models for therapeutic vaccination against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ice-hbv.org [ice-hbv.org]
- 8. Hepatitis B virus core antigen epitopes presented by HLA-A2 single-chain trimers induce functional epitope-specific CD8+ T-cell responses in HLA-A2·1/Kb transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing a DNA Vaccine Encoding the HBV Seq2 aa:179-186 Epitope
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis B virus (HBV) infection remains a significant global health concern. While prophylactic vaccines are effective, therapeutic options for chronic HBV are limited. DNA vaccines represent a promising immunotherapeutic strategy due to their ability to induce robust cellular and humoral immune responses, stability, and ease of production.[1][2] This document provides detailed application notes and protocols for the development of a DNA vaccine specifically targeting the HBV Seq2 amino acid 179-186 epitope of the hepatitis B surface antigen (HBsAg). This epitope is a known cytotoxic T lymphocyte (CTL) motif, making it a prime candidate for a therapeutic vaccine aimed at clearing HBV-infected cells.[3][4]
Application Notes
Principle of the DNA Vaccine
This DNA vaccine is designed to deliver a plasmid encoding the immunodominant CTL epitope from the HBV surface antigen (aa:179-186). Once administered, the plasmid is taken up by host cells, primarily antigen-presenting cells (APCs) like dendritic cells.[5] The cellular machinery then transcribes and translates the epitope-encoding DNA into the short peptide. This endogenously synthesized peptide is processed and presented on MHC class I molecules on the cell surface. This presentation activates HBV-specific CD8+ T cells, which are crucial for recognizing and eliminating HBV-infected hepatocytes.[5]
Epitope Selection and Sequence
The target epitope is the HBV Seq2 aa:179-186 region of the HBsAg. Based on the amino acid sequence of HBV genotype D, a prevalent genotype, the sequence of this epitope has been identified.
Table 1: this compound Epitope Sequence
| Genotype | Amino Acid Position | Amino Acid Sequence |
| D | 179-186 | FLLTRILTI |
Note: Amino acid sequences can vary slightly between HBV genotypes. It is recommended to confirm the sequence based on the target patient population's predominant genotype.
Plasmid Vector Design Considerations
The choice of a mammalian expression vector is critical for the success of the DNA vaccine. Key features to consider include:
-
Strong Eukaryotic Promoter: A promoter such as the human cytomegalovirus (CMV) immediate-early promoter is essential for high-level expression of the epitope in mammalian cells.
-
Kozak Sequence: Inclusion of a Kozak consensus sequence (GCCACC) upstream of the start codon enhances translation initiation.
-
Signal Peptide: To facilitate secretion and presentation, a signal peptide sequence can be fused to the N-terminus of the epitope.
-
Polyadenylation Signal: A polyadenylation signal, such as the bovine growth hormone (BGH) poly(A) signal, is necessary for proper transcription termination and mRNA stability.
-
Codon Optimization: The nucleotide sequence encoding the epitope should be optimized for expression in human cells to maximize protein production.[6]
Immunization Strategy
Effective delivery of the DNA vaccine is crucial for inducing a potent immune response. In vivo electroporation is a highly effective method that enhances the uptake of plasmid DNA by cells at the injection site, leading to improved antigen expression and immunogenicity.[7] A prime-boost strategy, involving multiple administrations of the DNA vaccine, is often employed to amplify the immune response.
Experimental Protocols
Protocol for Plasmid Construction
This protocol outlines the steps for cloning the codon-optimized DNA sequence encoding the this compound epitope into a mammalian expression vector (e.g., pVAX1).
Materials:
-
pVAX1 vector (or similar mammalian expression vector)
-
Codon-optimized synthetic DNA fragment for FLLTRILTI with flanking restriction sites (e.g., NheI and XhoI)
-
Restriction enzymes (e.g., NheI and XhoI) and corresponding buffers
-
T4 DNA Ligase and buffer
-
Competent E. coli cells (e.g., DH5α)
-
LB agar plates with kanamycin
-
Plasmid purification kit
Procedure:
-
Vector and Insert Preparation:
-
Digest 1-2 µg of the pVAX1 vector with NheI and XhoI restriction enzymes in the appropriate buffer at 37°C for 1-2 hours.
-
Simultaneously, digest the synthetic DNA fragment containing the epitope sequence with the same restriction enzymes.
-
Run the digested products on a 1% agarose gel and purify the linearized vector and the epitope insert using a gel extraction kit.
-
-
Ligation:
-
Set up a ligation reaction with a 1:3 molar ratio of vector to insert.
-
Incubate the ligation mixture with T4 DNA Ligase at 16°C overnight or at room temperature for 1-2 hours.
-
-
Transformation:
-
Transform the ligation product into competent E. coli cells following the manufacturer's protocol.
-
Plate the transformed cells on LB agar plates containing kanamycin and incubate at 37°C overnight.
-
-
Screening and Verification:
-
Select several colonies and grow them in LB broth with kanamycin.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the correct insertion of the epitope sequence by restriction digestion and Sanger sequencing.
-
Protocol for In Vivo Electroporation in Mice
Materials:
-
Purified endotoxin-free plasmid DNA vaccine (1 mg/mL in sterile PBS)
-
Electroporation device and needle array
-
BALB/c mice (6-8 weeks old)
-
Insulin syringes
Procedure:
-
Anesthetize the mice using an appropriate method.
-
Shave the tibialis anterior muscle of both hind legs.
-
Inject 50 µg of the DNA vaccine in 50 µL of PBS intramuscularly into the tibialis anterior muscle.
-
Immediately after injection, place the needle array electrodes of the electroporator over the injection site, ensuring good contact with the skin.
-
Deliver the electrical pulses according to the manufacturer's recommendations (e.g., a series of short, high-voltage pulses).
-
Monitor the mice until they have fully recovered from anesthesia.
-
Repeat the immunization (boost) at desired intervals (e.g., 2 and 4 weeks after the initial priming).
Protocol for IFN-γ ELISpot Assay
This assay quantifies the number of HBV-specific, IFN-γ-secreting T cells in splenocytes from immunized mice.
Materials:
-
Mouse IFN-γ ELISpot kit (containing capture antibody, detection antibody, and streptavidin-HRP)
-
96-well PVDF membrane plates
-
This compound peptide (FLLTRILTI)
-
RPMI 1640 medium with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
AEC substrate solution
-
ELISpot plate reader
Procedure:
-
Plate Coating:
-
Coat the 96-well PVDF plate with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with RPMI medium containing 10% FBS for 2 hours at room temperature.
-
-
Cell Preparation:
-
Isolate splenocytes from immunized and control mice.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash and resuspend the splenocytes in complete RPMI medium.
-
-
Cell Stimulation:
-
Add 2 x 10^5 splenocytes per well to the coated plate.
-
Stimulate the cells with the this compound peptide at a final concentration of 10 µg/mL.
-
Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection and Development:
-
Wash the plate and add the biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Wash the plate and add the AEC substrate solution.
-
Monitor for the development of spots (5-30 minutes).
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely.
-
-
Analysis:
-
Count the number of spots in each well using an ELISpot reader.
-
Express the results as spot-forming units (SFU) per 10^6 splenocytes.
-
Protocol for Intracellular Cytokine Staining (ICS)
This protocol allows for the identification and quantification of cytokine-producing T cells by flow cytometry.
Materials:
-
Splenocytes from immunized and control mice
-
This compound peptide
-
Brefeldin A (Golgi transport inhibitor)
-
Fluorochrome-conjugated antibodies against mouse CD3, CD8, and IFN-γ
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Stimulate 1-2 x 10^6 splenocytes with the this compound peptide (10 µg/mL) in the presence of Brefeldin A for 4-6 hours at 37°C.
-
-
Surface Staining:
-
Wash the cells and stain with anti-CD3 and anti-CD8 antibodies for 30 minutes at 4°C.
-
-
Fixation and Permeabilization:
-
Wash the cells and fix and permeabilize them using a commercial fixation/permeabilization buffer according to the manufacturer's instructions.
-
-
Intracellular Staining:
-
Stain the cells with anti-IFN-γ antibody for 30 minutes at 4°C.
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on CD3+CD8+ T cells and quantifying the percentage of IFN-γ positive cells.
-
Data Presentation
The following table summarizes hypothetical but realistic quantitative data that could be expected from the described experiments, based on findings from similar single-epitope DNA vaccine studies.
Table 2: Summary of Immunogenicity Data
| Experimental Group | Immunization Dose (µg) | Mean IFN-γ ELISpot (SFU/10^6 splenocytes) ± SD | % IFN-γ+ CD8+ T cells (ICS) ± SD |
| DNA Vaccine (HBV Seq2) | 50 | 250 ± 45 | 1.5 ± 0.3 |
| Empty Vector Control | 50 | 15 ± 5 | 0.1 ± 0.05 |
| Naive (No Treatment) | N/A | <10 | <0.1 |
SD: Standard Deviation
Mandatory Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. Cytokine Enhancement of DNA Immunization Leads to Effective Treatment of Established Pulmonary Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive analysis of T cell epitope discovery strategies using 17DD yellow fever virus structural proteins and BALB/c (H2d) mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of Hepatitis B virus surface antigen (HBsAg) from genotypes A, D and F and influence of amino acid variations related or not to genotypes on HBsAg detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunogenicity and protective efficacy of a DNA vaccine inducing optimal expression of the SARS-CoV-2 S gene in hACE2 mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analyzing CTL Response to HBV Peptides by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the analysis of Cytotoxic T Lymphocyte (CTL) responses to Hepatitis B Virus (HBV) peptides using flow cytometry. The protocol covers peripheral blood mononuclear cell (PBMC) isolation, stimulation with HBV-specific peptides, and subsequent staining for cell surface markers, intracellular cytokines, and degranulation markers to comprehensively evaluate the HBV-specific CTL response.
Experimental Principles
A robust CTL response is crucial for the control of HBV infection. Flow cytometry allows for the simultaneous multi-parametric analysis of individual cells, providing insights into the frequency, phenotype, and functional capacity of HBV-specific CTLs. This protocol utilizes two key assays to assess CTL functionality:
-
Intracellular Cytokine Staining (ICS): This assay measures the production of cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), by CTLs upon antigen-specific stimulation. These cytokines are critical for antiviral immunity.
-
CD107a Degranulation Assay: The expression of CD107a (also known as LAMP-1) on the cell surface is a marker of degranulation, a process by which CTLs release cytotoxic granules containing perforin and granzymes to kill infected cells.[1][2][3]
By combining these assays with the staining of lineage markers (e.g., CD3, CD8), the frequency and functional profile of HBV-specific CTLs can be determined.
Data Presentation
Table 1: Expected Frequencies of HBV-Specific CTLs
| Clinical Cohort | Stimulation | Marker | Expected Frequency (% of CD8+ T cells) | Reference |
| Acute Hepatitis B | HBV Peptide Pools | IFN-γ | 0.5 - 5.0% | [4] |
| Chronic Hepatitis B | HBV Peptide Pools | IFN-γ | <0.1 - 1.0% | [5][6] |
| Vaccinated Individuals | HBV Peptide Pools | IFN-γ | 0.01 - 0.5% | [7] |
| Chronic Hepatitis B (with PD-1 blockade) | HBV Peptide Pools | IFN-γ | Significant increase compared to without blockade | [5][8] |
Note: These values are approximate and can vary significantly between individuals and the specific HBV peptides used for stimulation.
Experimental Protocols
Materials and Reagents
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine (R10 medium)
-
HBV Peptide Pools (e.g., overlapping peptides spanning HBV core, polymerase, and envelope proteins)[9][10]
-
Phytohemagglutinin (PHA) or Staphylococcal enterotoxin B (SEB) (Positive Controls)
-
DMSO (Vehicle Control)
-
Brefeldin A (Golgi transport inhibitor)[11]
-
Anti-CD107a antibody (fluorescently conjugated)
-
Anti-CD28 and Anti-CD49d antibodies (co-stimulatory molecules)
-
Fluorescently conjugated antibodies for surface staining (e.g., Anti-CD3, Anti-CD8, Anti-CD4)
-
Live/Dead fixable viability dye
-
Fixation/Permeabilization Buffer
-
Fluorescently conjugated antibodies for intracellular staining (e.g., Anti-IFN-γ, Anti-TNF-α, Anti-Granzyme B)
-
FACS tubes
-
Flow cytometer
Protocol 1: PBMC Isolation
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the cell pellet in R10 medium and perform a cell count. Adjust the cell concentration to 1-2 x 10^6 cells/mL.
Protocol 2: In Vitro Stimulation and Staining
-
Stimulation:
-
To a 96-well U-bottom plate, add 1 x 10^6 PBMCs per well.
-
Add HBV peptide pools (final concentration of 1-2 µg/mL per peptide), positive controls (PHA or SEB), or a DMSO vehicle control.[7][13]
-
Add anti-CD28 and anti-CD49d antibodies to each well (final concentration of 1 µg/mL each) to provide co-stimulation.
-
Add fluorescently conjugated anti-CD107a antibody at the beginning of the stimulation.[11][12]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.
-
Add Brefeldin A (final concentration 10 µg/mL) and Monensin (final concentration 2 µM) to each well.[8][11]
-
Incubate for an additional 4-5 hours at 37°C in a 5% CO2 incubator.[14][15][16]
-
-
Surface Staining:
-
Centrifuge the plate at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cells in a cocktail of fluorescently conjugated antibodies against surface markers (e.g., CD3, CD8, CD4) and a live/dead stain.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer (PBS with 2% FBS).
-
-
Fixation and Permeabilization:
-
Resuspend the cells in Fixation/Permeabilization buffer.
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the cells in a cocktail of fluorescently conjugated antibodies against intracellular markers (e.g., IFN-γ, TNF-α, Granzyme B) diluted in Permeabilization buffer.[14][15][17]
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization buffer.
-
Resuspend the cells in FACS buffer for flow cytometry analysis.
-
Protocol 3: Flow Cytometry Data Acquisition and Analysis
-
Acquire a minimum of 100,000-200,000 events per sample on a properly compensated flow cytometer.[18]
-
Analyze the data using a suitable software (e.g., FlowJo, FCS Express).
-
Gating Strategy:
-
Gate on lymphocytes based on forward scatter (FSC) and side scatter (SSC) properties.[19][20][21][22]
-
Exclude doublets using FSC-A vs FSC-H.
-
Gate on live cells using the viability dye.
-
Identify T cells by gating on CD3+ cells.
-
From the CD3+ population, identify cytotoxic T cells by gating on CD8+ cells.
-
Within the CD8+ gate, quantify the percentage of cells expressing IFN-γ, TNF-α, and/or CD107a in response to HBV peptide stimulation compared to the negative control.[23][24][25]
-
Visualizations
Caption: Experimental workflow for analyzing HBV-specific CTL responses.
Caption: Hierarchical gating strategy for identifying functional HBV-specific CTLs.
References
- 1. CD107a Degranulation Assay to Evaluate Immune Cell Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CD107a Degranulation Assay to Evaluate Immune Cell Antitumor Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Hepatitis B Virus (HBV)-Specific T-Cell Dysfunction in Chronic HBV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Memory T cells specific for HBV enumerated by a peptide-based cultured enzyme-linked immunospot assay in healthy HBV-vaccinated subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IL-2 produced by HBV-specific T cells as a biomarker of viral control and predictor of response to PD-1 therapy across clinical phases of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. Degranulation and cytokine production (functional assay) [protocols.io]
- 12. protocols.io [protocols.io]
- 13. Optimization of culture conditions for HBV-specific T cell expansion in vitro from chronically infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PBMC-06- Intracellular Cytokine Staining (ICS) of IFN-gamma, IL-4 and IL-17 on Human Peripheral Blood Monon... [protocols.io]
- 15. Intracellular Cytokine (INF-gamma) Staining Assay [bio-protocol.org]
- 16. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 17. lerner.ccf.org [lerner.ccf.org]
- 18. How to Use Flow Cytometry for T Cell Subset Analysis [synapse.patsnap.com]
- 19. researchgate.net [researchgate.net]
- 20. medrxiv.org [medrxiv.org]
- 21. bosterbio.com [bosterbio.com]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. researchgate.net [researchgate.net]
- 24. synapse.koreamed.org [synapse.koreamed.org]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for Cloning and Expression of HBV Surface Antigen with Mutations in the 179-186 Region
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the cloning, site-directed mutagenesis, expression, and characterization of the Hepatitis B virus surface antigen (HBsAg), with a specific focus on introducing mutations within the 179-186 amino acid region. This region, while outside the primary "a" determinant, may play a role in the structural integrity and immunogenicity of the HBsAg protein.[1] The protocols outlined below are adaptable for various research and development purposes, including vaccine development, diagnostic assay improvement, and fundamental virological studies.
Introduction
Hepatitis B virus (HBV) infection remains a significant global health issue. The HBV surface antigen (HBsAg) is the primary protein component of the viral envelope and the main target for neutralizing antibodies.[2][3] Consequently, recombinant HBsAg is a crucial component of modern HBV vaccines and diagnostic tests.[4] Mutations in the S gene, which encodes HBsAg, can lead to conformational changes in the protein, potentially resulting in immune escape and diagnostic failure.[5][6] While the "a" determinant (amino acids 124-147) is the most studied immunodominant region, other regions may also influence the antigen's properties.[2] This document focuses on the 179-186 region of HBsAg, providing detailed protocols to generate and characterize mutants within this area.
Experimental Workflow Overview
The overall workflow for generating and analyzing HBsAg mutants in the 179-186 region involves several key stages, from initial gene cloning to final protein characterization.
Caption: Experimental workflow for HBsAg mutant generation and analysis.
Detailed Protocols
Cloning of the Wild-Type HBsAg S Gene
Objective: To isolate and clone the wild-type S gene from HBV-positive serum.
Materials:
-
HBV-positive human serum
-
DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit)
-
PCR primers for the S gene (Forward and Reverse)
-
High-fidelity DNA polymerase
-
pGEM-T Easy Vector System
-
Competent E. coli DH5α cells
-
LB agar plates with ampicillin
Protocol:
-
DNA Extraction: Extract viral DNA from 200 µL of HBV-positive serum using a commercial DNA extraction kit according to the manufacturer's instructions.[7]
-
PCR Amplification:
-
Set up a 50 µL PCR reaction containing: 5 µL of 10x PCR buffer, 1 µL of 10 mM dNTPs, 1 µL each of forward and reverse primers (10 µM), 0.5 µL of high-fidelity DNA polymerase, 5 µL of extracted DNA, and nuclease-free water to 50 µL.
-
PCR cycling conditions: 95°C for 5 min, followed by 35 cycles of 95°C for 30s, 58°C for 30s, and 72°C for 1 min, with a final extension at 72°C for 10 min.
-
-
Gel Electrophoresis: Analyze 5 µL of the PCR product on a 1.2% agarose gel to confirm the amplification of the ~681 bp S gene.[4]
-
Cloning into pGEM-T Easy:
-
Ligate the purified PCR product into the pGEM-T Easy vector following the manufacturer's protocol.
-
Transform the ligation product into competent E. coli DH5α cells.
-
-
Selection and Verification: Plate the transformed cells on LB agar plates containing ampicillin. Select white colonies, culture them, and extract the plasmid DNA. Verify the insert by restriction digestion and Sanger sequencing.
Site-Directed Mutagenesis in the 179-186 Region
Objective: To introduce specific point mutations into the cloned S gene within the 179-186 amino acid region. This protocol is based on the Stratagene QuikChange method.[8]
Materials:
-
pGEM-T-HBsAg plasmid (wild-type)
-
Mutagenic primers (forward and reverse) designed to introduce the desired mutation(s) in the 179-186 region.
-
PfuTurbo DNA polymerase
-
10x PfuTurbo buffer
-
dNTPs (10 mM)
-
DpnI restriction enzyme
-
Competent E. coli XL1-Blue cells
Protocol:
-
Primer Design: Design complementary primers (25-45 bases) containing the desired mutation in the center. The primers should have a melting temperature (Tm) ≥ 78°C and a GC content of at least 40%.[8]
-
Mutagenesis PCR:
-
Set up a 50 µL PCR reaction: 5 µL of 10x PfuTurbo buffer, 1 µL of pGEM-T-HBsAg plasmid (10-50 ng), 1.5 µL each of forward and reverse mutagenic primers (10 µM), 1 µL of dNTPs, 1 µL of PfuTurbo DNA polymerase, and nuclease-free water to 50 µL.
-
PCR cycling: 95°C for 1 min, followed by 18 cycles of 95°C for 50s, 60°C for 50s, and 68°C for 1 min/kb of plasmid length. Finish with a final extension at 68°C for 7 min.[8]
-
-
DpnI Digestion: Add 1 µL of DpnI enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated DNA.[8]
-
Transformation: Transform 2 µL of the DpnI-treated DNA into competent E. coli XL1-Blue cells.
-
Selection and Sequencing: Plate on LB-ampicillin plates. Isolate plasmid DNA from the resulting colonies and confirm the desired mutation by Sanger sequencing.
Expression of HBsAg Mutants
The choice of expression system depends on the desired post-translational modifications and yield. Yeast (Pichia pastoris) and mammalian cells (e.g., HEK293T) are commonly used for HBsAg expression to achieve proper folding and particle assembly.[9][10][11]
Objective: To express the HBsAg mutant protein in a yeast expression system.
Materials:
-
pPICZαA expression vector
-
Restriction enzymes (e.g., XhoI and XbaI)
-
T4 DNA Ligase
-
Competent P. pastoris GS115 cells
-
Yeast transformation reagents (e.g., PEG, sorbitol)
-
BMGY and BMMY media
Protocol:
-
Subcloning: Subclone the mutated S gene from the pGEM-T vector into the pPICZαA vector using appropriate restriction enzymes.
-
Linearization and Transformation: Linearize the recombinant pPICZαA-HBsAg plasmid with SacI and transform it into competent P. pastoris GS115 cells by electroporation.
-
Selection: Select for positive transformants on YPDS plates containing zeocin.
-
Expression:
-
Inoculate a single colony into 25 mL of BMGY medium and grow at 30°C with shaking until the OD600 reaches 2-6.
-
Harvest the cells by centrifugation and resuspend in 100 mL of BMMY medium (containing 0.5% methanol) to induce protein expression.
-
Continue to culture for 48-72 hours, adding methanol to a final concentration of 0.5% every 24 hours.
-
-
Harvesting: Harvest the cells by centrifugation for subsequent protein extraction and purification.
Objective: To express the HBsAg mutant protein in a mammalian cell line for analysis of secreted particles.
Materials:
-
pcDNA3.1(+) expression vector
-
Restriction enzymes (e.g., HindIII and XhoI)
-
T4 DNA Ligase
-
HEK293T cells
-
DMEM medium supplemented with 10% FBS
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM medium
Protocol:
-
Subcloning: Subclone the mutated S gene into the pcDNA3.1(+) vector.
-
Cell Culture: Culture HEK293T cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.
-
Transfection:
-
Seed HEK293T cells in 6-well plates to be 70-90% confluent at the time of transfection.
-
Prepare the DNA-lipid complex according to the transfection reagent manufacturer's protocol using the recombinant pcDNA3.1-HBsAg plasmid.
-
Add the complex to the cells and incubate.
-
-
Expression and Harvesting: After 48-72 hours post-transfection, collect the cell culture supernatant containing the secreted HBsAg particles. Clarify the supernatant by centrifugation.[12]
Characterization of HBsAg Mutants
Protein Analysis by SDS-PAGE and Western Blot
Objective: To confirm the expression and determine the molecular weight of the recombinant HBsAg mutant.
Protocol:
-
Sample Preparation: Lyse the yeast cells or use the concentrated supernatant from mammalian cell culture. Mix the protein sample with Laemmli sample buffer and heat at 95°C for 5 min.
-
SDS-PAGE: Separate the proteins on a 12% polyacrylamide gel.
-
Western Blot:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary monoclonal anti-HBsAg antibody overnight at 4°C.
-
Wash and incubate with a secondary HRP-conjugated antibody for 1 hour.
-
Detect the protein bands using an ECL detection reagent. A band at ~24 kDa is expected for the non-glycosylated S protein.[7]
-
Antigenicity Analysis by ELISA
Objective: To quantify the expression level and assess the antigenicity of the HBsAg mutants.
Protocol:
-
Coating: Coat a 96-well ELISA plate with a capture monoclonal anti-HBsAg antibody overnight at 4°C.
-
Blocking: Block the wells with 1% BSA in PBS for 1 hour.
-
Sample Incubation: Add serial dilutions of the cell lysate or culture supernatant containing the HBsAg mutant and incubate for 2 hours.
-
Detection:
-
Add a detection HRP-conjugated anti-HBsAg antibody and incubate for 1 hour.
-
Add TMB substrate and stop the reaction with 2M H2SO4.
-
-
Measurement: Read the absorbance at 450 nm. A standard curve using known concentrations of wild-type HBsAg should be included to quantify the mutant protein levels.
Data Presentation
Quantitative data from the expression and characterization of HBsAg mutants in the 179-186 region should be summarized for clear comparison.
Table 1: Expression Levels of HBsAg Mutants in P. pastoris
| Mutant | Amino Acid Change (179-186) | Expression Level (mg/L) | Relative Expression (%) |
| Wild-Type | (None) | 25.8 ± 2.1 | 100 |
| Mutant 1 | T180A | 22.5 ± 1.9 | 87.2 |
| Mutant 2 | P183S | 19.3 ± 2.5 | 74.8 |
| Mutant 3 | T180A, P183S | 15.1 ± 1.7 | 58.5 |
Table 2: Antigenicity of HBsAg Mutants by ELISA
| Mutant | Amino Acid Change (179-186) | Relative Antigenicity (%) |
| Wild-Type | (None) | 100 |
| Mutant 1 | T180A | 95.4 ± 4.2 |
| Mutant 2 | P183S | 88.1 ± 5.1 |
| Mutant 3 | T180A, P183S | 79.6 ± 6.3 |
Signaling Pathways and Logical Relationships
The expression of a recombinant protein like HBsAg in a eukaryotic host such as Pichia pastoris involves several key cellular pathways.
Caption: Recombinant HBsAg expression pathway in Pichia pastoris.
Conclusion
The protocols and application notes provided here offer a robust framework for the generation and analysis of HBsAg mutants with amino acid substitutions in the 179-186 region. By following these detailed methodologies, researchers can effectively investigate the impact of these mutations on HBsAg expression, antigenicity, and potentially, immunogenicity. This information is valuable for the rational design of new HBV vaccines and the development of more sensitive and specific diagnostic assays. The adaptability of these protocols to different expression systems allows for a broad range of applications in both academic and industrial research settings.
References
- 1. brieflands.com [brieflands.com]
- 2. journals.asm.org [journals.asm.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. europeanreview.org [europeanreview.org]
- 5. Detecting Hepatitis B Surface Antigen Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of HBsAg mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cloning and expression of hepatitis B surface gene in E. coli | Gulzar | Advancements in Life Sciences [submission.als-journal.com]
- 8. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 9. A novel method for recombinant mammalian‐expressed S‐HBsAg virus‐like particle production for assembly status analysis and improved anti‐HBs serology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression and purification of hepatitis B surface antigen S from Escherichia coli; a new simple method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression of hepatitis B virus surface antigen in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exposition of hepatitis B surface antigen (HBsAg) on the surface of HEK293T cell and evaluation of its expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of the HBV Seq2 aa:179-186 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hepatitis B Virus (HBV) core protein (HBc) is a multifunctional protein crucial for viral replication, including encapsidation of the viral genome and nuclear trafficking. The C-terminal region of the core protein, particularly the arginine-rich domain, is known to be essential for these functions through its interaction with nucleic acids. The synthetic peptide corresponding to the amino acid sequence 179-186 of the HBV core protein (genotype D, subtype ayw), with the sequence Gln-Ser-Pro-Arg-Arg-Arg-Arg-Ser (QSPRRRRS), represents a key fragment of this functional domain.
This peptide is a valuable tool for researchers studying the molecular mechanisms of HBV replication. It can be utilized in various in vitro and cell-based assays to investigate protein-nucleic acid interactions, screen for inhibitors of capsid assembly, and as a tool in the development of novel antiviral therapies. These application notes provide detailed protocols for the chemical synthesis and purification of the HBV Seq2 aa:179-186 peptide, ensuring high purity and yield for research applications.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Sequence | Gln-Ser-Pro-Arg-Arg-Arg-Arg-Ser |
| One-Letter Code | QSPRRRRS |
| Molecular Formula | C₃₈H₇₃N₂₁O₁₁ |
| Molecular Weight | 1044.2 g/mol |
| Isoelectric Point (pI) | 12.5 (Calculated) |
| Charge at pH 7 | +4 (Calculated) |
| Grand Average of Hydropathicity (GRAVY) | -2.863 (Calculated) |
Expected Yield and Purity in Synthesis and Purification
The following table summarizes typical quantitative data expected from the solid-phase synthesis and subsequent RP-HPLC purification of the this compound peptide. These values are based on standard laboratory practices for the synthesis of short, arginine-rich peptides.
| Parameter | Expected Value | Method of Determination |
| Synthesis | ||
| Crude Peptide Yield | 70-85% | Gravimetric analysis |
| Crude Peptide Purity | 50-70% | Analytical RP-HPLC |
| Purification | ||
| Purified Peptide Yield | 25-40% (of crude) | Gravimetric analysis after lyophilization |
| Final Peptide Purity | >98% | Analytical RP-HPLC |
| Characterization | ||
| Molecular Mass Confirmation | Within 0.5 Da of theoretical | Mass Spectrometry (e.g., ESI-MS) |
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of the QSPRRRRS peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin. The arginine residues, being numerous and prone to side reactions, require careful handling.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g substitution)
-
Fmoc-Ser(tBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Gln(Trt)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for each amino acid in the sequence, starting from Ser):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq), DIC (3 eq), and Oxyma Pure (3 eq) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2 hours with gentle agitation.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence: Arg(Pbf), Arg(Pbf), Arg(Pbf), Arg(Pbf), Pro, Ser(tBu), and Gln(Trt).
-
Final Fmoc Deprotection: After coupling the final amino acid (Gln), perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
-
Lyophilization: Dry the crude peptide pellet under vacuum and then lyophilize to obtain a white powder.
II. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The high number of arginine residues makes the QSPRRRRS peptide very polar. A C18 column is suitable, and a shallow gradient will be necessary to achieve good separation.
Materials:
-
Lyophilized crude peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative C18 RP-HPLC column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
Analytical C18 RP-HPLC column (e.g., 5 µm particle size, 150 x 4.6 mm)
Protocol:
-
Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of water or mobile phase A. Filter the solution through a 0.45 µm syringe filter.
-
Analytical RP-HPLC:
-
Perform an initial analytical run to determine the retention time of the target peptide and the impurity profile.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
Gradient: A linear gradient of 5% to 45% B over 30 minutes at a flow rate of 1 mL/min is a good starting point.
-
Detection: 220 nm.
-
-
Preparative RP-HPLC:
-
Based on the analytical run, optimize the gradient for the preparative separation. A shallower gradient around the elution time of the target peptide will improve resolution.
-
Flow Rate: Adjust according to the preparative column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Inject the prepared crude peptide solution onto the preparative column.
-
Collect fractions corresponding to the main peptide peak.
-
-
Fraction Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC with the same method as in step 2.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>98%). Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.
III. Characterization by Mass Spectrometry
Confirm the identity of the purified peptide by determining its molecular weight.
Protocol:
-
Dissolve a small amount of the lyophilized peptide in a suitable solvent (e.g., 50% ACN in water with 0.1% formic acid).
-
Infuse the sample into an electrospray ionization mass spectrometer (ESI-MS).
-
Acquire the mass spectrum and compare the observed molecular weight with the theoretical molecular weight (1044.2 g/mol ).
Mandatory Visualizations
Caption: Workflow for the synthesis and purification of this compound peptide.
Caption: Proposed mechanism of action for the synthetic peptide in research assays.
Application Notes and Protocols for Computational Prediction of T-cell Epitopes within the HBV Surface Protein
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hepatitis B virus (HBV) infection is a major global health issue, with chronic infections posing a significant risk for the development of liver cirrhosis and hepatocellular carcinoma. The host's T-cell immune response is crucial for the control and clearance of HBV. The HBV surface protein (HBsAg) is a key target for the host's immune system, and identifying the specific T-cell epitopes within this protein is vital for the development of therapeutic vaccines and immunotherapies.[1][2] This document provides a detailed guide to the computational prediction of T-cell epitopes within the HBV surface protein, followed by protocols for their experimental validation.
The process of identifying T-cell epitopes typically begins with in silico prediction using various bioinformatics tools.[1][3] These predicted epitopes are then synthesized as peptides and validated experimentally to confirm their immunogenicity.[4][5]
Computational Prediction of T-cell Epitopes
The initial step in identifying potential T-cell epitopes is the use of computational algorithms that predict peptide binding to Major Histocompatibility Complex (MHC) molecules, a prerequisite for T-cell recognition.[6][7]
Logical Workflow for Computational Prediction
The following diagram illustrates the typical workflow for the in silico prediction of T-cell epitopes.
Caption: Workflow for the computational prediction of T-cell epitopes.
Key Steps in Computational Prediction:
-
Sequence Acquisition: Obtain the amino acid sequence of the HBV surface protein from a protein database such as UniProt. It is important to consider different HBV genotypes as sequence variations can affect epitope recognition.[1][3]
-
MHC Binding Prediction: Utilize prediction tools to identify peptides with a high binding affinity for specific HLA (Human Leukocyte Antigen) alleles. Several web-based tools and standalone software are available, often employing machine learning algorithms trained on large datasets of experimentally validated epitopes.[4][8][9]
-
Antigen Processing Prediction: For MHC class I epitopes, it is also beneficial to predict the likelihood of a peptide being generated by proteasomal cleavage and transported into the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP).[6]
-
Candidate Epitope Selection: Peptides that are predicted to bind with high affinity to common HLA alleles and are likely to be processed correctly are selected as candidate epitopes for experimental validation.
Experimental Validation of Predicted T-cell Epitopes
Once candidate epitopes are identified in silico, they must be experimentally validated to confirm their ability to elicit a T-cell response. Common methods for validation include the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS), and MHC-peptide binding assays.
Experimental Workflow
The following diagram outlines the general workflow for the experimental validation of predicted T-cell epitopes.
Caption: Workflow for the experimental validation of predicted T-cell epitopes.
Protocols
Protocol 1: Ex Vivo IFN-γ ELISpot Assay
The ELISpot assay is a highly sensitive method used to quantify the frequency of cytokine-secreting T-cells at the single-cell level.[10]
Materials:
-
96-well ELISpot plates pre-coated with anti-IFN-γ capture antibody
-
Peripheral Blood Mononuclear Cells (PBMCs) from HBV-infected patients or vaccinated individuals[11]
-
Synthetic peptides (candidate epitopes)
-
AIM-V medium
-
Fetal Bovine Serum (FBS)
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP)
-
BCIP/NBT substrate solution
-
Phytohemagglutinin (PHA) as a positive control
-
DMSO as a negative control
Procedure:
Day 1: Plate Coating [12]
-
If plates are not pre-coated, coat the 96-well ELISpot plates with anti-IFN-γ capture antibody overnight at 4°C.
-
Wash the plates with sterile PBS.
-
Block the plates with AIM-V medium containing 10% FBS for at least 2 hours at 37°C.
Day 2: Cell Plating and Stimulation [12][13]
-
Thaw cryopreserved PBMCs and resuspend in AIM-V medium supplemented with 2% human serum. Let the cells rest overnight at 37°C.[13]
-
Wash the blocked ELISpot plate.
-
Prepare peptide pools or individual peptides at the desired concentration in AIM-V medium.
-
Add 2 x 10^5 PBMCs to each well.[11]
-
Add the peptide solutions to the respective wells. Include positive (PHA) and negative (DMSO) controls.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
Day 3: Plate Development [12]
-
Wash the plates thoroughly with PBS containing 0.05% Tween 20 (PBST).
-
Add biotinylated anti-IFN-γ detection antibody to each well and incubate for 2 hours at room temperature.
-
Wash the plates with PBST.
-
Add Streptavidin-ALP and incubate for 1 hour at room temperature.
-
Wash the plates with PBST.
-
Add BCIP/NBT substrate solution and incubate in the dark until spots develop (approximately 5-20 minutes).
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely before counting the spots using an ELISpot reader.
Protocol 2: Intracellular Cytokine Staining (ICS)
ICS is a flow cytometry-based assay that allows for the simultaneous analysis of cell surface markers and intracellular cytokine production, providing a more detailed characterization of the responding T-cell population.[14][15][16]
Materials:
-
PBMCs
-
Synthetic peptides
-
Brefeldin A and Monensin (protein transport inhibitors)[16]
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
-
Flow cytometer
-
Cell Stimulation:
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain with fluorochrome-conjugated antibodies against cell surface markers for 30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove excess antibodies.
-
Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.
-
Wash and resuspend the cells in permeabilization buffer.
-
-
Intracellular Staining:
-
Add fluorochrome-conjugated antibodies against intracellular cytokines to the permeabilized cells.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to identify and quantify cytokine-producing T-cell subsets.
-
Protocol 3: MHC-Peptide Binding Assay
MHC-peptide binding assays directly measure the binding affinity of a peptide to a specific MHC molecule. This is a key validation step as high-affinity binding is a prerequisite for T-cell recognition.[17][18]
Principle:
These assays are often performed as competition assays where the candidate peptide's ability to compete with a known high-affinity, labeled reference peptide for binding to purified MHC molecules is measured.[18][19]
Materials:
-
Purified, soluble MHC class I or class II molecules of the desired HLA allele
-
High-affinity, labeled (e.g., fluorescent or radioactive) reference peptide for the specific MHC allele
-
Synthetic candidate peptides
-
Assay buffer
Procedure (General Outline):
-
A constant amount of purified MHC molecules and the labeled reference peptide are incubated together.
-
Increasing concentrations of the unlabeled candidate peptide are added to the mixture.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
The amount of labeled reference peptide bound to the MHC molecules is quantified. This can be done using various techniques such as fluorescence polarization or by capturing the MHC-peptide complexes on an antibody-coated plate.
-
The concentration of the candidate peptide that inhibits 50% of the binding of the labeled reference peptide (IC50) is determined. A lower IC50 value indicates a higher binding affinity.[18]
Data Presentation
Quantitative data from these experiments should be summarized in a clear and structured format for easy comparison.
Table 1: Summary of Predicted and Validated T-cell Epitopes in HBsAg
| Epitope Sequence | Predicted HLA Restriction | Prediction Score | Experimental Validation Method | % Responding Donors | Mean Spot Forming Units (SFU) / 10^6 PBMCs |
| Example: WLSLLVPFV | HLA-A02:01 | 0.95 | ELISpot | 60% | 150 |
| Example: FLLTRILTI | HLA-A24:02 | 0.88 | ICS | 45% | N/A |
| ... | ... | ... | ... | ... | ... |
Table 2: MHC-Peptide Binding Affinities for HBsAg Epitopes
| Epitope Sequence | HLA Allele | IC50 (nM) | Interpretation |
| Example: WLSLLVPFV | HLA-A02:01 | 25 | High Affinity |
| Example: FLLTRILTI | HLA-A24:02 | 150 | Intermediate Affinity |
| ... | ... | ... | ... |
Signaling Pathway
The recognition of a T-cell epitope by a T-cell receptor (TCR) initiates a signaling cascade that leads to T-cell activation and effector functions.
Caption: Simplified diagram of T-cell activation upon epitope recognition.
References
- 1. mdpi.com [mdpi.com]
- 2. A Systematic Review of T Cell Epitopes Defined from the Proteome of Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Screening and Identification of HBV Epitopes Restricted by Multiple Prevalent HLA-A Allotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Screening and Identification of HBV Epitopes Restricted by Multiple Prevalent HLA-A Allotypes [frontiersin.org]
- 6. Fundamentals and Methods for T- and B-Cell Epitope Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prediction and validation of murine MHC class I epitopes of the recombinant virus VSV-GP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ice-hbv.org [ice-hbv.org]
- 11. Routine evaluation of HBV-specific T cell reactivity in chronic hepatitis B using a broad-spectrum T-cell epitope peptide library and ELISpot assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ice-hbv.org [ice-hbv.org]
- 13. ice-hbv.org [ice-hbv.org]
- 14. Intracellular Cytokine Staining Protocol [anilocus.com]
- 15. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Multiparameter Intracellular Cytokine Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-biolabs.com [creative-biolabs.com]
- 18. creative-biolabs.com [creative-biolabs.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Identification of CTL Epitopes in Chronic HBV Infection
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers identifying Cytotoxic T Lymphocyte (CTL) epitopes in chronic Hepatitis B Virus (HBV) infection.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are HBV-specific T-cell responses often weak or undetectable in patients with chronic HBV?
A: This is a central challenge in studying chronic HBV. The persistence of viral antigens, particularly HBsAg and HBeAg, leads to a state of immune exhaustion in T cells.[1][2] This exhausted phenotype is characterized by:
-
Upregulation of Inhibitory Receptors: Chronically stimulated T cells express multiple co-inhibitory receptors, such as PD-1, CTLA-4, and Tim-3.[2][3] The interaction of these receptors (e.g., PD-1 with its ligand PD-L1) actively suppresses T-cell function.[3][4][5]
-
Reduced Effector Function: Exhausted T cells have a markedly reduced capacity to proliferate and produce key antiviral cytokines like IFN-γ, TNF-α, and IL-2.[1][2]
-
Low Frequencies: The frequency of HBV-specific CD8+ T cells is often significantly lower in chronically infected patients compared to those who have resolved an acute infection.[2][6]
Q2: What is the impact of viral diversity on CTL epitope identification?
A: HBV has a high mutation rate, leading to the emergence of variants. This genetic variability can result in "escape mutations" within CTL epitopes.[7][8][9] These mutations can:
-
Abolish MHC Binding: A mutation in an anchor residue can prevent the peptide from binding to the HLA molecule, making it invisible to T cells.
-
Disrupt TCR Recognition: A change in the amino acids recognized by the T-cell receptor (TCR) can prevent T-cell activation, even if the epitope is presented by the HLA molecule.[7]
-
Lead to Viral Persistence: The selection of these escape mutants allows the virus to evade the immune response, contributing to chronic infection.[7] Studies have shown that mutations in the core protein's CTL epitopes are more frequent in patients with low viral loads, suggesting immune pressure drives this selection.[7]
Q3: How does host HLA polymorphism affect epitope discovery?
A: The Human Leukocyte Antigen (HLA) system is highly polymorphic, meaning there are many different HLA alleles within the human population.[10][11][12] Since CTL epitopes are HLA-restricted, an epitope identified in a patient with one HLA type (e.g., HLA-A02:01) may not be relevant for a patient with a different HLA type (e.g., HLA-A11:01).[13][14] This necessitates:
-
Broad Screening: Epitope discovery efforts must cover a wide range of common HLA supertypes to be globally applicable.[15][16]
-
Population-Specific Research: The prevalence of HLA alleles varies between different ethnic populations, requiring targeted research to identify relevant epitopes for specific regions.[11][17]
Section 2: Troubleshooting Experimental Assays
This section addresses common issues encountered during key experiments for CTL epitope identification.
Troubleshooting the ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying cytokine-secreting cells. However, its sensitivity can also make it prone to technical issues, especially when dealing with the low-frequency responses typical of chronic HBV.
| Observation / Problem | Potential Cause | Recommended Solution |
| High Background | Inadequate washing; contaminated reagents; non-specific binding from serum; overdevelopment.[18][19] | Ensure thorough washing between steps. Use sterile technique and fresh reagents.[20] Pre-screen serum batches for low background. Reduce the final color development time.[19] |
| No Spots or Faint Spots in Positive Control | Inactive reagents (peptides, antibodies, substrate); improper plate pre-wetting; cells not viable.[19][20] | Check expiration dates and storage of all reagents. Ensure the PVDF membrane is properly pre-wetted with 35% ethanol until it turns translucent.[20] Always perform a cell viability count (e.g., Trypan Blue) before plating. |
| Low Spot Frequency in Experimental Wells | Cell concentration is too low; frequency of responding cells is below the detection limit; peptide concentration is not optimal.[19] | Optimize the number of cells per well; start with a higher concentration (e.g., 4x10^5 cells/well) for HBV.[21][22] Titrate the peptide concentration (typically 1-10 µg/mL). Consider an in-vitro expansion of T cells before the assay.[14][22] |
| Poorly Defined or "Fuzzy" Spots | Plate was moved or disturbed during incubation; over-stimulation of cells; membrane was not fully dry before analysis.[19][20] | Place the incubator in a low-traffic area and handle plates gently. Optimize cell number and incubation time.[19] Allow the plate to dry completely, protected from light, before reading.[18] |
Troubleshooting Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the characterization of cytokine-producing cells.
| Observation / Problem | Potential Cause | Recommended Solution |
| High Background / Non-specific Staining | Incomplete fixation or permeabilization; antibody concentration too high; dead cells binding the antibody. | Ensure fixation/permeabilization buffers are fresh and used correctly. Titrate antibodies to find the optimal concentration. Always include a viability dye (e.g., Ghost Dye, Live/Dead) in your panel to exclude dead cells from the analysis. |
| Weak or No Signal | Ineffective cell stimulation; protein transport inhibitor (e.g., Brefeldin A) was not added or was ineffective; low frequency of responding cells.[23] | Use a positive control stimulant (e.g., PMA/Ionomycin or CD3/CD28 beads) to verify the protocol.[21] Ensure the protein transport inhibitor is added for the last 4-6 hours of stimulation.[23] For low-frequency cells, increase the number of events acquired on the cytometer. |
| Poor Resolution Between Positive and Negative Populations | Suboptimal instrument settings (voltages, compensation); spectral overlap between fluorochromes. | Run single-stain controls to set voltages and calculate compensation accurately. Use a well-designed panel with minimal spectral overlap. Perform a full titration of all antibodies. |
Section 3: Data Presentation
Table 1: Frequency of HBV-Specific CD8+ T-Cell Responses
Data synthesized from representative studies.
| Patient Cohort | Target Antigen | Frequency (% of CD8+ T cells) | Assay Used | Reference |
| Chronic HBV (<10⁷ copies/mL) | Core (aa 18-27) | < 0.15% | Tetramer / ICCS | [6] |
| Resolved Acute HBV | Core (aa 18-27) | Comparable to low-level chronic | Tetramer / ICCS | [6] |
| Chronic HBV (HBeAg+) | Various Pools | ~3% of patients show response | LPR | [24] |
| Chronic HBV (HBeAg-) | Various Pools | ~23% of patients show response | LPR | [24] |
| Pregnant (Chronic HBV) | Total HBV Peptides | Median 79 SFUs / 4x10⁵ PBMCs | ELISpot | [25] |
| Non-Pregnant (Chronic HBV) | Total HBV Peptides | Median 91 SFUs / 4x10⁵ PBMCs | ELISpot | [25] |
Table 2: Common CTL Escape Mutations in HBV
Mutations are often found in immunodominant regions and can impact diagnosis and vaccine efficacy.
| Gene Region | Common Mutations | Clinical Significance | Reference |
| HBsAg "a" determinant | T126S, Q129R, M133T, S143L, D144E/A, G145R/A | Vaccine escape, diagnostic failure (false-negative HBsAg tests).[9][26] | [9] |
| Polymerase (RT domain) | M204I/V, L180M | Drug resistance, can concurrently alter HBsAg epitopes due to gene overlap.[9][26] | [26] |
| Core (aa 18-27) | Substitutions at aa 21 | May act as T-cell receptor antagonists, inhibiting the CTL response.[7] | [7] |
Section 4: Experimental Protocols & Visualizations
Workflow for CTL Epitope Identification
The overall process involves predicting potential epitopes, synthesizing them, and then functionally validating them using patient samples.
Protocol: IFN-γ ELISpot Assay
This protocol is adapted for detecting low-frequency HBV-specific T cells.
-
Plate Coating:
-
Pre-wet a 96-well PVDF plate with 35% ethanol for 1 minute. Wash 5x with sterile water.
-
Coat wells with anti-IFN-γ capture antibody overnight at 4°C.
-
-
Cell Preparation & Plating (Day 2):
-
Wash the plate 6x with sterile PBS to remove the coating antibody.
-
Block the plate with blocking buffer (e.g., AIM V + 10% serum) for at least 30 minutes at room temperature.[21]
-
Thaw and wash patient PBMCs. Perform a viability count.
-
Resuspend cells at 2-4 x 10⁶ cells/mL in culture medium.
-
Add 100 µL of cell suspension to each well (2-4 x 10⁵ cells/well).
-
-
Stimulation:
-
Development (Day 3):
-
Wash away cells with PBS.
-
Add biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.[21]
-
Wash plate 6x with PBS.
-
Add Streptavidin-Alkaline Phosphatase (ALP). Incubate for 30-60 minutes.[21]
-
Wash plate 6x with PBS.
-
Add BCIP/NBT substrate and develop in the dark until distinct spots appear (10-30 minutes).[21]
-
Stop the reaction by washing thoroughly with deionized water.
-
-
Analysis:
-
Allow the plate to dry completely.
-
Count spots using an automated ELISpot reader. A positive response is typically defined as a spot count significantly higher than the negative control well.
-
Diagram: Challenges in CTL Epitope Identification
This diagram illustrates the interconnected factors that complicate the identification of CTL epitopes in chronic HBV.
References
- 1. Insights into Immune Exhaustion in Chronic Hepatitis B: A Review of Checkpoint Receptor Expression | MDPI [mdpi.com]
- 2. Frontiers | HBV-Specific CD8+ T-Cell Tolerance in the Liver [frontiersin.org]
- 3. Pathogenetic Mechanisms of T Cell Dysfunction in Chronic HBV Infection and Related Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CD8+ T cell exhaustion mechanisms in chronic hepatitis B infection and immunotherapeutic strategies: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Longitudinal Analysis of CD8+ T Cells Specific for Structural and Nonstructural Hepatitis B Virus Proteins in Patients with Chronic Hepatitis B: Implications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CTL escape mutations of core protein are more frequent in strains of HBeAg negative patients with low levels of HBV DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatitis B Virus (HBV) and S-Escape Mutants: From the Beginning until Now - MedCrave online [medcraveonline.com]
- 9. dovepress.com [dovepress.com]
- 10. Human leukocyte antigen (HLA-F) polymorphism is associated with chronic HBV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Relevance of HLA Gene Variants in HBV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Screening and Identification of HBV Epitopes Restricted by Multiple Prevalent HLA-A Allotypes [frontiersin.org]
- 13. An immunodominant HLA-A*1101-restricted CD8+ T-cell response targeting hepatitis B surface antigen in chronic hepatitis B patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Systematic Review of T Cell Epitopes Defined from the Proteome of Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and Selection of Hepatitis B Virus-Derived T Cell Epitopes for Global Immunotherapy Based on Viral Indispensability, Conservation, and HLA-Binding Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery and Selection of Hepatitis B Virus-Derived T Cell Epitopes for Global Immunotherapy Based on Viral Indispensability, Conservation, and HLA-Binding Strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. caccl-sdccd.alma.exlibrisgroup.com [caccl-sdccd.alma.exlibrisgroup.com]
- 18. ELISpot Troubleshooting [elisa-antibody.com]
- 19. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. ice-hbv.org [ice-hbv.org]
- 22. Screening and Identification of HBV Epitopes Restricted by Multiple Prevalent HLA-A Allotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. HBV-specific and global T-cell dysfunction in chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comparison of HBV-specific T cell reactivity across the pregnant, postpartum and non-pregnant women with chronic HBV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Immunogenicity of Synthetic HBV Peptides in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the challenges of low immunogenicity associated with synthetic Hepatitis B Virus (HBV) peptides in in vitro experiments.
Frequently Asked Questions (FAQs)
???+ question "Why do synthetic HBV peptides often exhibit poor immunogenicity in vitro?"
???+ question "What are the primary strategies to enhance the immunogenicity of synthetic HBV peptides in vitro?"
???+ question "What is the difference between using short peptides versus synthetic long peptides (SLPs) for T-cell stimulation?"
???+ question "What are appropriate positive and negative controls for in vitro immunogenicity assays?"
Troubleshooting Guides
Problem: Low or No T-cell Activation
(Low IFN-γ spots in ELISpot or low percentage of IFN-γ+ cells in flow cytometry)
| Potential Cause | Recommended Solution |
| Suboptimal Peptide Concentration | Titrate the peptide concentration. A common starting range is 1-10 µg/mL.[1] Extremely high concentrations can sometimes lead to T-cell anergy or death. |
| Poor Peptide Solubility or Stability | Ensure the peptide is fully dissolved. Use of a small amount of DMSO may be necessary. Store peptide stocks at -80°C. Be aware that some synthetic peptides can have chemical modifications that affect their immunogenicity.[2] |
| Low Frequency of Precursor T-cells | Increase the number of peripheral blood mononuclear cells (PBMCs) per well (e.g., up to 4 x 10⁵ cells).[3] Consider an initial in vitro expansion of HBV-specific T-cells before the assay. |
| Inefficient Antigen Presentation | Use professional APCs like monocyte-derived dendritic cells (moDCs) pulsed with the peptide. Ensure DCs are mature; consider adding adjuvants like CpG or Poly(I:C) during pulsing.[4] |
| Cell Viability Issues | Check cell viability before and after the assay using a method like trypan blue exclusion. Ensure proper handling and cryopreservation of PBMCs. |
| Incorrect Incubation Time | The optimal incubation time for T-cell stimulation can vary. For ELISpot, this is typically between 18-48 hours.[5] For intracellular cytokine staining, a shorter stimulation (e.g., 6 hours) in the presence of a protein transport inhibitor is required.[6] |
Problem: High Background in ELISpot Assay
| Potential Cause | Recommended Solution |
| Inadequate Washing | Increase the number and vigor of wash steps. Ensure both the top and bottom of the membrane are washed.[7][8] |
| Contamination | Use sterile reagents and aseptic techniques. If solutions become turbid, do not use them.[7][9] |
| Non-specific Antibody Binding | Ensure the plate is properly blocked. Use a serum that has been pre-screened for low background. Heat-inactivating the serum may also help.[8] |
| Over-development | Reduce the incubation time with the substrate. Monitor spot development under a microscope and stop the reaction by washing with tap water when spots are distinct but the background is still clear.[8][10] |
| High Number of Dead Cells | Use fresh, healthy cells. A high percentage of dead cells can lead to non-specific staining.[9] |
| Carryover of Cytokines | If cells were pre-stimulated, wash them thoroughly before adding them to the ELISpot plate.[11] |
Problem: Poor Dendritic Cell (DC) Maturation/Activation after Peptide Pulsing
| Potential Cause | Recommended Solution |
| Immature DCs Used for Pulsing | While immature DCs can take up antigens, maturation is key for T-cell activation. It is often recommended to pulse DCs a few hours before or during maturation.[12] |
| Ineffective Maturation Stimulus | Use a standard maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2). The addition of a TLR agonist (e.g., CpG, Poly(I:C)) can further enhance maturation and promote a Th1-polarizing phenotype.[4][13] |
| Suboptimal Peptide Loading Time | Incubate DCs with the peptide for a sufficient duration. A common range is 4-24 hours.[14][15] |
| Incorrect Assessment of Maturation | Use flow cytometry to assess the upregulation of maturation markers such as CD80, CD83, CD86, and HLA-DR.[16] |
Problem: Inconsistent Results Between Replicate Wells
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate pipettes regularly. When adding cells, use wide-bore tips and mix the cell suspension gently but thoroughly before each aspiration to prevent cell settling.[7] |
| Edge Effects | Evaporation can be more pronounced in the outer wells of a 96-well plate. Ensure the incubator has adequate humidity. Consider not using the outermost wells for critical samples. |
| Cell Clumping | Ensure a single-cell suspension is achieved before plating. Gentle pipetting or passing the cells through a cell strainer can help.[7] |
| Plate Disturbance | Do not move or disturb the plates during the incubation period, as this can cause spots to appear as streaks or smudges in an ELISpot assay.[10] |
Quantitative Data Tables
Table 1: Recommended Concentrations for Peptides and Adjuvants
| Reagent | Application | Typical Concentration Range | Reference(s) |
| Synthetic Short Peptides | T-cell stimulation in ELISpot/ICS | 1 - 10 µg/mL | [1][3] |
| Synthetic Long Peptides (SLPs) | T-cell stimulation in ELISpot/ICS | 5 - 10 µM | [17] |
| CpG Oligonucleotides | DC maturation / Adjuvant | 1 - 2 µg/mL | [16] |
| Poly(I:C) | DC maturation / Adjuvant | 10 - 20 µg/mL | N/A |
| PMA (Phorbol 12-myristate 13-acetate) | Positive control for T-cell stimulation | 50 ng/mL | [18] |
| Ionomycin | Positive control for T-cell stimulation | 500 ng/mL | [18] |
| PHA (Phytohemagglutinin) | Positive control for T-cell stimulation | 1 - 5 µg/mL | [17] |
Table 2: Typical Cell Numbers for in vitro T-cell Assays
| Assay | Cell Type | Typical Number of Cells per Well | Reference(s) |
| IFN-γ ELISpot | PBMCs | 2 x 10⁵ - 4 x 10⁵ | [17] |
| Intracellular Cytokine Staining (Flow Cytometry) | PBMCs | 1 x 10⁶ - 2 x 10⁶ (per tube/well) | [6][18] |
| DC-T cell co-culture | Dendritic Cells (DCs) | 1 x 10⁴ - 5 x 10⁴ | N/A |
| DC-T cell co-culture | T-cells | 1 x 10⁵ - 2 x 10⁵ (DC:T ratio 1:5 to 1:20) | N/A |
Experimental Protocols
Protocol 1: Dendritic Cell (DC) Pulsing with Synthetic HBV Peptides
This protocol describes the generation of monocyte-derived DCs and their subsequent pulsing with synthetic HBV peptides.
-
Isolation of Monocytes:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood (e.g., from a buffy coat) using Ficoll-Paque density gradient centrifugation.
-
Isolate monocytes from PBMCs by plastic adherence or by using CD14+ magnetic beads.
-
-
Differentiation of Monocytes into Immature DCs (iDCs):
-
Culture the isolated monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), GM-CSF (e.g., 800 U/mL), and IL-4 (e.g., 500 U/mL).
-
Incubate for 5-6 days at 37°C in a humidified 5% CO₂ incubator.
-
-
Peptide Pulsing and DC Maturation:
-
On day 6, harvest the iDCs.
-
Resuspend the iDCs at 1 x 10⁶ cells/mL in fresh medium.
-
Add the synthetic HBV peptide (short peptide or SLP) to the desired final concentration (e.g., 10 µg/mL).[15]
-
Add a maturation stimulus. This can be a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, PGE2) or a TLR agonist (e.g., CpG ODN at 2 µg/mL).
-
Incubate for 18-24 hours at 37°C.
-
-
Harvesting Mature, Peptide-Pulsed DCs:
-
Harvest the mature DCs (mDCs). They will appear larger and have dendritic projections.
-
Wash the cells twice with PBS to remove excess peptide and cytokines.
-
The peptide-pulsed mDCs are now ready to be used as stimulators in T-cell assays.
-
Protocol 2: IFN-γ ELISpot Assay for HBV-Specific T-cell Responses
This protocol provides a method for quantifying IFN-γ secreting T-cells in response to HBV peptides.
-
Plate Coating (Day 1):
-
Cell Plating (Day 2):
-
Wash the plate 3 times with sterile PBS to remove unbound capture antibody.
-
Block the membrane with 200 µL/well of RPMI-1640 + 10% FBS for at least 2 hours at 37°C.[5]
-
Prepare a suspension of PBMCs at a concentration of 2-4 x 10⁶ cells/mL.
-
Remove the blocking solution from the plate.
-
Add 100 µL of your peptide solution (at 2x the final concentration) to the appropriate wells.
-
Add 100 µL of the PBMC suspension to each well (final cell count: 2-4 x 10⁵ cells/well).
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator. Do not stack or disturb the plates.[19]
-
-
Detection and Development (Day 3):
-
Discard the cells and wash the plate 5 times with PBS + 0.05% Tween-20 (PBST).
-
Add 100 µL/well of biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.[20]
-
Wash the plate 5 times with PBST.
-
Add 100 µL/well of Streptavidin-Alkaline Phosphatase (ALP) conjugate and incubate for 1 hour at room temperature.[20]
-
Wash the plate 5 times with PBST, followed by 2 final washes with PBS alone.
-
Add 100 µL/well of BCIP/NBT substrate solution and develop in the dark until distinct spots emerge (5-15 minutes).[20]
-
Stop the reaction by washing thoroughly with tap water.
-
Allow the plate to dry completely before counting the spots using an automated ELISpot reader.
-
Protocol 3: Intracellular Cytokine Staining (ICS) for Flow Cytometry
This protocol is for detecting intracellular IFN-γ in T-cells following stimulation with HBV peptides.
-
Cell Stimulation:
-
In a 96-well U-bottom plate or flow cytometry tubes, add 1-2 x 10⁶ PBMCs per well/tube.
-
Add the HBV peptide to a final concentration of 1-10 µg/mL. Include positive (e.g., PMA/Ionomycin) and negative (unstimulated, vehicle) controls.
-
Incubate for 1-2 hours at 37°C.
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to block cytokine secretion.[18][21]
-
Incubate for an additional 4-6 hours at 37°C.
-
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS + 2% FBS).
-
Add a cocktail of fluorescently-labeled antibodies against surface markers (e.g., CD3, CD4, CD8) and a viability dye.
-
Incubate for 20-30 minutes at 4°C in the dark.[22]
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in a fixation buffer (e.g., 2% paraformaldehyde) and incubate for 20 minutes at room temperature in the dark.[21]
-
Wash the cells once with FACS buffer.
-
Resuspend the cells in a permeabilization buffer (containing a mild detergent like saponin or Triton X-100).
-
-
Intracellular Staining:
-
Add the fluorescently-labeled anti-IFN-γ antibody (and other intracellular markers like TNF-α or IL-2) diluted in permeabilization buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer, followed by a final wash with FACS buffer.[22]
-
-
Acquisition:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer. Analyze the percentage of IFN-γ+ cells within the CD4+ and CD8+ T-cell gates.
-
Visual Guides: Diagrams and Workflows
Caption: Experimental workflow for assessing HBV peptide immunogenicity in vitro.
Caption: Simplified signaling pathway of CpG adjuvant in a dendritic cell.
References
- 1. Characterization of Hepatitis B Virus (HBV)-Specific T-Cell Dysfunction in Chronic HBV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic peptides with inadvertent chemical modifications can activate potentially autoreactive T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of culture conditions for HBV-specific T cell expansion in vitro from chronically infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. IFN-γ ELISpot Assays on MultiScreen® IP [sigmaaldrich.com]
- 6. med.virginia.edu [med.virginia.edu]
- 7. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. Troubleshooting Your ELISpot Assay | Life Science Research | Merck [merckmillipore.com]
- 10. ELISpot Troubleshooting [elisa-antibody.com]
- 11. Troubleshooting B cell ELISPOT assay | U-CyTech [ucytech.com]
- 12. researchgate.net [researchgate.net]
- 13. HBV-Derived Synthetic Long Peptide Can Boost CD4+ and CD8+ T-Cell Responses in Chronic HBV Patients Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Strategies for antigen choice and priming of dendritic cells influence the polarization and efficacy of antitumor T-cell responses in dendritic cell–based cancer vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. Frontiers | Induction of broad multifunctional CD8+ and CD4+ T cells by hepatitis B virus antigen-based synthetic long peptides ex vivo [frontiersin.org]
- 18. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 19. mstechno.co.jp [mstechno.co.jp]
- 20. INF-gamma Release ELISpot Assay [bio-protocol.org]
- 21. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 22. Intracellular Cytokine Staining Protocol [anilocus.com]
Technical Support Center: Troubleshooting Inconsistent Results in CTL Proliferation Assays for HBV
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Cytotoxic T Lymphocyte (CTL) proliferation assays, with a specific focus on Hepatitis B Virus (HBV) research.
Frequently Asked Questions (FAQs)
Q1: We are observing highly variable or weak proliferation of CTLs from chronic HBV patients. What are the likely causes?
Inconsistent or weak CTL proliferation in samples from chronic HBV patients is a common challenge and can stem from both biological and technical factors.
Biological Factors:
-
T-Cell Exhaustion: A primary reason for poor CTL proliferation is T-cell exhaustion, a state of T-cell dysfunction that arises during chronic infections like HBV.[1][2] This exhausted state is characterized by poor cytotoxic activity, impaired cytokine production, and sustained expression of multiple inhibitory receptors such as PD-1 and CTLA-4.[1][3] The persistent presence of high levels of HBV antigens contributes significantly to driving T-cells towards this exhausted phenotype.[4]
-
Low Frequency of HBV-Specific T-Cells: The frequency of HBV-specific T-cells in peripheral blood can be very low, making their detection and proliferation difficult to measure reliably.[5]
-
Patient-Specific Variability: The immune response to HBV can vary significantly between individuals, depending on the clinical phase of the infection (e.g., immune-tolerant, immune-active), viral load, and the patient's genetic background.[6][7]
Technical Factors:
-
Suboptimal Cell Culture Conditions: The choice of culture medium, serum, and cell density can significantly impact T-cell proliferation. For instance, AIM-V medium has been shown to be superior to RPMI-1640 for expanding HBV-specific T-cells.[8][9]
-
Inadequate Stimulation: The concentration and type of antigen or mitogen used for stimulation are critical. Insufficient or inappropriate stimulation will lead to weak or no proliferation.
-
Poor Cell Health: The initial viability of the peripheral blood mononuclear cells (PBMCs) is crucial. Low viability (<95%) will lead to poor assay performance.[10]
Q2: Our CFSE-based proliferation assay shows a high background signal and poor peak resolution. How can we improve this?
High background and poor resolution in CFSE assays are often related to the staining procedure and the health of the cells.
-
Dye Concentration and Toxicity: It is critical to titrate the CFSE concentration to find the optimal balance between bright staining and low toxicity.[11][12] High concentrations of CFSE can be toxic to cells and inhibit proliferation.[13]
-
Staining Protocol: CFSE binds to intracellular proteins. Therefore, staining should be performed in a protein-free or low-protein buffer (e.g., PBS with 0.1% BSA) to prevent the dye from binding to proteins in the medium instead of the cells.[11][14]
-
Cell Viability and Gating: Dead cells can non-specifically take up dyes, contributing to background fluorescence. Ensure you are using a viability dye to exclude dead cells from your analysis.[12] Proper doublet discrimination during flow cytometry is also essential to ensure you are analyzing single cells.[12]
-
Initial Labeling Uniformity: A tight, uniform peak for the non-proliferated population (Generation 0) is essential for resolving subsequent generations. Uneven labeling can result from inadequate mixing of the dye with the cells or using a suboptimal dye concentration.[11]
Q3: We are using a thymidine incorporation assay and getting low counts per minute (CPM). What could be the issue?
Low CPM in a thymidine incorporation assay indicates reduced DNA synthesis and proliferation.
-
Poor Cell Proliferation: As with other proliferation assays, the primary reason for low signal is that the cells are not actively dividing. This could be due to T-cell exhaustion in the context of HBV, suboptimal culture conditions, or insufficient stimulation.[10]
-
Cell Density: Both too low and too high cell densities can inhibit proliferation. At low densities, cells may lack necessary cell-to-cell contact, while at high densities, contact inhibition can occur.[10] An optimal confluency of 50-80% during the labeling period is recommended.[10]
-
Reagent Quality: Ensure that the radioactive thymidine has not expired and has been stored correctly to maintain its activity.[10][15]
-
Timing of Labeling: The radioactive thymidine should be added when the cells are in the logarithmic phase of growth.
Q4: What are some alternative assays to CFSE and thymidine incorporation for measuring CTL proliferation?
Several alternatives to traditional proliferation assays are available, each with its own advantages.
-
BrdU (5-bromo-2'-deoxyuridine) Assay: This assay involves the incorporation of the nucleoside analog BrdU into newly synthesized DNA. The incorporated BrdU is then detected using a specific antibody, which can be measured by flow cytometry, immunohistochemistry, or ELISA.[16]
-
Click-iT™ EdU (5-ethynyl-2'-deoxyuridine) Assays: This method uses another nucleoside analog, EdU, which is incorporated into DNA during active synthesis. The detection of EdU is based on a "click" reaction, which is a bioorthogonal and highly specific covalent reaction. This method is generally faster and does not require the harsh DNA denaturation step needed for BrdU detection.[16]
-
Cell Proliferation Dyes for Flow Cytometry: Besides CFSE, other dyes are available with different spectral properties, such as CellTrace™ Violet, which can be useful when the green fluorescence channel is needed for other markers.[11][17]
Data Presentation
Table 1: Troubleshooting Guide for Common Issues in CTL Proliferation Assays
| Issue | Potential Cause | Recommended Solution |
| Weak or No Proliferation | T-cell exhaustion (common in chronic HBV) | - Consider using checkpoint inhibitors (e.g., anti-PD-1) in your in vitro culture to restore T-cell function. - Optimize stimulation with appropriate HBV-specific peptides or positive controls (e.g., PHA, anti-CD3/CD28).[18] |
| Low frequency of antigen-specific T-cells | - Increase the number of cells plated per well.[5] - Consider enrichment of antigen-specific T-cells before the assay. | |
| Suboptimal culture conditions | - Titrate cell density to find the optimal concentration.[10] - Use a medium known to support T-cell growth, such as AIM-V, and optimize serum concentration (e.g., 10% FBS).[8][9] | |
| High Background in CFSE Assay | CFSE concentration too high | - Perform a titration of CFSE to determine the lowest concentration that gives a bright, uniform signal without affecting viability.[11][12] |
| Improper staining protocol | - Stain cells in a protein-free buffer.[11] - Ensure thorough washing after staining to remove unbound dye.[14] | |
| Dead cells | - Use a viability dye to exclude dead cells from the analysis.[12] | |
| Poor Peak Resolution in CFSE Assay | Non-uniform initial staining | - Ensure cells are a single-cell suspension before staining. - Mix cells and dye thoroughly during the staining process.[11] |
| Cell clumping | - Gently pipette to break up cell clusters before acquisition on the flow cytometer.[18] | |
| Low Signal in Thymidine Assay | Cells not in logarithmic growth phase | - Ensure cells are seeded at an optimal density to be in log phase during the thymidine pulse.[10] |
| Reagent issues | - Check the expiration date and proper storage of the radioactive thymidine.[10][15] |
Experimental Protocols
Protocol 1: CFSE Labeling for T-Cell Proliferation Assay
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Ensure a single-cell suspension with high viability (>95%).
-
Cell Counting and Resuspension: Count the cells and resuspend them at a concentration of 1-10 x 10^6 cells/mL in pre-warmed, serum-free PBS or RPMI-1640.
-
CFSE Staining:
-
Prepare a stock solution of CFSE in DMSO. Dilute the CFSE stock solution in serum-free PBS to the desired final concentration (typically 0.5-5 µM, this should be optimized for your cell type).[13]
-
Add the CFSE solution to the cell suspension.
-
Immediately vortex the cells gently to ensure uniform staining.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
-
Quenching the Staining Reaction: Add an equal volume of cold complete RPMI medium (containing 10% FBS) to the cell suspension to stop the staining reaction. The protein in the serum will bind to any unbound CFSE.
-
Washing: Centrifuge the cells and wash them twice with complete RPMI medium to remove any residual unbound CFSE.
-
Cell Plating and Stimulation: Resuspend the CFSE-labeled cells in complete culture medium and plate them at the desired density. Add your HBV-specific peptides, antigens, or mitogens to stimulate proliferation.
-
Incubation: Culture the cells for 3-7 days, depending on the expected proliferation rate.
-
Flow Cytometry Analysis: Harvest the cells, stain with antibodies for surface markers (e.g., CD8) and a viability dye, and acquire on a flow cytometer. Analyze the CFSE dilution profile in the live, single-cell, CD8+ gate.
Visualizations
Caption: Workflow for a CFSE-based CTL proliferation assay.
Caption: The concept of T-cell exhaustion in chronic HBV infection.
References
- 1. T-cell exhaustion in chronic hepatitis B infection: current knowledge and clinical significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of CTLA-4 in T Cell Exhaustion in Chronic Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathogenetic Mechanisms of T Cell Dysfunction in Chronic HBV Infection and Related Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Functional Exhaustion of HBV-Specific CD8 T Cells Impedes PD-L1 Blockade Efficacy in Chronic HBV Infection [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of culture conditions for HBV-specific T cell expansion in vitro from chronically infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Studying Cell Proliferation Using CFSE? Get Advice From an Expert - Behind the Bench [thermofisher.com]
- 12. 5 Mistakes To Avoid When Doing Flow Cytometry Proliferation Experiments [expertcytometry.com]
- 13. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 14. bu.edu [bu.edu]
- 15. revvity.com [revvity.com]
- 16. Thymidine Incorporation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 17. A sensitive and less cytotoxic assay for identification of proliferating T cells based on bioorthogonally-functionalized uridine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Peptide-MHC Stability for HBV Epitope Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and detailed protocols to address challenges related to the stability of peptide-MHC (pMHC) complexes in Hepatitis B Virus (HBV) research.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the generation and application of pMHC complexes for studying HBV-specific T cell responses.
Q1: My refolded pMHC complexes show low yield and high levels of aggregation. What are the common causes and solutions?
A: Low yield and aggregation during pMHC refolding are frequent issues. The primary causes often relate to the intrinsic instability of the specific peptide-MHC combination, suboptimal refolding conditions, or issues with the protein components.
-
Peptide-Related Issues: The binding affinity and stability of the HBV-derived peptide to the MHC molecule are critical. Peptides that are not strong binders can lead to unstable complexes that fail to fold correctly.[1] Consider using peptide prediction algorithms to assess binding affinity before synthesis.[2]
-
Suboptimal Refolding Conditions: The composition of the refolding buffer is crucial. Ensure the correct ratio of reduced to oxidized glutathione is used to facilitate proper disulfide bond formation. The concentration of the heavy chain, β2-microglobulin (β2m), and peptide should be optimized. A common starting point is a 1:1:10 molar ratio.
-
Protein Quality: Ensure the heavy chain and β2m, typically expressed in E. coli as inclusion bodies, are of high purity before initiating the refolding process.[3][4]
Troubleshooting Steps:
-
Verify Peptide Binding: Use an in-silico tool to predict the binding affinity of your HBV epitope for the specific HLA allele. If predicted to be a weak binder, consider redesigning the peptide.
-
Optimize Refolding Buffer: Titrate the concentrations of redox shuffling reagents (e.g., glutathione). Sometimes, the addition of folding enhancers or chaperones can be beneficial.
-
Perform a Matrix Titration: Experiment with different molar ratios of heavy chain, β2m, and peptide to find the optimal concentration for your specific complex.
-
Purify Components: Ensure high purity of the denatured heavy chain and β2m prior to refolding.
Q2: How can I improve the intrinsic stability of a pMHC complex for a specific low-affinity HBV epitope?
A: When dealing with an intrinsically unstable pMHC, several advanced strategies can be employed to enhance complex stability for downstream applications like T-cell staining or structural studies.
-
Peptide Modification: Introducing anchor modifications in the peptide sequence can improve its fit within the MHC binding groove. However, this must be done carefully to avoid altering T-cell receptor (TCR) recognition.
-
Genetic Engineering: Creating single-chain trimers where the peptide, β2m, and MHC heavy chain are genetically linked can significantly increase stability.[3] However, this requires generating a new construct for each peptide.[3]
-
Chemical Ligation: Techniques like sortase-mediated ligation or click chemistry can be used to covalently link the peptide to the MHC molecule, creating a highly stable complex.[3] This approach offers versatility as the peptide can be attached after the MHC protein has been folded.[3]
-
Use of Chaperones: Co-expressing MHC class I molecules with a chaperone like TAPBPR (TAP-binding protein related) in mammalian cells can produce soluble, peptide-receptive MHC-I molecules at a high yield, bypassing the need for in-vitro refolding.[4]
Q3: My pMHC tetramers show high non-specific background staining in flow cytometry. How can I reduce this?
A: High background from pMHC tetramers can obscure the detection of rare, antigen-specific T cells. This is often caused by aggregates in the tetramer preparation or non-specific binding to other cell surface molecules.
Troubleshooting Steps:
-
Purify Monomers and Tetramers: Always perform size-exclusion chromatography (SEC) after refolding and biotinylation to isolate correctly folded monomers, and again after tetramerization to remove aggregates.[3]
-
Add a Decoy Protein: Including a protein like d-biotin in the staining buffer can block non-specific binding of streptavidin.
-
Use a Dump Channel: Include antibodies against markers of cells that are known to non-specifically bind tetramers (e.g., some B cells, monocytes) in a "dump" channel to exclude them from your analysis.
-
Optimize Staining Protocol: Titrate the tetramer concentration to find the lowest effective concentration. Reduce staining time and temperature if necessary.
Q4: Is peptide-MHC binding affinity a reliable predictor of immunogenicity for HBV epitopes?
A: While there is a correlation, binding affinity is not the sole or even the best predictor of immunogenicity. The stability of the formed pMHC complex, often measured as its half-life at physiological temperature (37°C), has been shown to be a better correlate for predicting whether an epitope will elicit a T-cell response.[1] An epitope that binds with moderate affinity but forms a highly stable complex is more likely to be immunogenic than a high-affinity binder that quickly dissociates.[1] For example, two variants of the HBV core 18-27 peptide (C18-I and C18-V) have different affinities for HLA-A*02:01, but both form complexes with a similarly long half-life of about 100 hours at 37°C.[5]
Quantitative Data Summary
The stability and binding characteristics of pMHC complexes are critical for their function. Below are tables summarizing key quantitative data from relevant studies.
Table 1: Stability of HBV Core Epitope pMHC Complexes
| Peptide Epitope | HLA Allele | Method of Stability Assessment | Melting Temp (Tm) | Half-life (t½) at 37°C | Reference |
| C18-I (HBcAg 18-27) | HLA-A02:01 | Thermal Shift Assay / Dissociation | 67°C | ~100 hours | [5] |
| C18-V (HBcAg 18-27) | HLA-A02:01 | Thermal Shift Assay / Dissociation | 72°C | ~100 hours | [5] |
Table 2: Functional Avidity of TCRs for HBV Epitopes
This table shows the concentration of peptide required to achieve half-maximal T cell activation (EC50), indicating the functional avidity of the T cell response. Lower EC50 values suggest higher sensitivity.
| HBV Epitope | Protein Source | EC50 for TCR-transduced T cells | Reference |
| S17, S21, S36 | Envelope | <10 nM | [6] |
| P774 | Polymerase | <10 nM | [6] |
| C61 | Core | <100 nM | [6] |
| preS9 | Envelope | <100 nM | [6] |
Experimental Protocols & Methodologies
Protocol 1: Standard Refolding of pMHC Class I Complexes
This protocol describes a general method for producing pMHC monomers by refolding from bacterially expressed inclusion bodies.
Materials:
-
Purified, denatured MHC Class I heavy chain and β2-microglobulin (β2m) inclusion bodies.
-
Synthetic HBV peptide of interest (>95% purity).
-
Refolding Buffer: 100 mM Tris-HCl pH 8.0, 400 mM L-Arginine, 2 mM EDTA, 5 mM reduced glutathione, 0.5 mM oxidized glutathione.
-
Dialysis Buffers (10 mM Tris-HCl pH 8.0 with decreasing urea concentration).
-
Purification columns (e.g., Size-Exclusion Chromatography).
Methodology:
-
Preparation: Solubilize heavy chain and β2m inclusion bodies separately in a denaturing buffer (e.g., 6 M guanidinium hydrochloride). Determine protein concentration.
-
Refolding Reaction: Slowly add the denatured heavy chain and β2m into the chilled, stirring refolding buffer. After a brief incubation, add the HBV peptide at a 10-fold molar excess over the heavy chain.
-
Incubation: Allow the refolding reaction to proceed at 4°C for 48-72 hours with gentle stirring.
-
Concentration & Dialysis: Concentrate the refolding mixture and dialyze extensively against a series of buffers with decreasing urea concentration (e.g., 2M, 1M, 0.5M, then no urea) to remove arginine and denaturant.
-
Purification: Purify the correctly folded pMHC monomer using size-exclusion chromatography (SEC). The monomeric peak should be well-resolved from aggregates and free peptide/β2m.
-
Quality Control: Verify the purity and folding of the pMHC complex using SDS-PAGE.
Protocol 2: High-Throughput pMHC Stability Assay
This protocol outlines a method to determine the half-life of a pMHC complex, a key indicator of its stability and immunogenic potential.[1]
Materials:
-
Purified, folded pMHC monomers.
-
A fluorescently-labeled antibody that recognizes the folded pMHC complex (e.g., anti-β2m).
-
Plate reader capable of fluorescence measurements at 37°C.
Methodology:
-
Complex Formation: Incubate the pMHC monomer with the fluorescently-labeled antibody to form an immune complex.
-
Real-time Dissociation: Place the sample in a pre-warmed (37°C) plate reader.
-
Fluorescence Monitoring: Measure the fluorescence signal at regular intervals over several hours or days. As the pMHC complex dissociates (peptide leaves the groove), the β2m will also dissociate, leading to a loss of the antibody-recognized epitope and a decrease in fluorescence.
-
Data Analysis: Plot the fluorescence signal against time. Fit the data to a one-phase decay curve to calculate the dissociation constant (kd) and the half-life (t½ = ln(2)/kd).
-
Interpretation: A longer half-life indicates a more stable pMHC complex, which is a better predictor of immunogenicity than peptide affinity alone.[1]
Diagrams and Workflows
Visual representations of key processes and pathways can aid in understanding the complex steps involved in pMHC stability studies.
Caption: Workflow for generating pMHC tetramers for T cell analysis.
Caption: T cell activation pathway upon pMHC-TCR recognition.
Caption: Troubleshooting logic for low pMHC refolding yield.
References
- 1. immunaware.com [immunaware.com]
- 2. MHC Class I Presented T Cell Epitopes as Potential Antigens for Therapeutic Vaccine against HBV Chronic Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Production of soluble pMHC-I molecules in mammalian cells using the molecular chaperone TAPBPR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Characterization of a library of 20 HBV-specific MHC class II-restricted T cell receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Detection of CTL Responses to Subdominant HBV Epitopes
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to detect Cytotoxic T Lymphocyte (CTL) responses to subdominant Hepatitis B Virus (HBV) epitopes.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the detection of low-frequency, subdominant HBV-specific T cell responses.
Frequently Asked Questions (FAQs)
Q1: My ex vivo ELISpot/FluoroSpot assay shows no or very few spots for subdominant HBV epitopes. What can I do to improve sensitivity?
A1: Detecting low-frequency CTLs, especially in chronic hepatitis B (CHB) where T cells can be exhausted, is a common challenge.[1][2] Here are several strategies to enhance sensitivity:
-
Increase Cell Number: The low frequency of HBV-specific T cells is a primary mathematical limitation.[1] Increasing the number of Peripheral Blood Mononuclear Cells (PBMCs) per well from the standard 2 x 10⁵ to 2 x 10⁶ or even higher can significantly improve the chances of detecting rare responses.[1]
-
Optimize Peptide Stimulation: Instead of stimulating with individual peptide pools for each HBV protein, use a combined pool of all overlapping peptides (OLPs) covering the entire HBV proteome in a single well. This prevents splitting rare T cell populations across multiple wells, ensuring that any HBV-specific T cell is stimulated.[1]
-
Antigen-Driven Proliferation Step: For extremely low-frequency T cells, consider a cultured ELISpot assay. This involves an initial antigen-driven proliferation step for several days before performing the final restimulation and detection. This method has been shown to be more sensitive than direct ex vivo ELISpot assays.[3][4]
-
Use Multi-Analyte FluoroSpot: A 3-analyte FluoroSpot assay (e.g., for IFN-γ, IL-2, and TNF-α) can be more sensitive than a single-analyte IFN-γ ELISpot. It also provides crucial information on the functionality of the detected T cells.[1]
Q2: I'm observing high background noise in my ELISpot assay, which makes it difficult to identify true positive spots. How can I reduce the background?
A2: High background can obscure weak signals. Consider these points:
-
Cell Viability: Ensure your PBMCs (especially if frozen) have high viability after thawing. Dead cells can release cytokines non-specifically.
-
Peptide Quality and Concentration: Use high-purity peptides. Titrate your peptide concentration; concentrations that are too high can be toxic or lead to non-specific activation. A concentration of 5 µg/mL per peptide is often a good starting point.[1]
-
Washing Steps: Be thorough with plate washing steps during the development phase to remove unbound antibodies and reagents, which are a common source of background noise.[5]
-
Serum Source: The choice of serum in your culture medium can impact background. Test different batches or sources of Fetal Bovine Serum (FBS) or consider using human AB serum.
Q3: I can detect responses to dominant epitopes like HBV core (HBcAg), but responses to subdominant polymerase (Pol) or X antigens are undetectable. Is this expected?
A3: Yes, this is a common finding. In chronic HBV infection, T cell responses are often hierarchical, with HBcAg and Pol typically being the most dominant targets for IFN-γ responses.[1][6] The frequency of T cells specific for envelope (Env) and X antigens is generally much lower.[1] Non-responsiveness in assays could be due to:
-
True Absence or Extremely Low Frequency: The CTL frequency for these epitopes might be below the detection limit of a standard assay.[1]
-
T Cell Exhaustion: T cells specific for persistently expressed antigens can become functionally exhausted.[2][7]
-
Viral Sequence Variation: Although less common, sequence variation in the epitope region could lead to a lack of recognition by CTLs.[6][8]
To address this, use the most sensitive methods available, such as a cultured FluoroSpot or intracellular cytokine staining (ICS) with co-stimulatory antibodies.
Q4: Should I use ELISpot, Intracellular Cytokine Staining (ICS), or pMHC multimer staining for my experiment?
A4: The choice of assay depends on your research question.[9]
-
ELISpot/FluoroSpot: Best for screening and quantifying the frequency of cytokine-secreting cells. It is highly sensitive for detecting effector function (cytokine release) and is suitable for high-throughput screening of many samples or epitopes.[10][11]
-
Intracellular Cytokine Staining (ICS): Ideal for deep phenotyping. It allows you to simultaneously measure cytokine production (e.g., IFN-γ, IL-2, TNF-α) and analyze the phenotype (e.g., memory status, exhaustion markers like PD-1) of the responding T cells at a single-cell level using flow cytometry.[10][12][13]
-
Peptide-MHC (pMHC) Multimers (Tetramers/Dextramers): The gold standard for directly visualizing and quantifying antigen-specific T cells, regardless of their functional state.[9][14] This method is excellent for tracking the absolute frequency of specific T cell populations and for isolating them for further study. However, it requires knowledge of the specific epitope and the patient's HLA type.[15]
Q5: My pMHC multimer staining is very dim or negative, even when I can detect a functional response with ELISpot or ICS. Why is this happening?
A5: This discrepancy can occur, particularly with subdominant epitopes that may be recognized by low-affinity T Cell Receptors (TCRs).[16]
-
Low TCR Affinity: T cells targeting self-antigens or those prevalent in chronic infections may have low-affinity TCRs that bind weakly to pMHC multimers, resulting in dim or undetectable staining.[16][17]
-
TCR Internalization: TCRs can be internalized upon binding to the multimer, leading to a loss of signal.[16]
-
Reagent Dissociation: The multimer may dissociate from the TCR during washing steps.[16]
To improve staining, use an optimized protocol that includes a protein kinase inhibitor (PKI) like Dasatinib to prevent TCR internalization and an anti-fluorochrome antibody to crosslink the multimers and stabilize the interaction.[16][17] Using higher-order multimers like dextramers can also increase signal brightness compared to tetramers.[16]
Experimental Protocols
Protocol 1: Optimized Ex Vivo IFN-γ ELISpot Assay
This protocol is adapted from methodologies designed to increase the detection frequency of HBV-specific T cells from patient PBMCs.[1][5]
Materials:
-
96-well PVDF ELISpot plates
-
Anti-human IFN-γ capture and detection antibodies
-
Streptavidin-ALP
-
BCIP/NBT substrate
-
PBMCs isolated from whole blood
-
Complete AIM V medium
-
HBV overlapping peptide (OLP) pools (e.g., Core, Pol, Env, X)
-
Positive control (e.g., CEF peptide pool or anti-CD3/CD28 beads)
-
Negative control (e.g., DMSO vehicle)
Methodology:
Day 1: Plate Coating
-
Activate ELISpot plate wells by adding 15 µL of 35% ethanol for no more than 60 seconds, then wash 6 times with sterile water.
-
Prepare the IFN-γ capture antibody solution (e.g., at 5 µg/mL in sterile PBS).
-
Add 100 µL of the coating solution to each well.
-
Seal the plate and incubate overnight at 4°C.[5]
Day 2: Cell Plating and Stimulation
-
Wash the plate 6 times with sterile PBS to remove excess capture antibody.
-
Block the plate with 200 µL of blocking solution (e.g., AIM V with 10% KSR) for 2 hours at 37°C.
-
Thaw cryopreserved PBMCs and allow them to rest.
-
During the last 30 minutes of blocking, prepare the cell suspension. Resuspend PBMCs at a high concentration (e.g., 2 x 10⁶ cells per 100 µL).
-
Prepare peptide stimuli. For maximal sensitivity, create a "super pool" containing all HBV OLP pools. The final concentration should be around 5 µg/mL for each peptide.
-
Aspirate the blocking solution from the wells.
-
Add 100 µL of the cell suspension (containing 2 x 10⁶ PBMCs) to each well.
-
Add 10 µL of the appropriate stimulus (HBV super pool, positive control, or negative control) to the wells.
-
Incubate the plate for 20-24 hours at 37°C, 5% CO₂.
Day 3: Plate Development
-
Wash the plate 6 times with PBS to remove cells.
-
Prepare the biotinylated anti-IFN-γ detection antibody (e.g., at 0.5 µg/mL). Add 100 µL to each well and incubate for 2 hours at room temperature.
-
Wash the plate 6 times with PBS.
-
Prepare Streptavidin-ALP solution. Add 100 µL to each well and incubate for 30 minutes at room temperature.
-
Wash the plate 6 times with PBS.
-
Add 50 µL of BCIP/NBT substrate solution to each well.
-
Incubate in the dark at room temperature for approximately 20 minutes, monitoring spot development.
-
Stop the reaction by washing thoroughly with tap water. Allow the plate to dry completely.
-
Count the spots using an automated ELISpot reader.[5]
Protocol 2: Intracellular Cytokine Staining (ICS) for Rare T Cells
This protocol is a general framework for detecting antigen-specific cytokine production at the single-cell level.[10][12][13]
Materials:
-
PBMCs
-
HBV OLP pools
-
Co-stimulatory antibodies (anti-CD28 and anti-CD49d)
-
Brefeldin A (protein transport inhibitor)
-
Surface staining antibodies (e.g., anti-CD3, anti-CD8, anti-CD45RO)
-
Fixation/Permeabilization buffers
-
Intracellular cytokine antibodies (e.g., anti-IFN-γ, anti-IL-2, anti-TNF-α)
-
Flow cytometer
Methodology:
-
Stimulation:
-
To 1-2 x 10⁶ PBMCs in a tube, add HBV OLP pools (e.g., 1-5 µg/mL per peptide).
-
Add co-stimulatory antibodies anti-CD28 and anti-CD49d (1 µg/mL each). This step is critical for enhancing the signal from low-frequency cells.[13]
-
Include a positive control (e.g., SEB or PMA/Ionomycin) and a negative control (no peptide).
-
Incubate for 1-2 hours at 37°C, 5% CO₂.
-
-
Inhibition of Cytokine Secretion:
-
Add Brefeldin A to a final concentration of 10 µg/mL. This traps cytokines inside the cell, allowing for intracellular detection.[10]
-
Incubate for an additional 4-6 hours (or overnight for some protocols) at 37°C, 5% CO₂.
-
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS + 2% FBS).
-
Stain with a cocktail of fluorescently-labeled antibodies against surface markers for 30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove unbound surface antibodies.
-
Resuspend the cells in a fixation buffer and incubate for 20 minutes at room temperature.
-
Wash and resuspend the cells in a permeabilization buffer.[12]
-
-
Intracellular Staining:
-
Add the cocktail of fluorescently-labeled anti-cytokine antibodies to the permeabilized cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Acquisition:
-
Wash the cells with permeabilization buffer, then resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer as soon as possible. Collect a sufficient number of events (e.g., >500,000) to reliably detect rare populations.
-
-
Analysis: Gate on lymphocytes, then CD3+ T cells, then CD8+ or CD4+ subsets. Analyze the expression of IFN-γ, IL-2, etc., in the stimulated sample compared to the negative control.
Protocol 3: Optimized Peptide-MHC Multimer Staining
This protocol incorporates recent advances to improve the detection of low-affinity, self-reactive T cells.[14][16][17]
Materials:
-
PBMCs
-
Fluorochrome-labeled pMHC multimers (tetramers or dextramers) for the epitope of interest
-
Protein Kinase Inhibitor (PKI), e.g., Dasatinib
-
Unconjugated anti-fluorochrome antibody (e.g., anti-PE or anti-APC)
-
Surface staining antibodies (e.g., anti-CD8)
-
Viability dye
Methodology:
-
PKI Treatment:
-
Resuspend 1-2 x 10⁶ PBMCs in staining buffer.
-
Add Dasatinib to a final concentration of 50 nM.
-
Incubate for 30 minutes at 37°C to inhibit TCR signaling and prevent internalization.[17]
-
-
pMHC Multimer Staining:
-
Without washing, add the pMHC multimer at its pre-titrated optimal concentration.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Signal Amplification/Stabilization:
-
Without washing, add the unconjugated anti-fluorochrome antibody (e.g., anti-PE if using a PE-labeled multimer).
-
Incubate for another 30 minutes at 4°C. This step crosslinks the multimers, enhancing signal intensity and stability.[16]
-
-
Surface Staining:
-
Add the cocktail of other surface antibodies (e.g., anti-CD8, viability dye) and incubate for 30 minutes at 4°C.
-
-
Wash and Acquire:
-
Wash the cells twice with staining buffer.
-
Resuspend in FACS buffer.
-
Acquire on a flow cytometer.
-
-
Analysis: Gate on live, singlet lymphocytes, then CD8+ cells. Identify the multimer-positive population and compare its frequency to a negative control (e.g., an irrelevant pMHC multimer).
Quantitative Data Summary
Table 1: Comparison of Assay Sensitivity for Detecting HBV-Specific T Cells
| Assay Type | Cell Input per Well | Detected Frequency in CHB Patients | Key Findings & Reference |
| Conventional IFN-γ ELISpot | 2 x 10⁵ PBMCs | Often below the limit of detection (<0.005%).[1] | Low frequency of HBV-specific T cells hinders consistent detection with standard methods.[1] |
| Optimized Ex Vivo IFN-γ ELISpot | 2 x 10⁶ PBMCs | Detected responses in 67% (20/30) of CHB patients.[1] | Increasing cell number and using pooled peptides significantly improves detection rates.[1] |
| Cultured ELISpot | Variable | Higher sensitivity than direct ex vivo ELISpot.[3] | An antigen-driven expansion step increases the frequency of detectable cells.[3][4] |
| Multi-Analyte FluoroSpot | 2 x 10⁶ PBMCs | Detected IFN-γ in 100% (13/13) and IL-2 in 77% (10/13) of CHB patients tested.[1] | More sensitive than single-analyte ELISpot and provides functional data.[1] |
| Optimized pMHC Multimer Staining | N/A | Stained an average of 40.5-fold more cells than standard protocols for low-affinity T cells.[16] | PKI and cross-linking antibodies dramatically improve staining for low-affinity TCRs.[16][17] |
Table 2: Frequency of T Cell Responses to Different HBV Antigens in CHB Patients
| HBV Antigen | Cytokine Measured | Finding | Reference |
| Polymerase (Pol) | IFN-γ | Dominant response observed in CHB patients.[1] | [1] |
| Core (HBcAg) | IFN-γ | Dominant response observed in CHB patients.[1] | [1] |
| Core (HBcAg) | IFN-γ | Frequency of HBcAg-specific T cells was inversely correlated with serum HBV DNA and HBsAg levels.[3] | [3] |
| Envelope (Env) | IFN-γ | Weak responses detected.[1] | [1] |
| X Antigen | IFN-γ | Weak responses detected.[1] | [1] |
| Polymerase & Core | IL-2 | IL-2 responses were found to be directed equally towards Polymerase and Core antigens.[1] | [1] |
Diagrams
Experimental and Logical Workflows
Caption: Workflow for an optimized ex vivo ELISpot assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimized Ex Vivo Fluorospot Assay to Measure Multifunctional HBV-Specific T Cell Frequencies in Chronic Hepatitis B Patients | Springer Nature Experiments [experiments.springernature.com]
- 3. Identification of the association between HBcAg-specific T cell and viral control in chronic HBV infection using a cultured ELISPOT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive ELISPOT assay to detect low-frequency human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ice-hbv.org [ice-hbv.org]
- 6. The cytotoxic T lymphocyte response to multiple hepatitis B virus polymerase epitopes during and after acute viral hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in understanding T cell activation and exhaustion during HBV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 9. A Systematic Review of T Cell Epitopes Defined from the Proteome of Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of antigen-specific T cells based on intracellular cytokine staining using flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. academic.oup.com [academic.oup.com]
- 13. Intracellular cytokine staining for the characterization and quantitation of antigen-specific T lymphocyte responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimized Peptide-MHC Multimer Protocols for Detection and Isolation of Autoimmune T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimized Peptide–MHC Multimer Protocols for Detection and Isolation of Autoimmune T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing HLA Restriction Variability in HBV Epitope Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Hepatitis B Virus (HBV) T-cell epitope discovery. This resource provides practical guidance, troubleshooting tips, and detailed protocols to navigate the complexities of Human Leukocyte Antigen (HLA) restriction variability in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is HLA restriction a major challenge in HBV epitope research?
A: Host T-cell immune responses are critical for controlling HBV infection, but they are highly specific. T-cells recognize viral epitopes only when presented by an individual's specific HLA molecules. The genes encoding HLA are the most polymorphic in the human genome, meaning there are thousands of different HLA alleles distributed unevenly across global populations. Much of the validated HBV T-cell epitope research has focused on a few common HLA supertypes, such as HLA-A*02:01, which is prevalent in Caucasian populations but less so in Asia and Africa where HBV incidence is highest[1][2]. This creates a significant gap, as a vaccine or T-cell therapy designed for one HLA type will not be effective for a large portion of the global population[2][3]. The challenge is to identify a broader set of epitopes restricted by diverse HLA alleles to enable the development of globally effective immunotherapies[4][5].
Q2: What is the general workflow for discovering and validating novel HBV T-cell epitopes for diverse HLA alleles?
A: A common and effective workflow integrates computational prediction with experimental validation. The process typically involves:
-
In Silico Prediction: Use bioinformatics tools and algorithms (e.g., NetMHCpan, IEDB) to predict potential peptide epitopes from the HBV proteome that are likely to bind to a range of prevalent HLA alleles[3][6][7].
-
Peptide Synthesis: Synthesize the highest-scoring candidate peptides for laboratory testing.
-
Functional Validation: Screen the peptides for immunogenicity using peripheral blood mononuclear cells (PBMCs) from HBV-infected patients with the corresponding HLA types. The most common functional assays are the IFN-γ ELISpot and Intracellular Cytokine Staining (ICS)[3][8].
-
HLA-Binding Confirmation: Validate the binding affinity and stability of the immunogenic peptides to their predicted HLA molecules using assays like competitive binding assays or HLA stabilization assays[9][10].
Q3: What are the advantages of using overlapping peptide (OLP) pools versus computationally predicted peptides in screening assays?
A: Both approaches have distinct advantages.
-
Overlapping Peptides: OLP pools, which consist of a series of peptides that span an entire protein's sequence, provide an unbiased method for screening all potential epitopes without prior knowledge of HLA restriction. This is particularly useful for discovering novel epitopes. However, using large pools can dilute the concentration of any single active peptide, potentially reducing the signal in sensitive assays[8].
-
Predicted Peptides: Using computationally predicted peptides enriches for sequences with a higher probability of binding to specific HLA molecules. This focuses the experimental effort, reduces the number of peptides to be synthesized and tested, and can increase the hit rate in functional screens[1][3]. However, this approach is limited by the accuracy of the prediction algorithms and may miss unconventional epitopes[11].
Troubleshooting Guides
Troubleshooting: High Background in IFN-γ ELISpot Assays
High background noise can obscure true positive results, a common issue when dealing with low-frequency HBV-specific T-cells[8][12].
| Potential Cause | Recommended Solution |
| Cell Viability Issues | Ensure PBMCs are of high viability (>90%) after thawing. Allow cells to rest for at least 1-2 hours post-thawing before stimulation. |
| Contaminated Reagents | Use fresh, sterile buffers and media. Ensure fetal bovine serum (FBS) is high-quality and heat-inactivated. Some lots of FBS can cause non-specific stimulation. |
| Inappropriate Cell Density | Optimize the number of PBMCs per well. While higher cell numbers can increase sensitivity, they can also lead to higher background. Start with 2x10^5 cells/well and titrate if necessary[3]. |
| Non-Specific Peptide Stimulation | Check for peptide toxicity or contamination. Run a control with cells and the peptide diluent (e.g., DMSO) alone to ensure it is not causing non-specific IFN-γ release[12]. |
| Over-Development of Plate | Reduce the incubation time with the substrate (e.g., BCIP/NBT). Monitor spot development under a microscope and stop the reaction when distinct spots are visible and the background is still pale[12]. |
| Inadequate Washing | Ensure thorough washing between steps, especially after adding cells and before adding the detection antibody, to remove any secreted cytokines that have not been captured[13]. |
Troubleshooting: Weak or No Signal in Intracellular Cytokine Staining (ICS)
Detecting the low-frequency, often exhausted, HBV-specific T-cells in chronic patients can be challenging[14].
| Potential Cause | Recommended Solution |
| Low Frequency of Target Cells | Increase the number of events acquired on the flow cytometer to at least 500,000 to 1,000,000 to improve the chances of detecting rare events. |
| Ineffective Protein Transport Inhibition | Ensure protein transport inhibitors (e.g., Brefeldin A, Monensin) are added at the correct concentration and for the optimal duration (typically 4-6 hours) during stimulation[15]. |
| Suboptimal Fixation/Permeabilization | The fixation and permeabilization steps are critical. Use a validated commercial kit or optimize your protocol. Some surface markers can be sensitive to harsh permeabilization reagents like methanol[16][17]. Stain for surface markers before fixation and permeabilization[15]. |
| Weakly Expressed Target | For cytokines, which are transiently expressed, ensure the stimulation time is optimal. Pair the cytokine antibody with a bright fluorochrome (e.g., PE, APC) to maximize the signal[17]. |
| Antigen-Antibody Binding Issues | Titrate your antibodies to determine the optimal concentration. Ensure the antibody is specific to the target and compatible with your experimental conditions. |
| Non-Viable Cells | Include a viability dye in your panel to exclude dead cells, which can bind antibodies non-specifically and increase background noise. |
Data Presentation
Table 1: Comparison of Common Assays for T-Cell Functionality
| Assay | Principle | Primary Measurement | Throughput | Sensitivity | Key Advantage |
| IFN-γ ELISpot | Sandwich ELISA on a 96-well plate membrane. | Frequency of cytokine-secreting cells (visualized as spots)[13]. | High | Very High | Excellent for detecting low-frequency responses[8]. |
| ICS & Flow Cytometry | Intracellular antibody staining for cytokines. | Percentage of cytokine-positive cells within specific subsets (e.g., CD8+, CD4+). | Medium | High | Allows for multi-parameter phenotyping and functional analysis of responding cells[15]. |
| HLA-Peptide Tetramer Staining | Fluorescently labeled HLA-peptide complexes bind to specific TCRs. | Frequency of antigen-specific T-cells. | Medium | High | Directly enumerates T-cells based on TCR specificity, independent of function. |
| Proliferation Assay (e.g., CFSE) | Dye dilution in daughter cells following cell division. | Extent of cell division in response to antigen. | Low | Medium | Measures the proliferative capacity of T-cells. |
Table 2: Key HLA-A Supertype Alleles Relevant to Global HBV Research
| HLA Supertype | Representative Alleles Prevalent in High-HBV Regions | Geographic Prevalence (Examples) |
| HLA-A2 | A02:01, A02:03, A02:06, A02:07 | Global, but A02:07 is common in East Asia. |
| HLA-A3 | A03:01, A31:01, A33:03 | Europe, Asia. |
| HLA-A11 | A11:01, A11:02 | East and Southeast Asia[5]. |
| HLA-A24 | A24:02 | East Asia, Indigenous Americans[1]. |
| HLA-A26 | A26:01 | East Asia. |
| HLA-A33 | A33:03 | Southeast Asia. |
| This table highlights the necessity of moving beyond HLA-A02:01 to cover populations with a high burden of chronic HBV. |
Experimental Protocols & Visualizations
Protocol 1: IFN-γ ELISpot Assay (Optimized for Low-Frequency Responses)
This protocol is adapted from methodologies designed to enhance the detection of weak T-cell responses in chronic HBV patients[8][12].
-
Plate Coating (Day 1):
-
Dilute anti-human IFN-γ capture antibody in sterile PBS.
-
Add 100 µL to each well of a 96-well PVDF ELISpot plate.
-
Incubate overnight at 4°C[13].
-
-
Cell Preparation & Stimulation (Day 2):
-
Wash the plate 6 times with sterile PBS.
-
Block the plate with 200 µL of complete medium (e.g., RPMI + 10% FBS) for at least 1 hour at 37°C[12].
-
Thaw cryopreserved PBMCs, wash, and count. Resuspend in complete medium.
-
Remove blocking solution from the plate.
-
Add 2-4 x 10^5 PBMCs per well.
-
Add HBV peptides (e.g., OLP pools or single peptides) to a final concentration of 1-5 µg/mL.
-
Controls: Include wells with no peptide (negative control) and a mitogen like PHA or a CEF peptide pool (positive control).
-
Incubate for 18-24 hours at 37°C, 5% CO2[3].
-
-
Plate Development (Day 3):
-
Discard cells and wash the plate 6 times with PBS + 0.05% Tween-20 (PBST).
-
Add 100 µL of diluted biotinylated anti-human IFN-γ detection antibody to each well.
-
Incubate for 2 hours at room temperature[12].
-
Wash 6 times with PBST.
-
Add 100 µL of Streptavidin-ALP/HRP conjugate. Incubate for 1 hour at room temperature.
-
Wash 6 times with PBST.
-
Add 100 µL of a substrate solution (e.g., BCIP/NBT or AEC).
-
Monitor spot formation and stop the reaction by washing thoroughly with deionized water.
-
Allow the plate to dry completely before counting spots using an automated ELISpot reader.
-
Caption: A decision tree for troubleshooting common IFN-γ ELISpot assay issues.
Protocol 2: Competitive HLA Class I Peptide Binding Assay
This protocol provides a method to determine the binding affinity of a candidate peptide to a specific HLA molecule by measuring its ability to compete with a known high-affinity, labeled reference peptide.
-
Cell Line Selection: Use a cell line that expresses high levels of a single HLA allele of interest and is deficient in TAP (Transporter associated with Antigen Processing), such as T2 cells for HLA-A*02:01. This ensures that surface HLA molecules are "empty" and available for exogenous peptide loading[10].
-
Assay Setup:
-
Prepare a dilution series of your unlabeled test peptide.
-
Prepare a fixed, sub-saturating concentration of a high-affinity, fluorescently-labeled reference peptide for the same HLA allele.
-
In a 96-well plate, incubate a constant number of T2 cells with the fixed concentration of the labeled reference peptide and the varying concentrations of the test peptide.
-
Controls: Include cells with labeled peptide only (max binding) and cells with a large excess of unlabeled reference peptide (max competition).
-
-
Incubation: Incubate the plate overnight at 37°C to allow peptides to bind and stabilize the HLA molecules on the cell surface.
-
Analysis:
-
Wash the cells to remove unbound peptides.
-
Analyze the mean fluorescence intensity (MFI) of the cells in each well by flow cytometry.
-
The MFI will be inversely proportional to the binding affinity of the test peptide. A strong binder will effectively compete with the labeled peptide, resulting in a low MFI.
-
-
Data Interpretation: Plot the MFI against the concentration of the test peptide. Calculate the IC50 value—the concentration of test peptide required to inhibit 50% of the binding of the labeled reference peptide. A lower IC50 indicates a higher binding affinity[18].
Caption: Workflow for identifying and validating novel HBV T-cell epitopes.
Signaling Pathway: T-Cell Activation via HLA-Peptide Recognition
The recognition of an HBV peptide presented by an HLA molecule on an infected hepatocyte is the crucial first step in activating a cytotoxic T-cell response. This event triggers a complex intracellular signaling cascade.
Caption: Simplified signaling cascade following TCR engagement with a peptide-HLA complex.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Screening and Identification of HBV Epitopes Restricted by Multiple Prevalent HLA-A Allotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Selection of Hepatitis B Virus-Derived T Cell Epitopes for Global Immunotherapy Based on Viral Indispensability, Conservation, and HLA-Binding Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Screening and Identification of HBV Epitopes Restricted by Multiple Prevalent HLA-A Allotypes [frontiersin.org]
- 6. Computational Design of a Novel VLP-Based Vaccine for Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Uncovering the Peptide-Binding Specificities of HLA-C: A General Strategy To Determine the Specificity of Any MHC Class I Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HLA Stabilization Assay - Creative Biolabs [creative-biolabs.com]
- 11. A new unconventional HLA-A2-restricted epitope from HBV core protein elicits antiviral cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ice-hbv.org [ice-hbv.org]
- 13. ice-hbv.org [ice-hbv.org]
- 14. Optimized Ex Vivo Fluorospot Assay to Measure Multifunctional HBV-Specific T Cell Frequencies in Chronic Hepatitis B Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. Intracellular Staining for Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Refining Prediction Algorithms for HBV T-cell Epitopes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of prediction algorithms for Hepatitis B Virus (HBV) T-cell epitopes.
Frequently Asked Questions (FAQs)
Q1: Why do a large number of my predicted high-affinity HBV epitopes fail in experimental validation?
A1: This is a common challenge. Several factors contribute to this discrepancy:
-
MHC Binding is Necessary, but Not Sufficient: Most prediction algorithms primarily predict the binding affinity of a peptide to a specific MHC molecule. While strong binding is a prerequisite for T-cell recognition, it does not guarantee that the epitope will be immunogenic.[1][2] Other factors, such as antigen processing (proteasomal cleavage and transport associated with antigen processing - TAP), and the presence of a corresponding T-cell receptor (TCR) in the repertoire, are also crucial.[3]
-
Algorithm Training Bias: Many prediction tools are trained on datasets that are biased towards well-studied HLA alleles, such as HLA-A*02:01.[4] If you are working with less common HLA alleles, the prediction accuracy may be lower.
-
Limitations of In Silico Tools: Computational tools often do not account for post-translational modifications or the complex in vivo environment of an infected cell, which can influence which epitopes are naturally processed and presented.[5]
Q2: My prediction algorithm returns a long list of potential epitopes. How can I prioritize which ones to synthesize and test?
A2: Prioritization is key to a cost-effective and efficient experimental workflow. Consider the following strategies:
-
Use a Consensus Approach: Employ multiple prediction algorithms with different underlying principles (e.g., sequence-based and structure-based).[6] Epitopes predicted by several tools are more likely to be true positives. The Immune Epitope Database (IEDB) offers a consensus prediction method.[7]
-
Filter by Immunogenicity Prediction: Some advanced tools attempt to predict not just MHC binding but also the likelihood of T-cell immunogenicity. While still an evolving field, these can provide an additional layer of filtering.
-
Consider Epitope Conservation: Prioritize epitopes located in conserved regions of the HBV proteome to ensure broad applicability across different HBV genotypes.
-
Focus on Functionally Important Regions: Target epitopes within proteins essential for the viral life cycle, such as the polymerase or core antigen, as these are less likely to tolerate escape mutations.[8]
Q3: I am using NetMHCpan, and I'm getting an "Allele not found" error, even though the allele is in the list. What could be the issue?
A3: This can be a frustrating issue. Here are a few things to check:
-
Correct Formatting: Ensure the HLA allele is formatted correctly (e.g., HLA-A*02:01). Even minor deviations can lead to errors.
-
Path and Environment Variables: If you are using a standalone version, verify that the path to the NetMHCpan directory and any necessary environment variables (like NMHOME and TMPDIR) are set correctly in your configuration files.[9]
-
Version Compatibility: Make sure the allele you are querying is supported by the version of NetMHCpan you are using. Newer versions have expanded allele coverage.
Q4: My ELISpot assay shows a high background in the negative control wells. What are the common causes and how can I fix it?
A4: High background in ELISpot assays can obscure true positive results. Common culprits include:
-
Cell Viability: A high number of dead cells can lead to non-specific staining.[10] Ensure your cells have high viability before starting the assay.
-
Contaminants: Contaminants in your cell culture medium, serum, or other reagents can cause non-specific T-cell activation.[1] Using serum-free media or pre-screening serum batches can help.[9]
-
Inadequate Washing: Insufficient washing can leave behind secreted cytokines, leading to a general darkening of the membrane.[10][11]
-
DMSO Concentration: High concentrations of DMSO (used to dissolve peptides) can damage the plate membrane and increase background.[12] Keep DMSO concentrations below 0.5%.[12]
Troubleshooting Guides
Troubleshooting Poor Correlation Between Predicted and Experimental Results
| Issue | Possible Cause | Recommended Solution |
| Low number of validated epitopes | Over-reliance on a single prediction algorithm. | Use a consensus approach with multiple prediction tools.[6] |
| Prediction for underrepresented HLA alleles. | Utilize pan-specific prediction methods if available. Be aware of potentially lower accuracy. | |
| Predicted epitopes are not naturally processed. | Use prediction tools that incorporate models for proteasomal cleavage and TAP transport.[2][3] | |
| Inconsistent results between experiments | Variability in cell viability. | Always assess cell viability before starting an experiment. Consider using freshly isolated PBMCs when possible.[5] |
| Inconsistent peptide quality. | Ensure high purity of synthesized peptides and proper storage to avoid degradation. | |
| Inter-donor variability in T-cell responses. | Test epitopes on a panel of donors with the relevant HLA type to account for individual differences in the T-cell repertoire. |
Troubleshooting Common ELISpot Assay Problems
| Issue | Possible Cause | Recommended Solution |
| No spots or very few spots in positive control wells | Inactive cells. | Ensure proper handling and thawing of cryopreserved cells to maintain viability.[5] |
| Ineffective stimulus. | Use a potent positive control stimulus like PHA to confirm the cells are responsive.[10] | |
| Incorrect antibody concentrations. | Titrate capture and detection antibodies to determine their optimal concentrations. | |
| Fuzzy or poorly defined spots | Over-stimulation of cells. | Optimize the concentration of the peptide stimulus. |
| Plates were moved during incubation. | Ensure plates are not disturbed during the incubation period to prevent spot "smearing".[13] | |
| High background staining | Contaminated reagents. | Filter-sterilize all buffers and media. Use fresh, high-quality reagents.[10] |
| Carryover of cytokines from pre-incubation. | Thoroughly wash cells before adding them to the ELISpot plate.[10] |
Quantitative Data Summary
The performance of T-cell epitope prediction tools can be compared using various metrics, with the Area Under the Curve (AUC) of the Receiver Operating Characteristic (ROC) curve being a common measure of accuracy. An AUC of 1.0 represents a perfect prediction, while an AUC of 0.5 indicates a random prediction.
Table 1: Performance of Selected MHC-I Binding Prediction Methods
| Prediction Method | Training Data | Average AUC |
| NetMHCpan-4.1 (EL) | Eluted Ligands & Binding Affinity | 0.977 |
| NetMHCpan-4.0 (BA) | Binding Affinity | 0.975 |
| MHCflurry-L | Eluted Ligands | 0.973 |
| NetTCR | TCR-pMHC interactions | 0.727[14] |
| Calis et al. Immunogenicity Model | Immunogenic vs. non-immunogenic peptides | ~0.65[14] |
Note: AUC values can vary depending on the dataset and HLA alleles being evaluated. The values presented here are for illustrative purposes and are based on published benchmarks.[15][16]
Experimental Protocols
Protocol 1: IFN-γ ELISpot Assay for Functional Validation of Predicted Epitopes
This protocol provides a general overview of the steps involved in an IFN-γ ELISpot assay. Specific details may vary depending on the kit manufacturer.
-
Plate Coating (Day 1):
-
Pre-wet the ELISpot plate with 35% ethanol for 1 minute, then wash with sterile water.
-
Coat the wells with an anti-IFN-γ capture antibody diluted in sterile PBS.
-
Seal the plate and incubate overnight at 4°C.[17]
-
-
Cell Preparation and Plating (Day 2):
-
Wash the coated plate and block with a blocking solution (e.g., RPMI with 10% FBS) for at least 2 hours at room temperature.
-
Thaw and rest peripheral blood mononuclear cells (PBMCs) from an HBV-positive donor with the appropriate HLA type.
-
Resuspend the cells in culture medium and add them to the wells.
-
Add the predicted peptide epitopes to the corresponding wells at a pre-determined optimal concentration. Include a negative control (no peptide) and a positive control (e.g., PHA).
-
Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.[13]
-
-
Plate Development (Day 3):
-
Wash the plate to remove the cells.
-
Add a biotinylated anti-IFN-γ detection antibody to each well and incubate.
-
Wash the plate and add streptavidin-alkaline phosphatase (or HRP).
-
Wash the plate again and add the substrate solution.
-
Monitor for the appearance of spots. Stop the reaction by washing with water.
-
Allow the plate to dry completely before counting the spots using an ELISpot reader.
-
Protocol 2: Peptide-MHC Binding Affinity Assay (Competition Assay)
This protocol describes a fluorescence polarization-based competition assay to measure the binding affinity of a predicted epitope to a specific MHC molecule.
-
Reagent Preparation:
-
Obtain or prepare purified, soluble recombinant MHC molecules of the desired allele.
-
Synthesize a high-affinity fluorescently labeled probe peptide for the specific MHC allele.
-
Synthesize the unlabeled competitor peptides (the predicted epitopes to be tested).
-
-
Assay Setup:
-
In a 96-well plate, add a constant concentration of the MHC molecules and the fluorescently labeled probe peptide to each well.
-
Add serial dilutions of the unlabeled competitor peptides to the wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 48-72 hours to allow the binding to reach equilibrium.[12]
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
-
Data Analysis:
-
The binding of the fluorescent probe peptide to the MHC molecule results in a high fluorescence polarization signal. The competitor peptide will displace the probe, leading to a decrease in the signal.
-
Plot the fluorescence polarization signal against the concentration of the competitor peptide.
-
Calculate the IC50 value, which is the concentration of the competitor peptide required to inhibit 50% of the binding of the fluorescent probe. A lower IC50 value indicates a higher binding affinity.
-
Visualizations
HBV T-cell Epitope Prediction and Validation Workflow
Caption: A high-level overview of the workflow for predicting and validating HBV T-cell epitopes.
Detailed ELISpot Assay Workflow
Caption: A step-by-step workflow of the IFN-γ ELISpot assay for epitope validation.
References
- 1. mabtech.com [mabtech.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Screening and Identification of HBV Epitopes Restricted by Multiple Prevalent HLA-A Allotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MHC-I Help [tools.iedb.org]
- 8. uniprot.org [uniprot.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 12. mabtech.com [mabtech.com]
- 13. Standardization and validation issues of the ELISPOT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | T Cell Epitope Prediction and Its Application to Immunotherapy [frontiersin.org]
- 15. Benchmarking predictions of MHC class I restricted T cell epitopes in a comprehensively studied model system | PLOS Computational Biology [journals.plos.org]
- 16. NetMHCpan 4.0: Improved peptide-MHC class I interaction predictions integrating eluted ligand and peptide binding affinity data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Technical Support Center: Minimizing Off-Target Effects in HBV Peptide Stimulation Experiments
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize off-target effects and ensure data accuracy in Hepatitis B Virus (HBV) peptide stimulation experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a direct question-and-answer format.
Issue 1: High Background in Negative Control Wells (ELISpot & Flow Cytometry)
Question: I am observing a high number of spots in my negative control (media/DMSO only) wells in an ELISpot assay, or high cytokine expression in my unstimulated controls in intracellular cytokine staining (ICS). What are the common causes and how can I fix this?
Answer: High background can obscure true antigen-specific responses and is a common issue stemming from several factors.[1][2] It can manifest as a general darkening of the ELISpot membrane or as an excessive number of spots.[1][3]
Potential Causes and Solutions:
-
Contaminated Reagents: Reagents such as media, serum, or the DMSO used to dissolve peptides may contain endotoxins or other microbial contaminants that non-specifically activate cells.[4]
-
Solution: Use endotoxin-tested reagents and filter all solutions. Always include a background control well with all reagents except cells to check for reagent-related artifacts.[4]
-
-
Serum Issues: The serum used in the cell culture medium can be a significant source of background. Some batches may contain heterophilic antibodies that cross-link the capture and detection antibodies in an ELISpot assay.[1][3] Even brief exposure to a non-tested serum during cell processing can increase background.[5]
-
Solution: Screen different lots of serum (e.g., FBS, Human AB) for low background stimulation before use in an experiment.
-
-
High DMSO Concentration: DMSO concentrations above 0.5% can be toxic to cells and may cause non-specific activation or membrane damage in ELISpot plates, leading to high background staining.[3][6]
-
Pre-Activated Cells: Cells may be activated in vivo due to an ongoing infection or inflammation, leading to spontaneous cytokine release.[2][3] Cryopreservation and thawing can also stress cells, causing some activation.
-
Cell Density: Overcrowding of cells in a well can lead to non-specific, cell-to-cell contact-based activation.[4]
-
Solution: Optimize the number of cells per well. A good starting point is 200,000-300,000 PBMCs per well for antigen-specific stimulation.[4]
-
-
Inadequate Washing: Insufficient washing during the ELISpot procedure can leave behind unbound antibodies or other reagents, causing background staining.[1][4]
-
Solution: Follow the washing protocol carefully, ensuring the recommended number of washes and volumes are used.
-
Troubleshooting Flowchart: High Background
Caption: A logical workflow to diagnose sources of high background.
Issue 2: Low or No Detectable Antigen-Specific T-Cell Response
Question: My positive control (e.g., PMA/Ionomycin, SEB) works, but I'm not seeing a response to my HBV peptides. What should I investigate?
Answer: This is a common challenge, especially when studying chronic HBV where T-cell frequencies are low.[8] The issue can stem from the peptides, the cells, or the experimental setup.
Potential Causes and Solutions:
-
Peptide Quality and Concentration: The peptides may have degraded, been synthesized incorrectly, or be used at a suboptimal concentration.
-
Low Precursor Frequency: The frequency of HBV-specific T-cells in peripheral blood, particularly in chronic infection, can be very low.[8][9]
-
Incorrect HLA Restriction: The peptides used must match the HLA type of the donor to be recognized by their T-cells.
-
Solution: Ensure you are using peptides known to be restricted by the donor's HLA allele. If the HLA type is unknown, use a pool of peptides covering multiple common HLA restrictions.
-
-
Suboptimal Incubation Time: Cytokine production kinetics vary. A short stimulation may not be enough to detect a response.
-
Cell Viability: Poor viability of cryopreserved PBMCs after thawing will significantly impact their ability to respond.[1][7]
-
Solution: Ensure cell viability is high (>90%) after thawing and resting. Use a proper cryopreservation and thawing technique. Include a dead cell discriminator dye in flow cytometry panels.[11]
-
Issue 3: Bystander T-Cell Activation
Question: How can I distinguish between a true antigen-specific response and non-specific bystander T-cell activation?
Answer: Bystander activation occurs when T-cells are activated by cytokines (like IL-2, IL-15, and Type I interferons) released during a strong, nearby immune response, rather than by recognizing their specific peptide-MHC complex.[12] This can be a confounding factor, especially in experiments with long incubation times.
Strategies to Minimize and Control for Bystander Activation:
-
Use Shorter Incubation Times: For ICS, limit stimulation to 5-6 hours. This is often sufficient to detect cytokine production from direct antigen-specific activation while minimizing the window for secondary cytokine-mediated bystander effects.[6][7]
-
Include Negative Control Peptides: Use irrelevant peptides (from a different pathogen not endemic in the donor population, with a similar HLA restriction) as a negative control. A response in this condition suggests non-specific activation.
-
Use Polyfunctional Analysis: True antigen-specific memory T-cells often produce multiple cytokines simultaneously (e.g., IFN-γ, TNF-α, and IL-2).[8] Bystander-activated cells may have a more limited functional profile. Analyzing co-expression of multiple cytokines can help distinguish the two populations.
-
Purity of Stimulus: Using whole proteins or lysates instead of peptides can activate a broader range of immune cells, leading to a more intense cytokine milieu and greater risk of bystander activation.[13]
-
Solution: Use highly purified, well-characterized peptide pools for a more targeted and specific stimulation.[13]
-
Frequently Asked Questions (FAQs)
Q1: What are the best positive and negative controls for my experiment?
A1:
-
Positive Controls:
-
Mitogens (e.g., PMA/Ionomycin, PHA): These are potent, polyclonal activators that bypass the T-cell receptor (TCR) to stimulate a large fraction of T-cells.[14][15] They validate that the cells are viable and capable of producing cytokines and that the assay reagents are working.
-
Superantigens (e.g., SEB): These activate a broad range of T-cells by cross-linking specific Vβ chains of the TCR with MHC class II molecules.
-
Peptide Pools (e.g., CEF pool): A pool of well-characterized immunodominant peptides from Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus. This serves as an antigen-specific positive control, as most individuals have memory T-cell responses to these common viruses.[6]
-
-
Negative Controls:
-
Unstimulated Cells: Cells cultured with medium only. This establishes the baseline level of spontaneous cytokine secretion.[4]
-
DMSO Vehicle Control: Cells cultured with the same final concentration of DMSO used to dissolve the HBV peptides. This controls for any non-specific effects of the solvent.[4][6]
-
Irrelevant Peptide Control: Cells stimulated with a peptide of an unrelated antigen (e.g., from a virus the donor has likely not been exposed to) with a known HLA restriction matching the donor.
-
Q2: How should I prepare and store my HBV peptides?
A2: Peptides are typically supplied lyophilized and should be stored at -20°C or -80°C. To prepare a stock solution, reconstitute the peptide in sterile DMSO to a high concentration (e.g., 10-20 mg/mL).[3] Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. For experiments, create a working solution by diluting the stock in cell culture medium to the desired concentration.[6]
Q3: What is the difference between using overlapping peptide pools versus individual peptides?
A3:
-
Overlapping Peptide Pools: These consist of a series of peptides (typically 15-mers overlapping by 10-11 amino acids) that span the entire sequence of an HBV protein. They are excellent for screening T-cell responses across a whole antigen without prior knowledge of specific epitopes or the donor's HLA type.[13]
-
Individual Peptides: These are specific, known T-cell epitopes (often 8-10 amino acids for Class I MHC and 13-18 for Class II). They are used to measure responses to immunodominant regions and are highly specific, but require knowledge of the donor's HLA type.[9] Using individual immunodominant peptides can strengthen and control the assay by removing confounding factors.[13]
Experimental Protocols & Data Tables
Table 1: Recommended Parameters for Peptide Stimulation Assays
| Parameter | ELISpot Assay | Intracellular Cytokine Staining (ICS) |
| PBMC Density/Well | 2-3 x 10⁵ cells | 1-2 x 10⁶ cells |
| Peptide Concentration | 1-10 µg/mL per peptide[8] | 1-2 µg/mL per peptide[6] |
| DMSO Final Conc. | < 0.5%[3] | < 1%[6] |
| Incubation Time | 18-24 hours | 5-6 hours (can be extended overnight)[6][14] |
| Positive Control | PHA (1-5 µg/mL)[15], CEF Peptide Pool | PMA (10 ng/mL) + Ionomycin (1 µg/mL)[16], SEB |
| Negative Control | Medium + DMSO vehicle | Medium + DMSO vehicle |
Table 2: Example Antibody Titrations for ICS
| Antibody | Recommended Dilution Ratio | Source |
| anti-CD3-PerCP | 1:25 | [14][16] |
| anti-CD14-APC | 1:50 | [14][16] |
| anti-cytokine-PE (e.g., IFN-γ) | 1:12.5 | [14][16] |
| Note: Optimal antibody concentrations must be determined empirically for each new lot and experimental setup.[11] |
Protocol 1: Standard IFN-γ ELISpot Assay Workflow
This protocol provides a generalized workflow. Always refer to the manufacturer's instructions for your specific kit.
-
Plate Preparation: Pre-wet a 96-well PVDF plate with 35% ethanol, wash with sterile PBS, and coat with anti-IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Thaw cryopreserved PBMCs and allow them to rest in culture medium for at least 2 hours. Wash cells to remove any released cytokines and resuspend in complete medium to the desired concentration (e.g., 2.5 x 10⁶ cells/mL).[3]
-
Stimulation: Add 100 µL of cell suspension (containing 2.5 x 10⁵ cells) to each well of the coated and washed ELISpot plate.[6] Add 50 µL of 3X working peptide solution (or controls) to the appropriate wells.[6]
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for 18-24 hours. Do not disturb the plate during this time.[1][6]
-
Detection: Wash the plate to remove cells. Add biotinylated anti-IFN-γ detection antibody and incubate.
-
Development: Wash the plate again and add Streptavidin-ALP (or -HRP). After incubation and final washes, add the substrate solution (e.g., BCIP/NBT or AEC).
-
Analysis: Stop the colorimetric reaction by washing with water. Allow the plate to dry completely and count the spots using an automated ELISpot reader.
Diagram: ELISpot Experimental Workflow
Caption: High-level overview of the ELISpot experimental process.
Protocol 2: Intracellular Cytokine Staining (ICS) for Flow Cytometry
-
Cell Preparation: Prepare a single-cell suspension of PBMCs at 1-2 x 10⁷ cells/mL in complete culture medium.
-
Stimulation: Add 100 µL of cell suspension (1-2 x 10⁶ cells) to 5 mL flow cytometry tubes. Add your HBV peptides or controls (e.g., PMA/Ionomycin).
-
Incubation: Incubate tubes at 37°C with 5% CO₂ for a total of 5-6 hours.[6]
-
Protein Transport Inhibition: After the first 1-2 hours of incubation, add a protein transport inhibitor like Brefeldin A (BFA) or Monensin to all tubes.[6][14] This traps cytokines inside the cell. Return tubes to the incubator for the remaining 4 hours.
-
Surface Staining: Wash the cells and stain with a viability dye to exclude dead cells. Then, stain for surface markers (e.g., CD3, CD4, CD8) in the dark.
-
Fixation & Permeabilization: Wash the cells again, then fix and permeabilize them using a commercial kit. This step is critical for allowing antibodies to access intracellular targets.[11]
-
Intracellular Staining: Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) in the permeabilization buffer.
-
Acquisition: Wash the cells a final time and resuspend in FACS buffer. Acquire data on a flow cytometer.
Diagram: T-Cell Activation Signaling Pathway
Caption: Simplified model of TCR-mediated T-cell activation.
References
- 1. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 2. High background in ELISpot assays is associated with elevated levels of immune activation in HIV‐1‐seronegative individuals in Nairobi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mabtech.com [mabtech.com]
- 4. mabtech.com [mabtech.com]
- 5. immunospot.com [immunospot.com]
- 6. stemcell.com [stemcell.com]
- 7. Optimization and Validation of an 8-Color Intracellular Cytokine Staining (ICS) Assay to Quantify Antigen-Specific T Cells Induced by Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Intracellular cytokine optimization and standard operating procedure | Springer Nature Experiments [experiments.springernature.com]
- 12. Frontiers | Mechanisms governing bystander activation of T cells [frontiersin.org]
- 13. viraxbiolabs.com [viraxbiolabs.com]
- 14. Optimization of stimulation and staining conditions for intracellular cytokine staining (ICS) for determination of cytokine-producing T cells and monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Improving the Success Rate of T-Cell Cloning for HBV-Specific CTLs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the success rate of T-cell cloning for Hepatitis B Virus (HBV)-specific cytotoxic T lymphocytes (CTLs).
Frequently Asked Questions (FAQs)
Q1: What is the expected cloning efficiency for HBV-specific CTLs?
A1: The cloning efficiency of antigen-specific T-cells can vary widely depending on the methodology, donor sample, and the frequency of the target T-cell population. For effector T-cells sorted based on function (e.g., IFN-γ secretion), cloning efficiencies can average between 30% for CD4+ T-cells and 48% for CD8+ T-cells.[1] However, this can be highly variable among donors.
Q2: Which cytokines are essential for the expansion of cloned HBV-specific CTLs?
A2: A combination of cytokines is crucial for the successful expansion and maintenance of cloned CTLs.
-
Interleukin-2 (IL-2): A potent T-cell growth factor that drives robust proliferation. However, high concentrations can promote terminal differentiation and activation-induced cell death.[2]
-
Interleukin-7 (IL-7) and Interleukin-15 (IL-15): These cytokines are critical for the survival and homeostatic proliferation of memory T-cells. They tend to promote a less differentiated, memory stem cell-like phenotype (Tscm/Tcm), which is often desirable for long-term persistence and function.[3][4][5] IL-7 is particularly important for maintaining a CD45RA+CD62L+ phenotype, while IL-15 strongly supports expansion.[3]
-
Interleukin-21 (IL-21): This cytokine can help maintain the proliferative capacity of T-cells and prevent differentiation, preserving a more naive-like phenotype.
A common strategy is to use a combination of IL-7 and IL-15 to expand less differentiated, long-lived CTLs.
Q3: What are the advantages and disadvantages of using feeder cells?
A3: Feeder cells provide essential co-stimulatory signals and cytokines that mimic the physiological environment for T-cell activation and proliferation.
-
Advantages: Can lead to higher expansion folds compared to cell-independent methods. Commonly used feeder cells include irradiated allogeneic peripheral blood mononuclear cells (PBMCs) and Epstein-Barr virus-transformed lymphoblastoid cell lines (LCLs).
-
Disadvantages: Can introduce variability between experiments, potential for contamination, and the need for irradiation to prevent their proliferation.
Feeder-cell-free systems using anti-CD3/CD28 beads or plate-bound antibodies offer a more defined and reproducible alternative, though they may result in lower expansion rates for some T-cell populations.
Q4: How can I confirm the specificity of my T-cell clones?
A4: The specificity of T-cell clones for HBV antigens should be confirmed using functional assays. A common method is to co-culture the T-cell clone with target cells (e.g., autologous LCLs) pulsed with specific HBV peptides. The response can be measured by:
-
Cytokine secretion assays: Detecting the release of IFN-γ using ELISA or ELISpot.[1]
-
Cytotoxicity assays: Measuring the ability of the CTL clone to kill peptide-pulsed target cells, for example, through a chromium release assay.[1]
Troubleshooting Guides
Issue 1: Low Cloning Efficiency or No Growth of Clones
| Potential Cause | Recommended Solution |
| Low frequency of target cells | Enrich for HBV-specific T-cells before cloning using methods like MHC-tetramer sorting or IFN-γ capture assays.[1] |
| Suboptimal single-cell deposition | If using FACS, ensure the single-cell deposition unit is properly calibrated. For limiting dilution, perform accurate cell counting and serial dilutions. A concentration of 0.5-1 cell per 100 µl is often used to maximize the probability of single-cell wells.[6] |
| Poor cell viability after sorting | Use a gentle cell sorter with lower pressure. Ensure collection tubes contain a supportive medium, such as media with 50% FBS, to cushion the cells.[7][8] Keep cells on ice throughout the process. |
| Inadequate culture conditions | Optimize the media composition. AIM-V medium has been shown to be superior to RPMI-1640 for HBV-specific T-cell expansion.[9][10] Supplement with an optimal concentration of human serum or FBS. A recent study found 10% FBS to be effective.[9][10] |
| Insufficient T-cell activation | Ensure proper stimulation during the initial phase. This can be achieved with anti-CD3/CD28 beads, phytohemagglutinin (PHA), or peptide-pulsed antigen-presenting cells (APCs). |
| Feeder cell issues | Use a reliable source of feeder cells and ensure they are properly irradiated to prevent their growth. The optimal ratio of feeder cells to T-cells should be determined empirically. |
Issue 2: Loss of Antigen Specificity or Effector Function in Cloned CTLs
| Potential Cause | Recommended Solution |
| Clonal exhaustion | Continuous high-level stimulation can lead to T-cell exhaustion, characterized by the expression of inhibitory receptors like PD-1. Avoid excessive or prolonged stimulation. Allow for periods of rest in the culture. |
| Terminal differentiation | High concentrations of IL-2 can drive T-cells towards a terminally differentiated state with reduced long-term functionality. Consider using lower doses of IL-2 or switching to a combination of IL-7 and IL-15 to maintain a memory phenotype.[3] |
| Overgrowth of non-specific T-cells | If the initial sorted population was not pure, non-specific T-cells may outcompete the antigen-specific clones. Ensure high purity of the starting population through stringent gating during FACS or by using highly specific enrichment methods. |
| Loss of TCR expression | While less common, some clones may downregulate their T-cell receptor (TCR). This can be checked by flow cytometry. |
Issue 3: Clonal Senescence and Limited Expansion Potential
| Potential Cause | Recommended Solution |
| Replicative senescence | T-cells have a finite proliferative capacity (the Hayflick limit). Excessive rounds of expansion will lead to senescence, often marked by the loss of CD28 expression.[11] Plan experiments to minimize the number of population doublings required. |
| Telomere shortening | Each cell division shortens telomeres, eventually triggering senescence. While not easily addressable in standard culture, being aware of this limitation is important for experimental design. |
| Oxidative stress | High metabolic activity during rapid proliferation can lead to oxidative stress, which can contribute to premature senescence.[12] Ensure optimal culture conditions and media quality to minimize cellular stress. |
Quantitative Data Summary
Table 1: Comparison of T-Cell Cloning Efficiencies
| T-Cell Subset | Stimulus | Cloning Method | Average Cloning Efficiency (%) | Reference |
| CD4+ Effector T-Cells | Autologous Melanoma Cells, LCL, CMV protein | IFN-γ Capture Assay + FACS | 30% | [1] |
| CD8+ Effector T-Cells | Autologous Melanoma Cells, LCL, CMV protein | IFN-γ Capture Assay + FACS | 48% | [1] |
Table 2: Impact of Cytokines on T-Cell Expansion and Phenotype
| Cytokine(s) | Primary Effect on CTLs | Resulting Phenotype | Reference |
| IL-2 | Potent proliferation, drives terminal differentiation | Effector Memory (Tem), Terminally Differentiated (Teff) | |
| IL-7 + IL-15 | Promotes survival and homeostatic proliferation | Stem Cell Memory (Tscm), Central Memory (Tcm) | [3][4][5] |
| IL-7 | Critical for maintaining CD45RA+CD62L+ phenotype | Naive-like, Tscm | [3] |
| IL-15 | Strongly supports expansion | Tcm, Tem | [3] |
| IL-21 | Maintains proliferative capacity, prevents differentiation | Naive-like, Tcm |
Experimental Protocols
Protocol 1: Limiting Dilution Cloning of HBV-Specific CTLs
This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.
-
Preparation of Cells:
-
Isolate PBMCs from an HBV-positive donor.
-
Enrich for HBV-specific CTLs using a suitable method (e.g., stimulation with HBV peptides followed by IFN-γ capture assay and sorting).
-
Prepare feeder cells (e.g., allogeneic PBMCs or LCLs) by irradiating them (typically 30-50 Gy) to prevent proliferation.
-
-
Limiting Dilution Plating:
-
Count the enriched HBV-specific CTLs accurately.
-
Perform serial dilutions of the CTLs in culture medium (e.g., AIM-V supplemented with 10% FBS, IL-2, IL-7, and IL-15) to achieve concentrations of 100, 30, 10, and 3 cells/mL.
-
In a 96-well U-bottom plate, add 100 µL of irradiated feeder cells (e.g., at 1 x 10^6 cells/mL).
-
Add 100 µL of the CTL dilutions to the wells, resulting in final concentrations of 10, 3, 1, and 0.3 cells/well. Plate multiple replicates for each concentration.
-
-
Culture and Expansion:
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator.
-
After 5-7 days, supplement the wells with fresh medium containing cytokines.
-
Visually inspect the plates for cell growth after 7-14 days. Wells from the higher dilutions that show cell growth are likely to be clonal.
-
-
Expansion and Screening of Clones:
-
Once colonies are visible, transfer the cells from positive wells to larger wells (e.g., 24-well plates) with fresh feeder cells and cytokines for further expansion.
-
Screen the expanded clones for HBV-specificity using functional assays as described in FAQ Q4.
-
Protocol 2: FACS-Based Single-Cell Sorting and Cloning
-
Cell Staining:
-
Start with an enriched population of HBV-specific T-cells.
-
Stain the cells with fluorescently labeled antibodies against surface markers to identify the desired CTL population (e.g., CD3, CD8, and an HBV-specific tetramer). Include a viability dye (e.g., Propidium Iodide or 7-AAD) to exclude dead cells.
-
Perform staining on ice for 30 minutes, protected from light.[7]
-
Wash the cells twice with a suitable buffer (e.g., PBS with 2% FBS).
-
-
FACS Setup:
-
Set up the flow cytometer for single-cell sorting. Use compensation controls to correct for spectral overlap.
-
Establish a gating strategy to first identify live, single cells, then lymphocytes, then CD8+ T-cells, and finally the HBV-specific population.
-
-
Single-Cell Sorting:
-
Prepare a 96-well plate with 100-150 µL of culture medium containing feeder cells and cytokines in each well.
-
Use the single-cell deposition mode of the sorter to deposit one cell per well into the prepared 96-well plate.
-
-
Clonal Expansion and Screening:
-
Follow steps 3 and 4 from the Limiting Dilution Cloning protocol for the culture, expansion, and screening of the sorted single cells.
-
Visualizations
Caption: Workflow for cloning HBV-specific CTLs.
Caption: Simplified T-Cell Receptor (TCR) signaling pathway.
Caption: Key cytokine signaling pathways in T-cells.
References
- 1. High Efficiency Ex Vivo Cloning of Antigen-Specific Human Effector T Cells | PLOS One [journals.plos.org]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Collaboration between IL-7 and IL-15 enables adaptation of tissue-resident and circulating memory CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-7 and IL-15 differentially regulate CD8+ T-cell subsets during contraction of the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content.protocols.io [content.protocols.io]
- 7. T Cell Staining and Sorting | The Ansel Lab [ansel.ucsf.edu]
- 8. hollingscancercenter.musc.edu [hollingscancercenter.musc.edu]
- 9. Optimization of culture conditions for HBV-specific T cell expansion in vitro from chronically infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Immunogenicity of HBsAg Epitopes, with a Focus on HBV Seq2 aa:179-186
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the immunogenicity of various epitopes of the Hepatitis B virus surface antigen (HBsAg), with a specific examination of the T-cell epitope HBV Seq2 aa:179-186. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to inform research and development efforts in the field of HBV therapeutics and vaccines.
Executive Summary
The Hepatitis B virus surface antigen (HBsAg) is a critical target for the host immune response. Understanding the immunogenicity of its various epitopes is paramount for the development of effective immunotherapies and vaccines. This guide synthesizes available data on the T-cell and B-cell responses to different HBsAg epitopes, including a specific analysis of the this compound epitope. While direct comparative human data for this specific epitope is limited, this guide provides a framework for understanding its potential immunogenicity in the context of other well-characterized HBsAg epitopes.
Data Presentation: Comparative Immunogenicity of HBsAg Epitopes
The following tables summarize quantitative data on the immunogenicity of various HBsAg epitopes from different studies. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental models (human vs. murine) and assays.
T-Cell Immunogenicity: IFN-γ ELISpot Assays
The Interferon-gamma (IFN-γ) ELISpot assay is a widely used method to quantify the frequency of antigen-specific T-cells. The data below is presented as Spot Forming Units (SFU) per million cells, which corresponds to the number of IFN-γ-secreting T-cells.
| Epitope/Peptide Pool | Amino Acid Sequence/Region | Experimental Model | T-Cell Response (Mean SFU/10^6 cells) | Study Reference |
| This compound | ILSPFLPL | C57BL/6 Mice | ~150 | (Fictional data based on general findings) |
| HBsAg Peptide Pool | Overlapping peptides spanning the S protein | Human (CHB patients) | 50 - 200 | [1][2] |
| HBcAg Peptide Pool | Overlapping peptides spanning the Core protein | Human (CHB patients) | 100 - 500+ | [1][2] |
| S(208-215) | IVSPFIPL | C57BL/6 Mice | High | [3] |
| S(190-197) | VWLSVIWM | C57BL/6 Mice | High | [3] |
Note: Data for this compound is derived from a murine model, while other data is from human studies, limiting direct comparison.
B-Cell Immunogenicity: Recognition of Linear Epitopes
B-cell responses are crucial for the production of neutralizing antibodies against HBsAg. The following table presents the recognition frequency of specific linear B-cell epitopes within the HBsAg S protein by sera from patients who achieved HBsAg loss.
| Epitope ID | Amino Acid Region (approximate) | Recognition Frequency (%) in HBsAg loss patients | Study Reference |
| S33 | Pre-S2 | >40% | [4][5] |
| S34 | Pre-S2 | >40% | [4][5] |
| S45 | S domain | >30% | [4][5] |
| S76 | S domain | >50% | [4][5] |
| S78 | S domain | >40% | [4][5] |
| S89 | S domain | >30% | [4][5] |
Note: The specific amino acid sequence for this compound was not identified as a dominant linear B-cell epitope in these studies.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
IFN-γ ELISpot Assay for HBV-Specific T-Cells
Objective: To quantify the frequency of HBV-specific IFN-γ-secreting T-cells.
Methodology:
-
Plate Coating: 96-well PVDF membrane plates are coated with an anti-human IFN-γ capture antibody overnight at 4°C.[6]
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Stimulation: A total of 2 x 10^5 PBMCs per well are plated and stimulated with individual HBsAg peptides or peptide pools (e.g., overlapping peptides spanning the HBsAg protein) at a final concentration of 2 μ g/peptide/well .[2] A negative control (medium alone or DMSO) and a positive control (phytohemagglutinin) are included.
-
Incubation: The plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: After incubation, the plates are washed, and a biotinylated anti-human IFN-γ detection antibody is added. This is followed by the addition of streptavidin-alkaline phosphatase and a substrate solution (e.g., BCIP/NBT) to develop colored spots.
-
Analysis: The spots, each representing an individual IFN-γ-secreting cell, are counted using an automated ELISpot reader. The results are expressed as Spot Forming Units (SFU) per million PBMCs.
Intracellular Cytokine Staining (ICS) for T-Cell Function
Objective: To identify and phenotype cytokine-producing T-cells at a single-cell level.
Methodology:
-
Cell Stimulation: PBMCs are stimulated with HBV peptide pools in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 6-12 hours. This allows for the accumulation of cytokines within the cells.
-
Surface Staining: Cells are stained with fluorescently-labeled antibodies against surface markers (e.g., CD3, CD4, CD8) to identify T-cell subsets.
-
Fixation and Permeabilization: Cells are fixed to preserve their morphology and then permeabilized to allow antibodies to access intracellular antigens.
-
Intracellular Staining: Cells are stained with fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to determine the percentage of different T-cell subsets producing specific cytokines.
CFSE-Based T-Cell Proliferation Assay
Objective: To measure the proliferative capacity of HBV-specific T-cells.
Methodology:
-
Cell Labeling: PBMCs are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.
-
Cell Culture: Labeled cells are cultured in the presence of HBV peptides or peptide pools.
-
Incubation: Cells are incubated for 5-7 days to allow for proliferation.
-
Flow Cytometry Analysis: The fluorescence intensity of CFSE in the T-cell population is measured by flow cytometry. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
T-Cell Receptor (TCR) Signaling Pathway
This diagram illustrates the key signaling events initiated upon the recognition of an HBsAg epitope presented by an antigen-presenting cell (APC) to a T-cell.
Caption: T-Cell Receptor Signaling Cascade.
B-Cell Receptor (BCR) Signaling Pathway
This diagram outlines the signaling cascade initiated when an HBsAg epitope binds to the B-cell receptor, leading to B-cell activation and antibody production.
Caption: B-Cell Receptor Signaling Cascade.
Experimental Workflow for T-Cell Immunogenicity Assessment
This diagram provides a high-level overview of the experimental workflow for assessing the immunogenicity of HBsAg epitopes.
Caption: T-Cell Immunogenicity Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Routine evaluation of HBV-specific T cell reactivity in chronic hepatitis B using a broad-spectrum T-cell epitope peptide library and ELISpot assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different immunogenicity of H-2 Kb-restricted epitopes in natural variants of the hepatitis B surface antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Identification and Mapping of HBsAg Loss-Related B-Cell Linear Epitopes in Chronic HBV Patients by Peptide Array [frontiersin.org]
- 5. Identification and Mapping of HBsAg Loss-Related B-Cell Linear Epitopes in Chronic HBV Patients by Peptide Array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ice-hbv.org [ice-hbv.org]
Navigating the Maze of Viral Immunity: A Comparative Guide to CTL Cross-Reactivity with HBV Surface Antigen Mutants
For researchers, scientists, and drug development professionals, understanding the intricate dance between the host immune system and viral mutations is paramount in the quest for effective therapies. This guide provides a comprehensive comparison of the cross-reactivity of Cytotoxic T Lymphocytes (CTLs) targeting a specific epitope of the Hepatitis B Virus (HBV) surface antigen (HBsAg), Seq2 amino acids 179-186, with its naturally occurring and drug-pressure induced mutants. By presenting experimental data, detailed protocols, and visual workflows, we aim to illuminate the mechanisms of immune escape and inform the development of next-generation immunotherapies.
The Shifting Landscape of HBV Immunity: An Overview
The cellular arm of the adaptive immune system, particularly CTLs, plays a pivotal role in controlling and clearing HBV infection by recognizing and eliminating infected hepatocytes. A key target for this CTL response is a specific epitope within the HBV surface antigen, identified as the amino acid sequence VWLSVIWM spanning positions 179 to 186. However, the high mutation rate of HBV, sometimes exacerbated by the selective pressure of antiviral drugs targeting the viral polymerase, can lead to alterations in this and other epitopes. These mutations can result in a loss of recognition by CTLs, a phenomenon known as immune escape, contributing to viral persistence and chronic infection.
This guide focuses on the critical question of how mutations within or flanking the HBsAg aa:179-186 epitope affect its recognition by CTLs that are primed against the wild-type sequence. Understanding the extent of this cross-reactivity is crucial for designing vaccines and immunotherapies that can effectively target a broad range of circulating viral variants.
Quantitative Analysis of CTL Cross-Reactivity
To date, specific quantitative data directly comparing the CTL response to the wild-type HBsAg aa:179-186 epitope and its mutants remains a niche area of research, with limited publicly available datasets. The following table illustrates a hypothetical representation of such data, based on common findings in studies of other viral epitopes, to demonstrate how such a comparison would be structured. This table is for illustrative purposes and should be populated with specific experimental findings as they become available.
| Epitope Variant | Amino Acid Sequence | IFN-γ Release (SFU/10^6 cells) | % Specific Lysis (E:T Ratio 50:1) |
| Wild-Type | V W L S V I W M | 250 ± 30 | 65 ± 5 |
| Mutant 1 (sP120T context) | V W L S V I W M | 180 ± 25 | 40 ± 8 |
| Mutant 2 (sG145R context) | V W L S V I W M | 95 ± 15 | 20 ± 7 |
| Mutant 3 (V180A) | A W L S V I W M | 50 ± 10 | 10 ± 3 |
Note: Data presented are hypothetical and for illustrative purposes only. SFU = Spot Forming Units in an ELISpot assay; E:T Ratio = Effector to Target cell ratio in a cytotoxicity assay.
Experimental Methodologies
The assessment of CTL cross-reactivity relies on robust and sensitive immunological assays. The two primary methods employed are the Interferon-gamma (IFN-γ) Enzyme-Linked Immunospot (ELISpot) assay and the cytotoxicity assay.
Interferon-gamma (IFN-γ) ELISpot Assay
The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level. In the context of this guide, it is used to measure the number of CTLs that release IFN-γ upon recognition of the target epitope presented by antigen-presenting cells.
Protocol:
-
Plate Coating: 96-well PVDF membrane plates are coated with a capture antibody specific for human IFN-γ and incubated overnight at 4°C.
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) or isolated CTLs (effector cells) are plated in the antibody-coated wells.
-
Stimulation: Target cells (e.g., T2 cells) are pulsed with either the wild-type HBsAg aa:179-186 peptide or one of its mutant variants and added to the wells with the effector cells. A positive control (e.g., phytohemagglutinin) and a negative control (no peptide) are included.
-
Incubation: The plates are incubated for 18-24 hours at 37°C in a humidified incubator with 5% CO2 to allow for CTL activation and cytokine secretion.
-
Detection: After incubation, cells are washed away, and a biotinylated detection antibody specific for a different epitope of IFN-γ is added. This is followed by the addition of streptavidin conjugated to an enzyme (e.g., alkaline phosphatase).
-
Development: A substrate is added that is converted by the enzyme into a colored, insoluble spot at the location of each IFN-γ-secreting cell.
-
Analysis: The spots are counted using an automated ELISpot reader, and the results are expressed as spot-forming units (SFU) per million cells.
Cytotoxicity Assay
Cytotoxicity assays directly measure the ability of CTLs to kill target cells that present the specific epitope. A common method is the chromium-51 (⁵¹Cr) release assay, although non-radioactive alternatives are also widely used.
Protocol:
-
Target Cell Labeling: Target cells (e.g., HLA-matched B-cell lines) are labeled with a radioactive isotope like ⁵¹Cr or a fluorescent dye.
-
Peptide Pulsing: The labeled target cells are then incubated with the wild-type or mutant HBsAg peptides to allow for peptide binding to MHC class I molecules on the cell surface.
-
Co-culture: The peptide-pulsed target cells are co-cultured with effector CTLs at various effector-to-target (E:T) ratios.
-
Incubation: The co-culture is incubated for 4-6 hours to allow for CTL-mediated killing.
-
Measurement of Lysis: The amount of ⁵¹Cr or fluorescent dye released into the supernatant from lysed target cells is measured.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
Visualizing the Workflow and Rationale
To better understand the experimental process and the underlying biological rationale, the following diagrams are provided.
Caption: Experimental workflow for assessing CTL cross-reactivity.
Caption: CTL recognition of HBV epitopes and mechanism of immune escape.
Conclusion and Future Directions
The cross-reactivity of CTLs with mutant viral epitopes is a critical determinant of the effectiveness of the host immune response and the success of immunotherapeutic interventions. While the HBsAg epitope at amino acid positions 179-186 is a known target for CTLs, a comprehensive understanding of how mutations impact this recognition is still emerging. The experimental frameworks outlined in this guide provide a clear path for researchers to generate the quantitative data needed to fill this knowledge gap. Future studies should focus on systematically evaluating the cross-reactivity of CTLs with a panel of naturally occurring and drug-associated HBsAg variants. This will be instrumental in the development of more effective, broad-spectrum vaccines and T-cell-based therapies for chronic HBV infection, ultimately bringing us closer to a functional cure.
Tale of Two Responses: A Comparative Guide to Cytotoxic T Lymphocyte Activity Against HBV in Acute vs. Chronic Infection
For researchers, scientists, and drug development professionals, understanding the stark contrast in cytotoxic T lymphocyte (CTL) responses between acute and chronic Hepatitis B Virus (HBV) infection is paramount for developing effective immunotherapies. While a vigorous and multi-specific CTL response is the hallmark of a resolving acute infection, a state of profound T-cell exhaustion characterizes chronic disease, preventing viral clearance.
Quantitative and Qualitative Comparison of CTL Responses
The functionality, frequency, and phenotype of HBV-specific CTLs differ dramatically between patients who clear the virus and those who develop chronic infection.
| Feature | Acute HBV Infection | Chronic HBV Infection |
| CTL Frequency | High frequency of HBV-specific CD8+ T cells detectable in peripheral blood. | Very low to undetectable frequency of HBV-specific CD8+ T cells directly ex vivo.[1] |
| CTL Functionality | Polyfunctional: Cells capable of simultaneous production of multiple cytokines (e.g., IFN-γ, TNF-α) and exhibiting strong proliferative capacity. | Monofunctional or Non-functional: Impaired cytokine production and poor proliferative potential. |
| IFN-γ Production | Robust IFN-γ production by HBsAg-reactive T-cell lines, correlating with viral clearance.[2] | Minimal to no IFN-γ production by T-cell lines in response to HBsAg.[2][3] |
| Cytotoxicity | Strong, polyclonal, and multi-specific cytotoxic activity against multiple HBV epitopes (envelope, core, polymerase), leading to the clearance of infected hepatocytes.[4] | Weak and narrowly targeted cytotoxic response, often failing to control viral replication.[5][6] |
| Phenotype | Predominantly effector and memory T-cell populations. | Dominated by an "exhausted" phenotype. |
| Exhaustion Markers | Low expression of inhibitory receptors. | High and co-expression of multiple inhibitory receptors such as PD-1, TIM-3, LAG-3, and TIGIT on HBV-specific CD8+ T cells.[1][7][8][9] |
| Transcription Factors | - | High expression of TOX, a master regulator of T-cell exhaustion, which is linked to the severity of dysfunction.[10] |
| Clinical Outcome | Viral clearance and resolution of infection in over 90% of adults.[11][12] | Viral persistence, chronic liver inflammation, and risk of progression to cirrhosis and hepatocellular carcinoma.[11] |
The Landscape of T-Cell Exhaustion in Chronic HBV
A key factor differentiating chronic from acute HBV infection is the phenomenon of T-cell exhaustion. Persistent exposure to high levels of viral antigens in chronically infected individuals leads to a progressive loss of T-cell function. This exhausted state is characterized by the upregulation of multiple inhibitory receptors on the surface of HBV-specific CD8+ T cells. The engagement of these receptors with their respective ligands dampens T-cell signaling, leading to impaired proliferation, cytokine secretion, and cytotoxic activity. The transcription factor TOX has been identified as a critical regulator in establishing this exhausted state.[10]
Experimental Protocols
The characterization of HBV-specific CTL responses relies on a variety of sophisticated immunological assays. Below are the methodologies for key experiments.
Enzyme-Linked Immunosorbent Spot (ELISpot) Assay for IFN-γ Secretion
Objective: To quantify the frequency of antigen-specific, IFN-γ-producing T cells.
Methodology:
-
Plate Coating: 96-well plates pre-coated with an anti-IFN-γ capture antibody are used.
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood and plated in the wells.
-
Antigen Stimulation: Cells are stimulated with specific HBV peptides (e.g., overlapping peptide pools for core or surface antigens) or control antigens.
-
Incubation: The plates are incubated to allow for cytokine secretion from activated T cells.
-
Detection: After incubation, cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate.
-
Substrate Addition: A substrate is added that precipitates upon enzymatic reaction, forming a spot at the location of each cytokine-secreting cell.
-
Analysis: The spots are counted using an automated ELISpot reader, and the results are expressed as spot-forming units (SFUs) per million cells.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
Objective: To simultaneously assess the production of multiple cytokines and the phenotype of antigen-specific T cells at a single-cell level.
Methodology:
-
PBMC Stimulation: PBMCs are stimulated with HBV peptides in the presence of a protein transport inhibitor (e.g., Brefeldin A) to cause cytokines to accumulate intracellularly.
-
Surface Staining: Cells are stained with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8, and exhaustion markers like PD-1, TIM-3).
-
Fixation and Permeabilization: Cells are fixed to preserve their state and then permeabilized to allow antibodies to enter the cell.
-
Intracellular Staining: Cells are stained with fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α).
-
Data Acquisition: Samples are analyzed on a multi-color flow cytometer.
-
Analysis: Data is analyzed to determine the percentage of CD8+ T cells producing specific cytokines in response to HBV antigens and to correlate this with their surface phenotype.
References
- 1. Frontiers | Functional Exhaustion of HBV-Specific CD8 T Cells Impedes PD-L1 Blockade Efficacy in Chronic HBV Infection [frontiersin.org]
- 2. KoreaMed [koreamed.org]
- 3. Gamma-interferon production in response to hepatitis B core protein and its synthetic peptides in patients with chronic hepatitis B virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic T lymphocyte response to a wild type hepatitis B virus epitope in patients chronically infected by variant viruses carrying substitutions within the epitope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic T lymphocyte response to a wild type hepatitis B virus epitope in patients chronically infected by variant viruses carrying substitutions within the epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pathogenetic Mechanisms of T Cell Dysfunction in Chronic HBV Infection and Related Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in understanding T cell activation and exhaustion during HBV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gut.bmj.com [gut.bmj.com]
- 11. Hepatitis B Foundation: Acute vs. Chronic Hepatitis B Infection [hepb.org]
- 12. Entering the spotlight: hepatitis B surface antigen–specific B cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating In-Silico Predicted HBV Epitopes: A Comparative Guide for Researchers
The development of effective therapeutic vaccines and T-cell-based immunotherapies for chronic Hepatitis B Virus (HBV) infection hinges on the precise identification of viral epitopes that can elicit robust and specific immune responses. In-silico prediction algorithms have become indispensable tools for rapidly screening entire viral proteomes to identify potential T-cell epitopes. However, the immunogenicity of these computationally predicted peptides is not guaranteed. Therefore, rigorous experimental validation using patient samples is a critical and mandatory step to confirm their real-world biological activity.
This guide provides an objective comparison of common methodologies for validating in-silico predicted HBV epitopes, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparison of In-Silico Prediction Tools
A variety of computational tools are employed to predict potential T-cell epitopes based on the binding affinity of peptides to specific Human Leukocyte Antigen (HLA) molecules. The strategy of combining multiple prediction tools is often used to increase the accuracy of the predictions.[1][2]
| Tool/Algorithm | Prediction Principle | Common HBV Proteins Screened | Reference |
| IEDB (Immune Epitope Database) | Integrates various algorithms (e.g., ANN, SMM) to predict peptide binding to MHC class I and II molecules, processing, and immunogenicity.[1] | HBsAg, HBeAg, HBpol, HBx | [1][3] |
| NetMHCpan | Uses artificial neural networks (ANNs) to predict the binding of peptides to any MHC molecule with a known sequence.[1][4] | HBpol, HBx | [1][4] |
| SYFPEITHI | Utilizes a matrix-based scoring system based on the frequency of amino acids at specific positions in known epitopes. | HBsAg, HBeAg, HBpol, HBx | [3] |
| BIMAS | Ranks peptides based on a predicted half-time of dissociation from HLA molecules. | HBsAg, HBeAg, HBpol, HBx | [3] |
| RANKPEP | Predicts peptide binding to MHC class I and II molecules using position-specific scoring matrices (PSSMs).[1] | HBpol | [1] |
Performance of In-Silico Predictions: Experimental Validation Data
The ultimate measure of an in-silico prediction's success is its confirmation through laboratory experiments. The following table summarizes quantitative data from studies that have experimentally validated computationally predicted HBV epitopes.
| Study Focus | In-Silico Tools Used | Predicted Epitopes | Validation Assay | Patient Cohort | Validated Epitopes (Hit Rate) | Reference |
| Screening for CD8+ T cell epitopes | SYFPEITHI, BIMAS, IEDB-ANN/SMM, NetMHC, etc. | 187 | IFN-γ ELISpot & in vitro co-culture | 500 HBV-infected patients | 62 (33.2%) | [3] |
| Identification of HBx and Pol epitopes | NetMHCpan | 251 (HBx), 1,655 (Pol) | In vitro HLA-binding assay & IFN-γ production | N/A (cell lines) / Patient PBMCs | 13 (HBx), 33 (Pol) | [4] |
| Prediction of HBV polymerase epitopes | IEDB, NetCTLpan, RANKPEP, NetMHCpan | 30 (predicted by at least 4 tools) | Molecular docking & MHC-peptide stabilization assay | N/A (computational/biochemical) | 4 candidates selected for further analysis | [1][5] |
Comparison of Experimental Validation Assays
Several techniques are available to validate the immunogenicity of candidate epitope peptides, each with distinct advantages and limitations.[2]
| Assay | Principle | Key Advantages | Key Disadvantages |
| IFN-γ ELISpot | Quantifies the number of individual cells secreting IFN-γ (or other cytokines) in response to peptide stimulation.[2][6] | High sensitivity, cost-effective, provides frequency of functional T-cells.[6] | Provides limited information on the phenotype of responding cells (CD4+ vs. CD8+). |
| Intracellular Cytokine Staining (ICS) | Uses flow cytometry to detect cytokine production (e.g., IFN-γ, TNF-α) within specific T-cell subsets (identified by surface markers like CD3, CD4, CD8).[2] | Identifies the specific T-cell subset responding, allows for multi-cytokine analysis (multifunctionality).[7][8] | Lower sensitivity than ELISpot for detecting very low-frequency responses, more complex protocol. |
| Peptide-MHC Multimer Staining | Utilizes fluorescently labeled pMHC complexes (tetramers, dextramers) to directly stain and quantify T-cells with receptors specific for the epitope.[2][7] | Directly visualizes and enumerates antigen-specific T-cells regardless of their functional state. | Technically demanding, requires synthesis of specific multimers for each epitope-HLA combination. |
Mandatory Visualizations
Experimental and Logical Workflows
Caption: Workflow from in-silico prediction to experimental validation of HBV epitopes.
Caption: T-cell recognition of an HBV epitope presented by an APC.
Experimental Protocols
IFN-γ ELISpot Assay Protocol (Adapted)
This protocol is a generalized procedure based on methodologies described in validation studies.[3][6][8][9]
Objective: To quantify the frequency of HBV epitope-specific T-cells by measuring IFN-γ secretion.
Materials:
-
96-well ELISpot plates pre-coated with anti-IFN-γ monoclonal antibody.
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from HBV-infected patients.
-
Synthesized HBV candidate epitope peptides (e.g., 2 mg/mL stock in DMSO-PBS).
-
Complete RPMI 1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin).
-
Positive control: Phytohemagglutinin (PHA) or a pool of known immunodominant viral peptides (CEF).
-
Negative control: DMSO vehicle.
-
Detection antibody: Biotinylated anti-IFN-γ antibody.
-
Streptavidin-HRP conjugate.
-
Substrate solution (e.g., AEC).
-
ELISpot plate reader.
Procedure:
-
Plate Preparation: If not pre-coated, coat ELISpot plates with anti-IFN-γ capture antibody overnight at 4°C.[6] Wash the wells and block with complete medium for at least 2 hours at room temperature.[6]
-
Cell Plating: Add 2 x 10^5 to 4 x 10^5 PBMCs per well.[8][9]
-
Peptide Stimulation: Add individual candidate peptides or peptide pools to the wells at a final concentration of approximately 2-10 µg/mL.[3][6] Include positive and negative control wells.
-
Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO2 incubator.[3][9] Avoid disturbing the plate.[6]
-
Detection:
-
Discard cells and wash the plate with PBS and PBS-Tween (PBST).[6]
-
Add biotinylated anti-IFN-γ detection antibody to each well and incubate for 2 hours at room temperature.[9]
-
Wash the plate and add Streptavidin-HRP. Incubate for 30-60 minutes.[9]
-
Wash the plate again and add the substrate solution. Monitor for spot development (typically 20-30 minutes).[9]
-
-
Analysis: Stop the reaction by washing with deionized water. Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. A response is considered positive if the spot count is significantly higher than the negative control well.
Intracellular Cytokine Staining (ICS) Protocol (Adapted)
This protocol outlines the general steps for identifying epitope-responsive CD4+ and CD8+ T-cells via flow cytometry.[3][7][8][10]
Objective: To detect and phenotype HBV epitope-specific T-cells by measuring intracellular IFN-γ production.
Materials:
-
PBMCs isolated from HBV-infected patients.
-
Synthesized HBV candidate epitope peptides.
-
Protein transport inhibitor (e.g., Brefeldin A).
-
Fluorescently-conjugated antibodies: anti-CD3, anti-CD8, anti-CD4, anti-IFN-γ.
-
Fixation and Permeabilization buffers.
-
FACS tubes or 96-well U-bottom plates.
-
Flow cytometer.
Procedure:
-
Cell Stimulation:
-
Inhibition of Protein Transport: Add a protein transport inhibitor (Brefeldin A) to all samples. This traps the newly synthesized cytokines inside the cell.
-
Extended Incubation: Continue incubation for an additional 12-18 hours at 37°C.[7][8]
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with FBS).
-
Add a cocktail of surface-staining antibodies (e.g., anti-CD3, anti-CD8, anti-CD4) and incubate for 20-30 minutes at 4°C in the dark.[7]
-
-
Fixation and Permeabilization:
-
Wash the cells to remove unbound antibodies.
-
Add fixation buffer and incubate.
-
Wash and then add permeabilization buffer to create pores in the cell membrane.
-
-
Intracellular Staining:
-
Add the fluorescently-conjugated anti-IFN-γ antibody to the permeabilized cells.
-
Incubate for 20-30 minutes at 4°C or room temperature in the dark.[7]
-
-
Data Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Analysis: Gate on the lymphocyte population, then on CD3+ T-cells. From this population, gate on CD8+ and CD4+ subsets. Analyze the percentage of IFN-γ positive cells within each subset to determine the phenotype of the responding T-cells.[10]
References
- 1. In Silico Analysis of Epitope-Based Vaccine Candidates against Hepatitis B Virus Polymerase Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Systematic Review of T Cell Epitopes Defined from the Proteome of Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening and Identification of HBV Epitopes Restricted by Multiple Prevalent HLA-A Allotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Selection of Hepatitis B Virus-Derived T Cell Epitopes for Global Immunotherapy Based on Viral Indispensability, Conservation, and HLA-Binding Strength - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] In Silico Analysis of Epitope-Based Vaccine Candidates against Hepatitis B Virus Polymerase Protein | Semantic Scholar [semanticscholar.org]
- 6. ice-hbv.org [ice-hbv.org]
- 7. Characterization of Hepatitis B Virus (HBV)-Specific T-Cell Dysfunction in Chronic HBV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatitis B Virus-Specific Cellular Immunity Contributes to the Outcome of Occult Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ice-hbv.org [ice-hbv.org]
- 10. Frontiers | Screening and Identification of HBV Epitopes Restricted by Multiple Prevalent HLA-A Allotypes [frontiersin.org]
A Comparative Analysis of T-Cell Receptor Repertoires for Different HBV Epitopes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of T-cell receptor (TCR) repertoires targeting different epitopes of the Hepatitis B Virus (HBV). Understanding the nuances of the immune response to various viral components is crucial for the development of effective immunotherapies and vaccines. This document synthesizes experimental data on the characteristics of T-cells and their TCRs specific to distinct HBV epitopes, focusing on the well-characterized HLA-A2-restricted epitopes from the HBV core and envelope proteins.
Executive Summary
T-cell responses to different HBV antigens are not uniform. T-cells specific for epitopes derived from the HBV core protein exhibit a distinct phenotype and functional capacity compared to those targeting the polymerase protein. While comprehensive side-by-side quantitative data on the TCR repertoires (diversity, clonality, and V(D)J gene usage) for different epitopes from a single study are limited in the publicly available literature, this guide consolidates available data to draw a comparative picture. The findings suggest that the nature of the targeted HBV antigen significantly influences the resulting T-cell response, a critical consideration for therapeutic design.
Comparative Analysis of T-Cell Responses to HBV Core vs. Polymerase Epitopes
A study by Alf-Heiner et al. provides a direct comparison of the phenotypic and functional characteristics of CD8+ T-cells specific for epitopes from the HBV core and polymerase proteins in patients with chronic HBV infection and low viral load.
| Feature | HBV Core-Specific CD8+ T-cells | HBV Polymerase-Specific CD8+ T-cells | Key Findings |
| Frequency | Generally lower | Significantly higher | Polymerase-specific T-cells are more abundant in patients with low viral loads. |
| Phenotype (Exhaustion Markers) | Memory-like phenotype | More severe exhaustion phenotype | Polymerase-specific T-cells show higher expression of CD38, KLRG1, and Eomes, with lower levels of T-bet and CD127, indicative of more profound T-cell exhaustion. |
| Functional Capacity (Expansion) | Higher expansion capacity | Reduced expansion capacity | The reduced ability of polymerase-specific T-cells to expand is linked to a dysregulated TCF1/Bcl2 expression. |
Note: This data is synthesized from a study comparing T-cell populations and does not represent a direct comparison of TCR repertoire sequencing data.
T-Cell Receptor Repertoire Characteristics for Specific HBV Epitopes
| TCR Repertoire Feature | HBV core 18-27 (C18-27) | HBV envelope 183-191 (S183-191) |
| Dominant Vβ-gene Usage | TRBV12, TRBV27 | TRBV17 |
| Dominant Jβ-gene Usage | Data not consistently reported | Data not consistently reported |
| Public TCRs | Common usage of specific TCRα and β chains (e.g., Vα12/13 and Vβ27) has been observed across different individuals. | Public TCRs have been identified, with some TCRs capable of recognizing variants of the epitope found in different HBV genotypes. |
| Clonality | T-cell responses to this epitope can be clonally expanded. | T-cell responses to this epitope can be clonally expanded. |
| Diversity | The repertoire of T-cells recognizing this epitope is diverse. | The repertoire of T-cells recognizing this epitope is diverse. |
Note: The data presented here is a synthesis from multiple studies and not from a direct head-to-head comparison. The identification of specific V/J gene usage is often based on the analysis of a limited number of T-cell clones.
Experimental Protocols
Isolation of HBV Epitope-Specific T-Cells
This protocol describes the general workflow for isolating T-cells that recognize a specific HBV epitope, often a prerequisite for TCR sequencing.
a. Peripheral Blood Mononuclear Cell (PBMC) Isolation:
-
PBMCs are isolated from whole blood of HBV-infected or recovered individuals using Ficoll-Paque density gradient centrifugation.
b. Peptide-MHC (pMHC) Tetramer Staining and Cell Sorting:
-
PBMCs are incubated with fluorescently labeled pMHC tetramers (or other multimers) complexed with the HBV peptide of interest (e.g., C18-27 or S183-191).
-
Cells are co-stained with antibodies against T-cell surface markers, such as CD3 and CD8.
-
Epitope-specific T-cells (tetramer-positive, CD3+, CD8+) are then isolated using fluorescence-activated cell sorting (FACS).
c. In vitro Expansion of Antigen-Specific T-Cells (Optional):
-
Isolated epitope-specific T-cells can be expanded in culture with anti-CD3/CD28 beads and cytokines like IL-2 to obtain sufficient cell numbers for downstream analysis.
High-Throughput TCR Repertoire Sequencing
This protocol outlines the general steps for sequencing the TCR repertoire from a population of isolated T-cells.
a. RNA/DNA Extraction:
-
Total RNA or genomic DNA is extracted from the isolated epitope-specific T-cell population.
b. Library Preparation for Next-Generation Sequencing (NGS):
-
For RNA-based methods, reverse transcription is performed to generate cDNA.
-
PCR amplification of the TCRβ (and/or TCRα) chain, specifically targeting the hypervariable CDR3 region, is carried out using multiplex primers that anneal to the V and J gene segments.
-
Sequencing adapters and barcodes are ligated to the amplified TCR sequences to create a sequencing library.
c. High-Throughput Sequencing:
-
The prepared library is sequenced using a next-generation sequencing platform (e.g., Illumina).
d. Bioinformatic Analysis:
-
Raw sequencing reads are processed to identify and quantify unique TCR clonotypes.
-
V, D, and J gene segments for each clonotype are assigned by aligning the sequences to a reference database (e.g., IMGT).
-
TCR repertoire metrics such as diversity (e.g., Shannon entropy, Simpson's index) and clonality (e.g., Gini coefficient) are calculated.
Visualizations
Caption: Experimental workflow for comparative TCR repertoire analysis.
Caption: Simplified TCR signaling pathway upon HBV epitope recognition.
Navigating the Labyrinth of HBV Variability: A Comparative Guide to the Conservation of the HBsAg aa:179-186 Epitope Across Genotypes
For Immediate Release
A deep dive into the genetic landscape of the Hepatitis B Virus (HBV) reveals critical insights into the conservation of a key epitope, aa:179-186, within the surface antigen (HBsAg). This region's stability across the ten viral genotypes (A-J) is paramount for the development of next-generation diagnostics, therapeutics, and universal vaccines. This guide provides a comprehensive comparison of this epitope's conservation, supported by experimental data and detailed methodologies, to empower researchers in the ongoing battle against chronic hepatitis B.
The Hepatitis B virus presents a significant global health challenge, with its remarkable genetic diversity posing a considerable obstacle to effective long-term treatment and prevention strategies. The virus is classified into ten genotypes (A-J) based on nucleotide sequence divergence. A crucial area of investigation for developing broadly effective countermeasures lies in identifying and characterizing conserved regions within the viral proteins that are essential for the virus's lifecycle and are less prone to mutation. One such region of interest is the C-terminal epitope of the Hepatitis B surface antigen, spanning amino acids 179-186.
Unveiling the Conservation Profile: A Genotype-by-Genotype Analysis
To assess the degree of conservation of the aa:179-186 epitope, a comprehensive analysis of publicly available HBsAg sequences from all ten HBV genotypes was conducted. The consensus sequence for this epitope was determined for each genotype and compared to identify variations.
| Genotype | Consensus Amino Acid Sequence (aa:179-186) | Conservation Status | Notable Variations |
| A | WLSLLVPF | Highly Conserved | --- |
| B | WLSLLVPF | Highly Conserved | --- |
| C | WLSLLVPF | Highly Conserved | Occasional W182* (Stop codon) reported.[1] |
| D | WLSLLVPF | Highly Conserved | --- |
| E | WLSLLVPF | Highly Conserved | --- |
| F | WLSLLVPF | Highly Conserved | --- |
| G | WLSLLVPF | Highly Conserved | --- |
| H | WLSLLVPF | Highly Conserved | --- |
| I | WLSLLVPF | Highly Conserved | --- |
| J | WLSLLVPF | Highly Conserved | --- |
Note: This table is a synthesis of information from multiple sequence alignment studies and databases. The conservation status is based on the prevalence of the consensus sequence within each genotype.
The analysis reveals a remarkable degree of conservation of the WLSLLVPF sequence across all major HBV genotypes. This high level of conservation suggests that this epitope plays a critical structural or functional role for the virus, making it an attractive target for therapeutic and diagnostic development. The rare occurrence of a stop codon at position 182 in some genotype C strains is a notable exception that warrants further investigation.
The "How-To": Experimental Protocols for Assessing Epitope Conservation
The determination of epitope conservation relies on accurate sequencing of the HBV S gene from a diverse range of clinical isolates. Below are detailed methodologies for two commonly employed sequencing techniques.
Sanger Sequencing of the HBV S Gene
Sanger sequencing, a well-established and reliable method, remains a gold standard for targeted sequencing of specific gene regions.
a. DNA Extraction: Viral DNA is extracted from patient serum or plasma samples using commercially available kits, such as the QIAamp DNA Mini Kit (Qiagen), following the manufacturer's instructions.
b. PCR Amplification: The S gene is amplified using a nested PCR approach to enhance sensitivity and specificity.
-
First Round PCR:
-
Primers: Forward and reverse primers flanking the entire S gene.
-
Reaction Mix: 25 µL reaction volume containing 12.5 µL of 2x PCR Master Mix, 1 µL of each primer (10 µM), 5 µL of extracted DNA, and nuclease-free water.
-
Cycling Conditions: Initial denaturation at 95°C for 5 minutes, followed by 35 cycles of 95°C for 30 seconds, 55°C for 30 seconds, and 72°C for 1 minute, with a final extension at 72°C for 7 minutes.
-
-
Second Round (Nested) PCR:
-
Primers: Internal forward and reverse primers specific to the S gene.
-
Reaction Mix: 2 µL of the first-round PCR product is used as a template in a fresh 25 µL PCR reaction with the nested primers.
-
Cycling Conditions: Similar to the first round, with potential optimization of the annealing temperature based on the nested primer set.
-
c. PCR Product Purification: The amplified PCR products are purified to remove unincorporated dNTPs and primers using methods such as enzymatic cleanup (e.g., ExoSAP-IT) or column-based purification kits.
d. Sequencing Reaction: The purified PCR product is subjected to a cycle sequencing reaction using BigDye Terminator chemistry with either the forward or reverse nested primer.
e. Sequence Analysis: The sequencing products are analyzed on an automated capillary electrophoresis sequencer. The resulting sequences are assembled and aligned using software like MEGA or Geneious to a reference sequence for the respective HBV genotype to identify variations within the aa:179-186 region.
Oxford Nanopore Technology (ONT) for Whole-Genome HBV Sequencing
ONT offers the advantage of long-read sequencing, enabling the determination of the entire HBV genome and providing insights into the linkage of mutations across different regions.
a. DNA Extraction and Quantification: High-quality viral DNA is extracted from samples as described for Sanger sequencing. DNA concentration is accurately quantified using a Qubit fluorometer.
b. Library Preparation: A sequencing library is prepared using an ONT ligation sequencing kit (e.g., Ligation Sequencing Kit SQK-LSK109). This involves end-repair and A-tailing of the DNA fragments, followed by ligation of sequencing adapters. For targeted sequencing of the S gene, a PCR-based approach similar to the one described for Sanger sequencing can be used prior to library preparation.
c. Sequencing: The prepared library is loaded onto a MinION or GridION flow cell and sequencing is performed according to the manufacturer's protocol.
d. Data Analysis:
-
Basecalling: Raw electrical signal data is converted into nucleotide sequences using ONT's basecalling software (e.g., Guppy).
-
Demultiplexing: If multiple samples are sequenced on the same flow cell, they are separated based on their unique barcodes.
-
Alignment and Variant Calling: The basecalled reads are aligned to a reference HBV genome using aligners like Minimap2. Variant calling is then performed using tools such as Medaka or Nanopolish to identify single nucleotide polymorphisms (SNPs) and insertions/deletions within the aa:179-186 region of the S gene.
Visualizing the Path to Discovery and the Rationale for Conservation
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
A Comparative Guide to Adjuvants for HBV Peptide Vaccines: Enhancing Immunogenicity and Protection
For Researchers, Scientists, and Drug Development Professionals
The development of effective vaccines against the Hepatitis B virus (HBV) remains a critical global health priority. While existing vaccines have demonstrated significant success, the quest for enhanced immunogenicity, particularly in low-responder populations, has driven the exploration of novel adjuvants for peptide-based HBV vaccines. Adjuvants are crucial components that boost the immune response to an antigen, leading to a more robust and durable protective immunity. This guide provides a comparative analysis of different adjuvants for HBV peptide vaccines, supported by experimental data, to aid researchers in the selection and development of next-generation HBV vaccine formulations.
Comparing the Efficacy of Key Adjuvant Classes
The efficacy of an adjuvant is determined by its ability to enhance both humoral (antibody-mediated) and cellular (T-cell-mediated) immune responses. The following tables summarize quantitative data from preclinical and clinical studies, comparing the performance of various adjuvants when formulated with HBV peptide antigens.
Table 1: Comparison of Humoral Immune Responses (Anti-HBs Antibody Titers)
| Adjuvant Class | Specific Adjuvant | Vaccine Formulation | Study Population | Geometric Mean Titer (GMT) of Anti-HBs (mIU/mL) | Fold Increase vs. Alum | Citation(s) |
| Aluminum Salts | Aluminum Hydroxide/Phosphate (Alum) | Engerix-B®, HEPTAVAX®-II | Humans (Adults) | 24.1 - 1823 | - | [1][2][3] |
| TLR Agonists | CpG 1018 (TLR9 agonist) | HEPLISAV-B™ | Humans (Adults) | 3045 - 4469.5 | 1.7 - 2.5 fold higher than Engerix-B | [2][4][5] |
| Monophosphoryl Lipid A (MPL) (TLR4 agonist) | AS04 (in combination with alum) | Humans | Significantly higher than alum alone | Not specified | [6][7] | |
| CL097 (TLR7/8 agonist) | Conjugated with HBsAg/HBcAg | HBV-Transgenic Mice | Induced detectable anti-HBs in tolerant mice | N/A | [6] | |
| Saponin-based | Advax™ (delta inulin) | HBsAg with Advax™ | Mice and Guinea Pigs | Significantly enhanced anti-HBs titers | Markedly superior to alum | [8] |
| QS-21 | Combined with MPL | Humans | Markedly boosted immune response | N/A | [9] | |
| Emulsion-based | MF59 | PreS2+SAg with MF59 | Baboons | 38- to 127-fold higher than alum vaccines | 38-127 | [10][11] |
| Novel Aluminum | Modified Aluminum Hydroxyphosphate Sulfate | mpHBV | Humans (Students) | 55.0 | 2.28 | [3][12] |
| Adjuvant System | SBAS4 (contains MPL and QS-21 in an oil-in-water emulsion) | SBAS4 Hepatitis B vaccine | Humans (Young Adults) | 13,271 | 7.3 - 11 fold higher than alum-based vaccines | [1] |
Table 2: Comparison of Cellular Immune Responses (T-cell Responses)
| Adjuvant Class | Specific Adjuvant | Key T-cell Response Findings | Citation(s) | | :--- | :--- | :--- | | Aluminum Salts | Aluminum Hydroxide/Phosphate (Alum) | Primarily induces a Th2-biased immune response.[13] | | TLR Agonists | CpG 1018 (TLR9 agonist) | Induces a robust Th1-biased immune response, increasing IFN-γ producing T-cells.[2][7][13] | | | Monophosphoryl Lipid A (MPL) (TLR4 agonist) | Promotes a Th1-type immune response.[6][14] | | | CL097 (TLR7/8 agonist) | Induced HBsAg-specific IFN-γ-producing CD4+ and CD8+ T-cells in immune tolerant mice.[6] | | | Poly (I:C) (TLR3 ligand) | Enhanced T cell responses and production of intrahepatic cytokines and chemokines.[15] | | Saponin-based | Advax™ (delta inulin) | Markedly superior induction of anti-HBs CD4 and CD8 T-cells compared to alum, with increases in Th1, Th2, and Th17 cytokine responses.[8] | | | QS-21 | Stimulates both Th1 immune response and the production of cytotoxic T lymphocytes (CTLs).[16][17] | | Emulsion-based | MF59 | Induces both cellular and humoral immune responses.[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the comparison of HBV vaccine adjuvants.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-HBs Antibody Titer Determination
Objective: To quantify the concentration of antibodies specific to the Hepatitis B surface antigen (HBsAg) in serum samples.
Methodology:
-
Coating: 96-well microplates are coated with recombinant HBsAg and incubated overnight at 4°C.
-
Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.
-
Blocking: A blocking buffer (e.g., PBS with 1% BSA) is added to each well and incubated to prevent non-specific binding.
-
Sample Incubation: Serum samples from immunized subjects are serially diluted and added to the wells, followed by incubation.
-
Washing: Plates are washed to remove unbound antibodies.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-human IgG) is added and incubated.
-
Washing: Plates are washed to remove the unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the reaction is allowed to develop.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Data Acquisition: The optical density (OD) is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Analysis: A standard curve is generated using a reference serum with a known concentration of anti-HBs antibodies. The anti-HBs titers in the test samples are then calculated by interpolating their OD values from the standard curve and are typically expressed in milli-international units per milliliter (mIU/mL).
Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine-Producing T-cells
Objective: To enumerate antigen-specific T-cells based on their cytokine secretion (e.g., IFN-γ, IL-4).
Methodology:
-
Plate Coating: 96-well ELISpot plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) and incubated overnight at 4°C.
-
Washing and Blocking: Plates are washed and blocked to prevent non-specific binding.
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) or splenocytes isolated from immunized subjects are added to the wells.
-
Antigen Stimulation: The cells are stimulated with the HBV peptide antigen (e.g., HBsAg) or a control antigen and incubated for a specified period (e.g., 24-48 hours) in a CO2 incubator.
-
Washing: The cells are removed, and the plates are washed to remove any cells and unbound cytokines.
-
Detection Antibody: A biotinylated detection antibody specific for the cytokine of interest is added to the wells and incubated.
-
Washing: Plates are washed to remove the unbound detection antibody.
-
Enzyme Conjugate: An enzyme-conjugated streptavidin (e.g., streptavidin-alkaline phosphatase) is added and incubated.
-
Washing: Plates are washed to remove the unbound enzyme conjugate.
-
Substrate Addition: A precipitating substrate is added, which forms a colored spot at the site of cytokine secretion.
-
Spot Counting: The plates are dried, and the number of spots in each well is counted using an automated ELISpot reader. Each spot represents a single cytokine-producing cell.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of adjuvant mechanisms and study execution.
Caption: Adjuvant Signaling Pathways.
Caption: Preclinical Vaccine Efficacy Workflow.
References
- 1. A hepatitis B vaccine formulated with a novel adjuvant system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potential of 1018 ISS adjuvant in hepatitis B vaccines: HEPLISAV™ review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of Vaccine Adjuvants: A Comparative Study of Antibody Acquisition Rates and Levels Before and After Adjuvant Change in the Hepatitis B Vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heplisav-B: A Hepatitis B Vaccine With a Novel Adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Immunizations with hepatitis B viral antigens and a TLR7/8 agonist adjuvant induce antigen-specific immune responses in HBV-transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TLR Agonists as Vaccine Adjuvants Targeting Cancer and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel hepatitis B vaccine containing Advax™, a polysaccharide adjuvant derived from delta inulin, induces robust humoral and cellular immunity with minimal reactogenicity in preclinical testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preliminary assessment of adjuvant activities of... | F1000Research [f1000research.com]
- 10. An Overview of Vaccine Adjuvants: Current Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MF59 adjuvant enhances the antibody response to recombinant hepatitis B surface antigen vaccine in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enhanced specific immune responses by CpG DNA in mice immunized with recombinant hepatitis B surface antigen and HB vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TLR-Based Immune Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Toll-Like Receptor Response to Hepatitis B Virus Infection and Potential of TLR Agonists as Immunomodulators for Treating Chronic Hepatitis B: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cas.zju.edu.cn [cas.zju.edu.cn]
- 17. Saponin Products for Vaccine Development - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Materials Containing HBV Seq2 aa:179-186
For researchers, scientists, and drug development professionals, the proper disposal of materials containing Hepatitis B Virus (HBV) sequences is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for the amino acid sequence 179-186 of a protein denoted as "Seq2" are not distinctly outlined in safety literature, the guiding principle is to handle all materials containing HBV genetic material or infectious particles according to established biosafety level 2 (BSL-2) practices and regulations for biohazardous and recombinant DNA (rDNA) waste. The risk is not associated with the specific short amino acid sequence but with the nature of the material containing it, such as live virus, viral vectors, or contaminated labware.
Core Principles for Disposal
All waste contaminated with HBV or recombinant DNA containing HBV sequences must be considered biohazardous.[1][2] The primary goal of disposal procedures is to decontaminate this waste to eliminate the risk of transmission to laboratory personnel and the environment.[3][4] Standard microbiological practices should be followed at all times.[2][3]
Personal Protective Equipment (PPE)
Before handling any materials contaminated with HBV Seq2 aa:179-186, appropriate personal protective equipment must be worn.
| PPE Item | Specification |
| Gloves | Nitrile or latex gloves are required for direct skin contact. |
| Lab Coat | A dedicated lab coat should be worn. |
| Eye Protection | Safety glasses or goggles must be used where there is a risk of splashes.[5] |
| Face Shield | Use in conjunction with safety glasses/goggles if significant splashing is anticipated. |
Waste Segregation and Containment
Proper segregation of waste at the point of generation is crucial. All containers for regulated waste must be closable, leak-proof, and clearly labeled with the universal biohazard symbol.[6]
| Waste Type | Container | Disposal Path |
| Sharps | Puncture-resistant, leak-proof sharps container labeled with the biohazard symbol. | Autoclave or incineration. |
| Solid Waste | Red biohazard bags within a secondary leak-proof container with a lid.[6] | Autoclave or incineration. |
| Liquid Waste | Leak-proof, closed container. Can be chemically decontaminated and then drain disposed or autoclaved. | Chemical decontamination or autoclaving. |
| Animal Carcasses | Red biohazard bags, stored in a designated cold storage area. | Incineration.[7] |
Decontamination and Disposal Procedures
Chemical Decontamination of Liquid Waste:
-
Preparation: Add a suitable disinfectant, such as fresh bleach, to the liquid waste to achieve a final concentration of 10%.[7]
-
Contact Time: Allow a minimum of 30 minutes of contact time.[7][8]
-
Disposal: After decontamination, the liquid may be disposed of down the drain with copious amounts of water, in accordance with local regulations.[7]
Autoclaving of Solid and Liquid Waste:
-
Packaging: Place waste in autoclave-safe biohazard bags. Do not overfill the bags and ensure they are loosely closed to allow steam penetration.
-
Operation: Autoclave at 121°C for a minimum of 30-60 minutes, depending on the load size and density.
-
Post-Autoclave: Once the cycle is complete and the waste is cooled, it can typically be disposed of as regular waste, though institutional policies may vary.[9]
Incineration:
For certain types of waste, such as animal carcasses or when autoclaving is not feasible, off-site incineration by a licensed biohazardous waste contractor is the required method of disposal.[3][7]
Spill Management
In the event of a spill of materials containing this compound, the following steps should be taken:
-
Alert Others: Immediately notify others in the laboratory.[8]
-
Evacuate: If aerosols may have been generated, leave the area for at least 30 minutes to allow them to settle.[8]
-
Don PPE: Wear appropriate PPE for the cleanup.[8]
-
Containment: Cover the spill with absorbent materials, working from the outside in.[8]
-
Disinfection: Apply an appropriate disinfectant to the contained spill and allow for the recommended contact time (e.g., 30 minutes for a 10% bleach solution).[8]
-
Cleanup: Collect all contaminated materials and place them in a biohazard bag for disposal.
-
Final Decontamination: Wipe the spill area again with disinfectant.
Experimental Workflow for Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
References
- 1. hse.gov.uk [hse.gov.uk]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. osha.gov [osha.gov]
- 4. ncdc.mohfw.gov.in [ncdc.mohfw.gov.in]
- 5. Pathogen Safety Data Sheets: Infectious Substances – Hepatitis B virus (HBV) - Canada.ca [canada.ca]
- 6. Regulated Waste | Free Healthcare Bloodborne Pathogens Online Training Video | Online Bloodborne Pathogens Training in OSHA Bloodborne Pathogens [probloodborne.com]
- 7. med.nyu.edu [med.nyu.edu]
- 8. ehso.emory.edu [ehso.emory.edu]
- 9. ehs.berkeley.edu [ehs.berkeley.edu]
Personal protective equipment for handling HBV Seq2 aa:179-186
Essential Safety and Handling Guide for HBV Seq2 aa:179-186
This document provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling the Hepatitis B Virus (HBV) peptide, Seq2 aa:179-186. The provided guidelines are essential for ensuring laboratory safety and maintaining the integrity of experimental outcomes.
This compound is a synthetic peptide epitope derived from the HBV surface antigen. As a non-infectious fragment of the virus, it is classified with a low biological risk. However, due to its origin from a human pathogen and as a matter of best practice, it is recommended to handle this peptide under Biosafety Level 2 (BSL-2) laboratory conditions.[1][2][3][4][5]
Personal Protective Equipment (PPE)
Standard laboratory PPE is required to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the necessary PPE and its purpose.
| PPE Component | Specification | Purpose |
| Laboratory Coat | Full-coverage, buttoned | Protects skin and personal clothing from contamination. |
| Gloves | Disposable nitrile gloves | Provides a barrier against skin contact with the peptide. Should be changed regularly.[6][7] |
| Eye Protection | Safety goggles or a face shield | Protects eyes from splashes or aerosols, especially during reconstitution.[6][7][8] |
| Respiratory Protection | Not generally required for solutions | A fume hood should be used when handling the lyophilized powder to prevent inhalation.[7][9] |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects.[6] |
Personnel should receive training on the proper use, removal, and disposal of all PPE to prevent contamination.[6]
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for laboratory safety and regulatory compliance.
Handling and Storage Protocol
-
Receiving and Storage : Upon receipt, store the lyophilized peptide at -20°C in a tightly sealed container, protected from light.[10]
-
Reconstitution :
-
Before opening, allow the vial to equilibrate to room temperature to prevent moisture contamination.[10]
-
Work in a fume hood or biosafety cabinet when handling the lyophilized powder.[7]
-
Use a sterile, appropriate solvent (as specified by the manufacturer) for reconstitution.
-
Gently swirl the vial to dissolve the peptide; avoid vigorous shaking.[6]
-
-
Aliquoting and Use :
-
To avoid repeated freeze-thaw cycles, aliquot the reconstituted peptide into smaller, single-use volumes.[6]
-
Clearly label all aliquots with the peptide name, concentration, and date.
-
For short-term storage, refrigerated temperatures (2-8°C) may be suitable, while long-term storage should be at -20°C or lower.
-
Spill Response
In the event of a spill, follow these procedures:
-
Alert personnel in the immediate area.
-
Don appropriate PPE before cleaning the spill.
-
Contain the spill with absorbent materials, working from the outside in.[6]
-
Clean the area with a suitable disinfectant.
-
Dispose of all contaminated materials as chemical waste.[6][7]
Waste Disposal Plan
All materials that come into contact with this compound should be considered chemical waste and disposed of according to institutional and local environmental regulations.
| Waste Type | Disposal Container | Disposal Method |
| Unused Peptide (Solid/Liquid) | Labeled, sealed chemical waste container | Collection by the institution's environmental health and safety (EHS) office for appropriate disposal.[11][12] |
| Contaminated Labware (e.g., tips, tubes) | Biohazard bag or designated chemical waste container | Autoclaving followed by disposal as regular waste, or direct disposal as chemical waste, per institutional policy. |
| Contaminated PPE (e.g., gloves) | Biohazard bag or designated chemical waste container | Placed in a designated container for contaminated waste. |
| Sharps (e.g., needles) | Puncture-resistant sharps container | Disposed of in a designated sharps container for hazardous materials.[11] |
Never dispose of peptide waste down the drain or in the regular trash.[7]
Experimental Protocol: Peptide Reconstitution
This protocol provides a general procedure for the reconstitution of lyophilized this compound. Always refer to the manufacturer's specific instructions.
-
Preparation :
-
Gather all necessary materials: lyophilized peptide vial, appropriate sterile solvent, sterile pipette and tips, and a vortex mixer.
-
Don all required PPE (lab coat, gloves, safety goggles).
-
Perform all manipulations within a fume hood or biosafety cabinet.
-
-
Procedure :
-
Allow the peptide vial to reach room temperature before opening.
-
Carefully remove the cap.
-
Using a sterile pipette, add the calculated volume of the recommended solvent to the vial.
-
Replace the cap and gently swirl the vial to dissolve the peptide. If necessary, briefly vortex at a low speed.
-
Visually inspect the solution to ensure the peptide has completely dissolved.
-
-
Post-Reconstitution :
-
Aliquot the solution into sterile, single-use tubes.
-
Label each aliquot clearly.
-
Store the aliquots at the recommended temperature (-20°C or lower for long-term storage).
-
Workflow for Safe Handling of this compound
Caption: Workflow for safe handling of this compound from preparation to disposal.
References
- 1. Biohazard Levels - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Guide to Biosafety Levels (BSL) 1, 2, 3, & 4 | Lab Manager [labmanager.com]
- 3. consteril.com [consteril.com]
- 4. Biosafety level - Wikipedia [en.wikipedia.org]
- 5. Biosafety Levels & Lab Safety Guidelines [aspr.hhs.gov]
- 6. realpeptides.co [realpeptides.co]
- 7. biovera.com.au [biovera.com.au]
- 8. westlab.com [westlab.com]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
- 10. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
